molecular formula C17H18N2O6 B1673765 KR-30450 CAS No. 172489-10-0

KR-30450

Numéro de catalogue: B1673765
Numéro CAS: 172489-10-0
Poids moléculaire: 346.3 g/mol
Clé InChI: NJJPKIPOZSWUHV-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

activates the cardiac ATP-sensitive potassium channel;  structure in first source

Propriétés

Numéro CAS

172489-10-0

Formule moléculaire

C17H18N2O6

Poids moléculaire

346.3 g/mol

Nom IUPAC

1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one

InChI

InChI=1S/C17H18N2O6/c1-17(16-23-7-8-24-16)10-13(18-6-2-3-15(18)20)12-9-11(19(21)22)4-5-14(12)25-17/h4-5,9-10,16H,2-3,6-8H2,1H3/t17-/m1/s1

Clé InChI

NJJPKIPOZSWUHV-QGZVFWFLSA-N

SMILES isomérique

C[C@@]1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4

SMILES canonique

CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-(1'',3''-dioxolan-2''-yl)-2-methyl-4-(2'-oxo-1'-pyrrolidinyl)-6-nitro-2H-1-benzopyran
KR 30450
KR-30450
SKP-450

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of KR-30450: An ATP-Sensitive Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

KR-30450, also known as SKP-450, is a potent, novel benzopyran derivative that functions as an ATP-sensitive potassium (K-ATP) channel opener. Its primary mechanism of action involves the activation of these channels, leading to a range of physiological effects, most notably vasodilation and cardioprotection. This technical guide provides an in-depth analysis of the core mechanism of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its action pathway.

Primary Pharmacological Target: The ATP-Sensitive Potassium (K-ATP) Channel

The definitive molecular target of this compound is the ATP-sensitive potassium (K-ATP) channel. These channels are crucial in linking the metabolic state of a cell to its electrical activity. By opening these channels, this compound facilitates the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of calcium ions (Ca2+) and resulting in the relaxation of smooth muscle and protection of cardiac muscle cells under ischemic conditions.

The action of this compound as a K-ATP channel opener is substantiated by the fact that its effects can be antagonized by glibenclamide (also known as glyburide), a well-established and selective blocker of K-ATP channels.

Signaling Pathway and Physiological Effects

The activation of K-ATP channels by this compound initiates a signaling cascade that results in its observed pharmacological effects.

KR30450_Mechanism KR30450 This compound KATP_Channel ATP-Sensitive Potassium Channel KR30450->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Promotes Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channels Voltage-Gated Ca2+ Channels (Inhibited) Hyperpolarization->Ca_Channels Inhibits opening of Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Leads to Smooth_Muscle Smooth Muscle Relaxation Ca_Influx->Smooth_Muscle Cardiac_Muscle Cardiomyocyte Protection Ca_Influx->Cardiac_Muscle Vasodilation Vasodilation Smooth_Muscle->Vasodilation Cardioprotection Cardioprotection Cardiac_Muscle->Cardioprotection

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data on the Efficacy of this compound

Preclinical studies have provided quantitative data on the potency of this compound in various experimental models. The following tables summarize the key findings.

Table 1: In Vitro Vasorelaxant Effects of this compound and its Metabolites

CompoundEC50 (μmol/L) in Rat Aorta (precontracted with norepinephrine)
This compound (SKP-450) 0.12
KR-30818 (SKP-818)0.55
Lemakalim0.71
SKP-3105.89

Table 2: In Vivo Hemodynamic Effects of this compound and its Metabolite

CompoundED20 (μg/kg, i.v.) for decrease in Mean Arterial Pressure (MAP) in rats
This compound (SKP-450) 9.8
KR-30818 (SKP-818)11.7
Lemakalim22.4

Experimental Protocols

The following are summaries of the experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Vasorelaxation Studies
  • Tissue Preparation: Thoracic aortas were isolated from male Sprague-Dawley rats. The endothelium was removed, and the aortas were cut into rings.

  • Experimental Setup: Aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The rings were connected to isometric force transducers to record changes in tension.

  • Protocol: The aortic rings were pre-contracted with norepinephrine. Once a stable contraction was achieved, cumulative concentrations of this compound, its metabolites, or the comparator drug lemakalim were added to the organ bath. The relaxant responses were measured and used to calculate the EC50 values. To confirm the involvement of K-ATP channels, experiments were repeated in the presence of glibenclamide.

Vasorelaxation_Workflow Start Isolate Rat Thoracic Aorta Prepare_Rings Prepare Aortic Rings (Endothelium-denuded) Start->Prepare_Rings Mount Mount in Organ Baths (Krebs-Henseleit, 37°C, 95% O2/5% CO2) Prepare_Rings->Mount Contract Pre-contract with Norepinephrine Mount->Contract Add_Drug Add Cumulative Concentrations of This compound / Metabolites / Lemakalim Contract->Add_Drug Record Record Isometric Tension Add_Drug->Record Antagonism Repeat in presence of Glibenclamide Add_Drug->Antagonism Confirmation Experiment Analyze Calculate EC50 Values Record->Analyze Antagonism->Record

Figure 2: Experimental workflow for in vitro vasorelaxation studies.
In Vivo Hemodynamic Studies in Conscious Rats

  • Animal Preparation: Male spontaneously hypertensive rats were used. Catheters were implanted into the abdominal aorta and vena cava for blood pressure measurement and drug administration, respectively. The animals were allowed to recover from surgery before the experiment.

  • Experimental Protocol: On the day of the experiment, the arterial catheter was connected to a pressure transducer to record mean arterial pressure (MAP) and heart rate (HR). This compound, its metabolites, or lemakalim were administered intravenously at various doses. The changes in MAP and HR were recorded, and the dose required to produce a 20% decrease in MAP (ED20) was calculated. To investigate the mechanism of reflex tachycardia, a separate group of rats was pretreated with the beta-blocker propranolol. The antagonistic effect of glibenclamide on the hypotensive response to this compound was also evaluated.

Chemical Structure of this compound

  • IUPAC Name: 1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one

  • Molecular Formula: C17H18N2O6

  • Synonyms: SKP-450

Conclusion

This compound is a potent ATP-sensitive potassium channel opener. Its mechanism of action is centered on the activation of K-ATP channels, leading to membrane hyperpolarization and subsequent reduction in intracellular calcium levels. This results in significant vasodilation and demonstrates cardioprotective potential. The in vitro and in vivo data consistently show its superiority in potency compared to lemakalim. The antagonism of its effects by glibenclamide provides strong evidence for its specific action on K-ATP channels. These characteristics make this compound a subject of significant interest for further research and development in the context of cardiovascular diseases.

KR-30450: A Technical Guide to its Function as an ATP-Sensitive Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-30450, with the chemical name ((-)-(2R)-2-([1][2]-dioxolan-2-yl)-2-methyl-4-(2-oxopyrrolidin-1-yl)-6-nitro-2H-1-benzopyran), is a potent activator of ATP-sensitive potassium (K-ATP) channels.[1] This technical whitepaper provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its effects. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction to this compound and ATP-Sensitive Potassium Channels

ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are found in various tissues, including the heart, pancreatic beta-cells, and vascular smooth muscle. By opening in response to a decrease in intracellular ATP concentration, K-ATP channels facilitate potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization reduces calcium influx through voltage-gated calcium channels, resulting in effects such as vasodilation and cardioprotection against ischemic injury.

This compound has been identified as a novel and potent K-ATP channel opener, demonstrating significant cardioprotective effects. Its actions are comparable to, and in some aspects more potent than, the well-characterized K-ATP channel opener, lemakalim. The primary mechanism of this compound's therapeutic potential lies in its ability to mimic the cellular response to metabolic stress, thereby preconditioning cells against ischemic damage.

Chemical Structure

The chemical structure of this compound is provided below:

IUPAC Name: 1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one[1]

(A 2D chemical structure image would be placed here in a full whitepaper)

Quantitative Efficacy of this compound

The cardioprotective efficacy of this compound has been quantified in studies using isolated rat hearts subjected to global ischemia. The following tables summarize the key quantitative data, comparing this compound with its major metabolite, KR-30818, and the reference compound, lemakalim.

Table 1: Cardioprotective Potency in Isolated Ischemic Rat Hearts

CompoundED₅₀ for Recovery of Predrug Double Product (μM)Relative Potency vs. Lemakalim
This compound 0.105.2-fold greater
KR-308180.800.7-fold
Lemakalim0.541.0

The double product is an index of myocardial oxygen consumption, calculated as Heart Rate × Left Ventricular Developed Pressure.

Table 2: Effect on Time to Contracture During Ischemia

CompoundEC₂₅ for Increasing Time to Contracture (μM)Relative Potency vs. Lemakalim
This compound 1.2Greater
KR-308182.1Greater
Lemakalim3.21.0

Time to contracture is the time elapsed from the onset of global ischemia to the point of irreversible muscle shortening.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the direct opening of K-ATP channels, leading to a cascade of downstream cellular events that confer cardioprotection. The experimental workflows to determine the efficacy of this compound typically involve isolated heart perfusion models and biochemical assays to quantify tissue damage.

Signaling Pathway of this compound Action

KR30450_Pathway cluster_membrane Cell Membrane K_ATP K-ATP Channel K_efflux K⁺ Efflux K_ATP->K_efflux Ca_channel Voltage-Gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx KR30450 This compound KR30450->K_ATP Opens ATP_low ↓ Intracellular ATP (Ischemic Condition) ATP_low->K_ATP Opens Hyperpolarization Membrane Hyperpolarization Hyperpolarization->Ca_channel Inhibits K_efflux->Hyperpolarization Cardioprotection Cardioprotection Ca_influx->Cardioprotection

Caption: Signaling pathway of this compound leading to cardioprotection.

Experimental Workflow for Cardioprotective Effect Assessment

Experimental_Workflow cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_analysis Data Analysis animal Rat isolate Isolate Heart animal->isolate stabilize Stabilization Period isolate->stabilize treatment Administer this compound stabilize->treatment ischemia Global Ischemia treatment->ischemia reperfusion Reperfusion ischemia->reperfusion ttc Measure Time to Contracture ischemia->ttc hemodynamics Measure Hemodynamic Function (LVDP, Heart Rate) reperfusion->hemodynamics biochemical Biochemical Assays (LDH Release) reperfusion->biochemical

Caption: Workflow for assessing this compound's cardioprotective effects.

Detailed Experimental Protocols

The following protocols are based on standard methodologies for evaluating the cardioprotective effects of K-ATP channel openers in an isolated heart model.

Langendorff Isolated Heart Perfusion

This protocol is for assessing the effect of this compound on the hemodynamic function of an isolated rat heart subjected to ischemia and reperfusion.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit bicarbonate buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose), gassed with 95% O₂ and 5% CO₂ to maintain pH 7.4.

  • Langendorff perfusion apparatus

  • Pressure transducer and recording system

Procedure:

  • Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).

  • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on the Langendorff apparatus via aortic cannulation.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

  • Allow the heart to stabilize for a period of 20-30 minutes.

  • Introduce this compound into the perfusate at the desired concentrations for a specified period before inducing ischemia.

  • Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).

  • Reperfuse the heart with the oxygenated buffer (with or without this compound) for a specified period (e.g., 60 minutes).

  • Continuously monitor and record left ventricular developed pressure (LVDP) and heart rate throughout the experiment.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the extent of cell membrane damage by measuring the release of LDH into the coronary effluent.

Materials:

  • Coronary effluent collected during the reperfusion phase of the Langendorff experiment.

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate reader.

Procedure:

  • Collect samples of the coronary effluent at various time points during the reperfusion period.

  • Centrifuge the samples to remove any particulate matter.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves: a. Adding a specific volume of the supernatant to a 96-well plate. b. Adding the assay reagent, which contains the substrate for the LDH enzyme. c. Incubating the plate at room temperature for a specified time, protected from light. d. Adding a stop solution to terminate the reaction.

  • Measure the absorbance of the samples at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the amount of LDH released, which is proportional to the degree of cell death.

Measurement of Time to Contracture

This measurement determines the time it takes for the heart to enter an irreversible state of contracture during ischemia.

Procedure:

  • During the global ischemia phase of the Langendorff protocol, continuously monitor the left ventricular pressure.

  • "Time to contracture" is defined as the time from the onset of ischemia to the point where the diastolic pressure rises to 50% of the pre-ischemic developed pressure.

  • Record this time for each experimental group to assess the protective effect of this compound in delaying ischemic contracture.

Conclusion

This compound is a potent ATP-sensitive potassium channel opener with significant cardioprotective properties. Its ability to improve cardiac function, reduce cell death, and delay the onset of ischemic contracture makes it a promising candidate for further investigation in the context of ischemic heart disease. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other K-ATP channel modulators.

References

An In-depth Technical Guide to KR-30450: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-30450 is a potent and selective ATP-sensitive potassium (K-ATP) channel opener belonging to the benzopyran class of molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a bronchodilator. Detailed experimental protocols for studying its effects on airway smooth muscle are provided, along with a summary of its pharmacological data. Furthermore, this guide illustrates the key signaling pathway and experimental workflow through detailed diagrams, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one, is a chiral benzopyran derivative.[1] Its chemical structure is characterized by a chromene core, a dioxolane ring, a methyl group at the chiral center, a nitro group, and a pyrrolidinone substituent.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one[1]
Molecular Formula C₁₇H₁₈N₂O₆[1]
Molecular Weight 346.3 g/mol [1]
CAS Number 172489-10-0[1]
SMILES CC1(OC2=CC(=CC=C2C(=C1)N3CCCC3=O)--INVALID-LINK--[O-])C4OCCO4[2]

Mechanism of Action and Signaling Pathway

This compound functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (K-ATP) channels in smooth muscle cells. The opening of these channels leads to the efflux of potassium ions (K⁺) from the cell, causing hyperpolarization of the cell membrane.[3] This hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of calcium ions (Ca²⁺) into the cell. The subsequent decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle. This mechanism underlies the potent bronchodilatory effects of this compound.

The relaxant action of this compound is significantly attenuated by glibenclamide, a selective blocker of K-ATP channels, which provides strong evidence for its mechanism of action.

This compound Signaling Pathway KR30450 This compound KATP ATP-Sensitive Potassium Channel (K-ATP) KR30450->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K⁺ Efflux VGCC Voltage-Gated Calcium Channel (VGCC) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca²⁺ Influx VGCC->Ca_Influx Reduces Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation

Figure 1: Signaling pathway of this compound in smooth muscle cells.

Pharmacological Data

Studies on isolated guinea pig bronchi have demonstrated the potent relaxant effects of this compound and its metabolite, KR-30818. The following table summarizes the half-maximal effective concentration (EC₅₀) values against contractions induced by histamine (B1213489) and prostaglandin (B15479496) F₂α.

Table 2: Bronchodilatory Potency of this compound and Related Compounds

CompoundSpasmogenEC₅₀ (μM)
This compound Histamine (10⁻⁵ M)0.108 ± 0.077
KR-30818 Histamine (10⁻⁵ M)0.403 ± 0.023
Lemakalim Histamine (10⁻⁵ M)0.968 ± 0.036
This compound Prostaglandin F₂α (3x10⁻⁶ M)0.018 ± 0.001
KR-30818 Prostaglandin F₂α (3x10⁻⁶ M)0.028 ± 0.003
Lemakalim Prostaglandin F₂α (3x10⁻⁶ M)0.138 ± 0.019

Experimental Protocols

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, the synthesis of analogous benzopyran potassium channel openers generally involves a multi-step process. A general approach often includes the construction of the chromene core, followed by the introduction of the necessary functional groups at the C2, C4, and C6 positions. Chiral separation techniques, such as chiral chromatography, are crucial for isolating the desired (R)-enantiomer.[4][][6]

Purification and Analysis

Purification of chiral benzopyran compounds like this compound typically employs chromatographic techniques. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral stationary phases are common methods for separating enantiomers and achieving high purity.[4][][6]

Analytical methods to confirm the structure and purity of the synthesized compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

In Vitro Bronchodilator Assay: Guinea Pig Tracheal Ring Preparation

This protocol describes the methodology for assessing the bronchodilatory effects of this compound on isolated guinea pig tracheal rings.[7][8]

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1)

  • Contractile agents (e.g., histamine, prostaglandin F₂α)

  • This compound and other test compounds

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Dissection: Euthanize a guinea pig and carefully dissect the trachea. Place the trachea in cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the trachea of adhering connective tissue and cut it into rings of 3-4 mm in width.

  • Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen. Connect the upper hook to an isometric force transducer.

  • Equilibration: Apply an optimal resting tension (e.g., 1.0 g) to the rings and allow them to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Contraction: Induce a stable, submaximal contraction using a contractile agent (e.g., 10⁻⁵ M histamine).

  • Drug Administration: Once the contraction has reached a plateau, add this compound in a cumulative concentration-response manner (e.g., from 10⁻⁹ M to 10⁻⁵ M). Allow the tissue to reach a stable response at each concentration before adding the next.

  • Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-induced contraction. Calculate the EC₅₀ value for this compound.

Experimental Workflow for Bronchodilator Assay Start Start Dissection Trachea Dissection (Guinea Pig) Start->Dissection Ring_Prep Tracheal Ring Preparation (3-4 mm) Dissection->Ring_Prep Mounting Mount in Organ Bath (Krebs Solution, 37°C, Carbogen) Ring_Prep->Mounting Equilibration Equilibration (60 min, 1.0 g tension) Mounting->Equilibration Contraction Induce Contraction (e.g., Histamine) Equilibration->Contraction Drug_Addition Cumulative Addition of this compound Contraction->Drug_Addition Data_Recording Record Tension Changes Drug_Addition->Data_Recording Analysis Data Analysis (Calculate EC₅₀) Data_Recording->Analysis End End Analysis->End

References

No Publicly Available Information Found for KR-30450

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the synthesis and formulation of a compound designated KR-30450 has yielded no publicly available scientific literature, chemical structures, or experimental protocols. Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time.

Without access to the fundamental chemical identity and structure of this compound, the core requirements of the requested technical guide, including data presentation on its synthesis and formulation, detailed experimental methodologies, and visualization of related pathways, cannot be fulfilled.

It is possible that this compound is an internal compound designation within a private research and development setting and has not been disclosed in the public domain. Should information regarding the chemical structure and relevant research on this compound become publicly available, the generation of the requested technical guide can be revisited.

KR-30450: An In-Depth Technical Guide on its Effects on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-30450, also known as SKP-450, is a potent activator of ATP-sensitive potassium (KATP) channels. This technical guide provides a comprehensive overview of the effects of this compound on vascular smooth muscle. It includes a detailed summary of its vasorelaxant and antihypertensive properties, the underlying signaling pathways, and standardized experimental protocols for its investigation. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and blood pressure. The contractility of vascular smooth muscle cells (VSMCs) is primarily regulated by the intracellular calcium concentration ([Ca2+]i). Agents that reduce [Ca2+]i in VSMCs induce vasodilation and lower blood pressure. One important class of ion channels involved in the regulation of VSMC membrane potential and calcium influx is the ATP-sensitive potassium (KATP) channel.

This compound is a novel benzopyran derivative that has been identified as a potent KATP channel opener.[1] By activating these channels in VSMCs, this compound leads to membrane hyperpolarization, which in turn inhibits voltage-gated Ca2+ channels, reduces Ca2+ influx, and ultimately causes vasorelaxation. This mechanism of action makes this compound a promising candidate for the treatment of cardiovascular diseases such as hypertension and angina pectoris.[2]

Quantitative Data on the Effects of this compound

The vasorelaxant and antihypertensive effects of this compound have been quantified in various preclinical studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Vasorelaxant Potency of this compound (SKP-450) [1]

Vascular TissueSpeciesEC50 (nM)
Coronary ArteryCanine3.2 ± 0.6
Basilar ArteryRabbit11.2 ± 2.5
Vertebral ArteryRabbit15.8 ± 3.1

EC50 values represent the concentration of this compound required to produce 50% of its maximal relaxant effect.

Table 2: In Vivo Antihypertensive Potency of this compound (SKP-450) [3]

Animal ModelAdministrationED20 (mg/kg)
Spontaneously Hypertensive Rats (SHRs)Oral0.021
Renal Hypertensive Rats (RHRs)Oral0.013
DOCA/salt-induced Hypertensive Rats (DHRs)Oral0.024
Normotensive Rats (NRs)Oral0.034
Anesthetized Beagle DogsIntraduodenal0.007

ED20 values represent the dose of this compound required to produce a 20% reduction in mean arterial blood pressure.

Signaling Pathway of this compound in Vascular Smooth Muscle

The primary mechanism of action of this compound is the activation of KATP channels in the plasma membrane of vascular smooth muscle cells. This initiates a signaling cascade that leads to vasorelaxation.

KR30450_Signaling_Pathway KR30450 This compound KATP_Channel ATP-sensitive K+ Channel (KATP) KR30450->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Ca_i Decreased Intracellular [Ca2+] Ca_Influx->Ca_i MLCK Myosin Light Chain Kinase (MLCK) Inactivation Ca_i->MLCK Vasorelaxation Vasorelaxation MLCK->Vasorelaxation

Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on vascular smooth muscle.

Isometric Tension Measurement in Isolated Arterial Rings

This protocol is used to assess the direct vasorelaxant effects of this compound on isolated blood vessels.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., dog, rabbit, or rat) in accordance with institutional guidelines.

  • Carefully dissect the desired artery (e.g., coronary, basilar, or aorta) and place it in cold, oxygenated physiological salt solution (PSS). The composition of a typical PSS (Krebs-Henseleit solution) is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

  • Clean the artery of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire or wooden stick.

2. Experimental Setup:

  • Mount the arterial rings in an organ bath containing PSS, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system.

3. Protocol:

  • Equilibrate the rings under a resting tension of 1-2 g for 60-90 minutes, replacing the PSS every 15-20 minutes.

  • After equilibration, induce a stable contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM).

  • Once the contraction has reached a plateau, add this compound in a cumulative manner to obtain a concentration-response curve.

  • To confirm the involvement of KATP channels, pre-incubate the arterial rings with a KATP channel blocker, such as glibenclamide (e.g., 10 µM), for 20-30 minutes before adding the vasoconstrictor and this compound.[1]

4. Data Analysis:

  • Express the relaxation induced by this compound as a percentage of the pre-contraction tension.

  • Calculate the EC50 value from the concentration-response curve using a non-linear regression analysis.

86Rb+ Efflux Assay

This assay is used to provide direct evidence of potassium channel opening in vascular tissue.

1. Tissue Preparation:

  • Prepare arterial rings as described in the isometric tension measurement protocol.

2. Loading with 86Rb+:

  • Incubate the arterial rings in PSS containing 86RbCl (a radioactive tracer for K+) for 2-3 hours at 37°C to allow for the uptake of the tracer.

3. Efflux Measurement:

  • After loading, wash the rings with non-radioactive PSS to remove extracellular 86Rb+.

  • Transfer the rings through a series of vials containing non-radioactive PSS at timed intervals (e.g., every 2 minutes) to collect the effluxed 86Rb+.

  • After a stable baseline efflux is established, expose the rings to this compound (e.g., 0.1 and 1.0 µM).[1]

  • To confirm the role of KATP channels, perform experiments in the presence of glibenclamide.[1]

  • At the end of the experiment, measure the remaining radioactivity in the tissue.

4. Data Analysis:

  • Determine the radioactivity in each collected sample and in the tissue using a gamma counter.

  • Calculate the rate of 86Rb+ efflux for each time point and express it as a fraction of the total radioactivity in the tissue at that time.

  • Compare the efflux rates before and after the addition of this compound.

Electrophysiological Recording (Patch-Clamp)

This technique allows for the direct measurement of ion channel activity in single vascular smooth muscle cells.

1. Cell Isolation:

  • Enzymatically digest a segment of the desired artery to isolate single VSMCs.

2. Recording:

  • Use the whole-cell patch-clamp technique to record K+ currents from the isolated VSMCs.

  • The extracellular solution should contain (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, and glucose 10 (pH adjusted to 7.4).

  • The intracellular (pipette) solution should contain (in mM): KCl 140, MgCl2 1, EGTA 10, HEPES 10, and ATP as required (pH adjusted to 7.2).

  • Apply this compound to the bath solution and record the changes in the whole-cell K+ current.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for investigating the vascular effects of this compound and the logical relationship between the experimental findings.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Isometric_Tension Isometric Tension Measurement (Vasorelaxation) Rb_Efflux 86Rb+ Efflux Assay (K+ Channel Opening) Isometric_Tension->Rb_Efflux Patch_Clamp Patch-Clamp Electrophysiology (Ion Channel Activity) Rb_Efflux->Patch_Clamp BP_Measurement Blood Pressure Measurement (Antihypertensive Effect) Patch_Clamp->BP_Measurement Hemodynamics Hemodynamic Studies BP_Measurement->Hemodynamics

Typical experimental workflow for characterizing this compound.

Logical_Relationship K_Channel_Opening Direct K+ Channel Opening (86Rb+ Efflux & Patch-Clamp) Vasorelaxation Vasorelaxation of Isolated Arteries (Isometric Tension) K_Channel_Opening->Vasorelaxation Causes Antihypertension Antihypertensive Effect in vivo (Blood Pressure Measurement) Vasorelaxation->Antihypertension Leads to

Logical relationship of experimental findings for this compound.

Conclusion

This compound is a potent KATP channel opener with significant vasorelaxant and antihypertensive effects. Its mechanism of action is well-defined and involves the hyperpolarization of vascular smooth muscle cells, leading to a reduction in intracellular calcium and subsequent relaxation of the blood vessel. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other KATP channel activators as potential therapeutic agents for cardiovascular diseases.

References

Cardioprotective Effects of KR-30450: A Technical Overview for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cardioprotective effects of KR-30450, a novel ATP-sensitive potassium (KATP) channel opener, in preclinical models of myocardial ischemia-reperfusion (I/R) injury. The data presented is collated from published preclinical studies, offering a comprehensive resource for researchers in cardiovascular drug discovery and development.

Core Findings: this compound Demonstrates Potent Cardioprotection

This compound has been shown to exert significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action is attributed to the opening of ATP-sensitive potassium (KATP) channels, a well-established target for cardioprotection. The protective effects of this compound are reversed by the selective KATP channel blocker, glyburide, confirming its mode of action.[1]

Quantitative Analysis of Cardioprotective Efficacy

The following tables summarize the key quantitative data from a pivotal study comparing the cardioprotective effects of this compound, its major metabolite KR-30818, and the prototype KATP channel opener, lemakalim, in an isolated rat heart model of global ischemia-reperfusion.

Table 1: Improvement of Reperfusion Cardiac Function [1]

CompoundED50 for recovering pre-drug double product (μM)Potency relative to Lemakalim
This compound0.105.2-fold greater
KR-308180.800.7-fold
Lemakalim0.541.0

ED50: The concentration of a drug that gives half-maximal response. Double product is an index of myocardial oxygen consumption, calculated as (Left Ventricular Developed Pressure x Heart Rate) / 1000.

Table 2: Attenuation of Myocardial Injury Markers [1]

ParameterThis compoundKR-30818Lemakalim
Attenuation of Reperfusion ContracturePotency greater than LemakalimPotency equal to LemakalimStandard
Attenuation of Lactate (B86563) Dehydrogenase (LDH) ReleasePotency greater than LemakalimPotency equal to LemakalimStandard

Table 3: Effect on Time to Contracture (TTC) During Ischemia [1]

CompoundEC25 for increasing TTC (μM)Potency relative to Lemakalim
This compound1.2Greater
KR-308182.1Greater
Lemakalim3.2Standard

EC25: The concentration of a drug that produces a 25% of the maximal possible effect.

Experimental Protocols

The following section details the methodology for a key experiment used to evaluate the cardioprotective effects of this compound.

Isolated Langendorff-Perfused Rat Heart Model of Global Ischemia-Reperfusion

This ex vivo model is a standard for assessing the direct effects of pharmacological agents on the heart, independent of systemic influences.

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).

  • A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

2. Langendorff Perfusion Setup:

  • The aorta is cannulated on a Langendorff apparatus.

  • The heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

  • A latex balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate.

3. Experimental Groups:

  • Control Group: Hearts are subjected to a stabilization period followed by global ischemia and reperfusion without any drug treatment.

  • This compound Group: After stabilization, hearts are perfused with this compound at various concentrations for a defined period before the induction of ischemia.

  • This compound + Glyburide Group: Hearts are co-perfused with this compound and a KATP channel blocker (glyburide) to confirm the mechanism of action.

  • Lemakalim Group: A positive control group treated with a known KATP channel opener.

4. Ischemia-Reperfusion Protocol:

  • Stabilization: Hearts are allowed to stabilize for a period of 15-20 minutes.

  • Drug Perfusion: Hearts in the treatment groups are perfused with the respective drugs for a specified duration (e.g., 10-15 minutes).

  • Global Ischemia: Perfusion is stopped for a defined period (e.g., 30 minutes) to induce global ischemia.

  • Reperfusion: Perfusion is restored for a longer duration (e.g., 45-60 minutes).

5. Data Collection and Analysis:

  • Cardiac Function: LVDP and heart rate are continuously monitored throughout the experiment. The double product is calculated.

  • Myocardial Injury: Coronary effluent is collected during reperfusion to measure the release of lactate dehydrogenase (LDH), a marker of cell death.

  • Infarct Size Measurement: At the end of the experiment, the heart may be sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

Visualizing the Mechanisms and Methods

Experimental Workflow: Langendorff Ischemia-Reperfusion Model

experimental_workflow cluster_prep Heart Preparation cluster_protocol Ischemia-Reperfusion Protocol cluster_analysis Data Analysis animal_prep Anesthetize Rat & Excise Heart cannulation Cannulate Aorta on Langendorff Apparatus animal_prep->cannulation balloon Insert LV Balloon for Pressure Measurement cannulation->balloon stabilization Stabilization (15-20 min) balloon->stabilization drug_admin Drug Perfusion (e.g., this compound) stabilization->drug_admin ischemia Global Ischemia (30 min) drug_admin->ischemia reperfusion Reperfusion (45-60 min) ischemia->reperfusion cardiac_function Cardiac Function (LVDP, HR) reperfusion->cardiac_function ldh_assay LDH Release reperfusion->ldh_assay infarct_size Infarct Size (TTC Staining) reperfusion->infarct_size

Caption: Workflow of the Langendorff isolated heart model for I/R injury.

Signaling Pathway of Cardioprotection by KATP Channel Opening

signaling_pathway cluster_membrane Sarcolemma cluster_mito Mitochondria KR30450 This compound KATP_channel Sarcolemmal KATP Channel KR30450->KATP_channel Activation mito_KATP Mitochondrial KATP Channel KR30450->mito_KATP Activation K_efflux K+ Efflux Hyperpolarization Membrane Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibition Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) Ca_influx->Cardioprotection mito_matrix Mitochondrial Matrix Depolarization mito_KATP->mito_matrix atp_sparing ATP Sparing mito_matrix->atp_sparing atp_sparing->Cardioprotection

Caption: Signaling cascade of cardioprotection via KATP channel activation.

References

Unveiling KR-30450: An In-depth Technical Guide on a Novel ATP-Sensitive Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-30450 is a novel and potent ATP-sensitive potassium (KATP) channel opener that has demonstrated significant vasorelaxant and cardioprotective effects in early preclinical studies. This technical guide provides a comprehensive overview of the initial research and discovery surrounding this compound, including its mechanism of action, pharmacological effects, and the experimental protocols used in its early evaluation. All quantitative data from these foundational studies are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This document serves as a core resource for researchers and professionals in drug development interested in the therapeutic potential of KATP channel modulation.

Introduction

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. The opening of these channels leads to potassium efflux and hyperpolarization, which in turn reduces the activity of voltage-gated calcium channels. This mechanism is particularly important in smooth and cardiac muscle, where it promotes relaxation and confers protection against ischemic injury.

This compound, developed by the Korea Research Institute of Chemical Technology (KRICT), has emerged as a promising KATP channel opener. Early research indicates that it possesses greater potency than existing agents like lemakalim and exhibits significant cardioprotective properties. This guide will delve into the foundational scientific data that characterizes this compound.

Discovery and Synthesis

Initial synthesis and discovery details for this compound are not yet publicly available in the reviewed literature. This section will be updated as more information becomes accessible.

Mechanism of Action

This compound functions as a selective opener of ATP-sensitive potassium (KATP) channels. This mechanism of action has been elucidated through studies demonstrating its potent relaxant effects on smooth muscle, which are significantly attenuated by glibenclamide, a selective KATP channel blocker.

The opening of KATP channels by this compound leads to the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the influx of calcium ions through voltage-gated calcium channels, ultimately leading to the relaxation of smooth muscle and exerting a cardioprotective effect.

Signaling Pathway of this compound in Smooth Muscle Relaxation

KR30450_Mechanism KR30450 This compound KATP_Channel ATP-Sensitive Potassium Channel KR30450->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx (Inhibition) VGCC->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Leads to

Mechanism of this compound-induced smooth muscle relaxation.

Pharmacological Effects

Vasorelaxant Effects

In early studies, this compound demonstrated potent relaxant effects on guinea pig bronchi smooth muscle. Its efficacy was compared against its metabolite, KR-30818, and another KATP channel opener, lemakalim, in tissues contracted with histamine (B1213489) and prostaglandin (B15479496) F2α.

Table 1: Comparative Relaxant Effects of this compound, KR-30818, and Lemakalim on Guinea Pig Bronchi

SpasmogenCompoundEC50 (μM)
Histamine (10⁻⁵ M)This compound0.108 ± 0.077
KR-308180.403 ± 0.023
Lemakalim0.968 ± 0.036
Prostaglandin F2α (3x10⁻⁶ M)This compound0.018 ± 0.001
KR-308180.028 ± 0.003
Lemakalim0.138 ± 0.019

The data clearly indicates that this compound is significantly more potent than both its metabolite and lemakalim in relaxing pre-contracted bronchial smooth muscle.

Cardioprotective Effects

This compound has been shown to exert more potent cardioprotective effects than lemakalim. It significantly improves cardiac function upon reperfusion and attenuates reperfusion contracture and the release of lactate (B86563) dehydrogenase, a marker of cellular damage.

Detailed quantitative data on the cardioprotective effects of this compound are not available in the currently accessible literature but are suggested by the title of a key research paper. This section will be updated upon retrieval of the full-text article.

Experimental Protocols

Guinea Pig Bronchi Relaxation Assay[1]

This section outlines the methodology used to assess the vasorelaxant properties of this compound.

Experimental Workflow:

Bronchi_Relaxation_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_blocker Blocker Study Isolation Isolate Guinea Pig Bronchial Rings Mounting Mount in Organ Baths (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) Isolation->Mounting Equilibration Equilibrate under 1g tension (60 min) Mounting->Equilibration Contraction Induce Contraction (Histamine or PGF2α) Equilibration->Contraction Pretreatment Pre-treat with Glibenclamide (10⁻⁶ M, 20 min) Equilibration->Pretreatment Treatment Cumulative Addition of This compound, KR-30818, or Lemakalim Contraction->Treatment Measurement Measure Isometric Tension Treatment->Measurement Repeat_Exp Repeat Contraction and Treatment Protocol Pretreatment->Repeat_Exp

Workflow for the guinea pig bronchi relaxation assay.

Methodology:

  • Tissue Preparation: Bronchial rings were isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 gas mixture. The tissues were allowed to equilibrate for 60 minutes under a resting tension of 1g.

  • Induction of Contraction: A stable contraction was induced using either histamine (10⁻⁵ M) or prostaglandin F2α (3x10⁻⁶ M).

  • Treatment: Once a stable plateau of contraction was achieved, this compound, KR-30818, or lemakalim were added to the organ baths in a cumulative manner to obtain concentration-response curves.

  • Data Analysis: The relaxant responses were expressed as a percentage of the induced contraction. EC50 values (the concentration of the compound that produces 50% of the maximal response) were calculated.

  • Blocker Study: To confirm the involvement of KATP channels, some tissues were pre-treated with glibenclamide (10⁻⁶ M) for 20 minutes before the addition of the contracting agent and subsequent treatment with the potassium channel openers.

Conclusion and Future Directions

The early research on this compound establishes it as a potent ATP-sensitive potassium channel opener with significant vasorelaxant and potential cardioprotective effects that surpass those of lemakalim. The clear, concentration-dependent relaxation of bronchial smooth muscle and its antagonism by glibenclamide provide strong evidence for its mechanism of action.

Further in-depth studies are warranted to fully characterize the pharmacological profile of this compound. The promising early data, particularly concerning its cardioprotective potential, suggests that this compound could be a valuable candidate for further development in the treatment of cardiovascular diseases, such as angina and hypertension, and potentially other conditions where KATP channel modulation is beneficial. The synthesis of this compound and a more detailed investigation into its pharmacokinetics and safety profile are critical next steps in its developmental pathway.

Potential Therapeutic Applications of KR-30450: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-30450, a novel benzopyran derivative, has demonstrated significant potential as a therapeutic agent through its action as a potent ATP-sensitive potassium (K-ATP) channel opener. Preclinical studies have highlighted its efficacy as a vasodilator, bronchodilator, and cardioprotective agent, often exhibiting greater potency than the established potassium channel opener, lemakalim. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical pharmacology, and early clinical development. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this promising compound.

Introduction

ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential.[1][2] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle and reduction in cellular activity.[1][2] Compounds that activate K-ATP channels, known as potassium channel openers (KCOs), have therapeutic applications in a range of conditions, including hypertension, asthma, and ischemic heart disease. This compound has emerged as a highly potent KCO with a promising preclinical profile.

Mechanism of Action

This compound exerts its pharmacological effects by directly opening ATP-sensitive potassium channels. This has been demonstrated in various cell types, including vascular and bronchial smooth muscle cells, as well as cardiomyocytes. The opening of K-ATP channels by this compound is selectively inhibited by the sulfonylurea drug glibenclamide, a well-known blocker of these channels, confirming its specific mechanism of action.[3][4] The resulting hyperpolarization of the cell membrane leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation and cellular protection.

Mechanism of Action of this compound KR30450 This compound KATP_Channel ATP-Sensitive Potassium Channel KR30450->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux Ca_Channel Voltage-Gated Calcium Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Calcium Influx Ca_Channel->Ca_Influx Reduces Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Leads to

Caption: Signaling pathway of this compound's mechanism of action.

Preclinical Pharmacology

Vasodilatory Effects

This compound is a potent vasodilator. Early clinical evaluation in healthy volunteers, where the compound was referred to as SKP-450, demonstrated dose-dependent changes in hemodynamic parameters consistent with vasodilation.[5] This included significant reductions in diastolic blood pressure and total peripheral resistance, accompanied by reflex tachycardia.[5]

Bronchodilatory Effects

In preclinical studies using guinea pig bronchi, this compound demonstrated potent relaxant effects against contractions induced by various spasmogens, including histamine (B1213489) and prostaglandin (B15479496) F2α.[3][4] Notably, this compound was found to be more potent than both its active metabolite, KR-30818, and the established potassium channel opener, lemakalim.[3][4]

Cardioprotective Effects

This compound has shown significant cardioprotective effects in models of myocardial ischemia-reperfusion injury.[6][7] In isolated rat hearts, this compound and its metabolite, KR-30818, improved the recovery of cardiac function after ischemia, attenuated reperfusion-induced contracture, and reduced the release of lactate (B86563) dehydrogenase, an indicator of cell damage.[7][8] The cardioprotective effects of this compound were reversible with the K-ATP channel blocker glibenclamide, confirming the mechanism of action.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound and its metabolite, KR-30818, in comparison to lemakalim.

Table 1: Bronchodilatory Activity in Guinea Pig Bronchi [3][4]

SpasmogenCompoundEC50 (μM)
Histamine (10⁻⁵ M)This compound0.108 ± 0.077
KR-308180.403 ± 0.023
Lemakalim0.968 ± 0.036
Prostaglandin F2α (3x10⁻⁶ M)This compound0.018 ± 0.001
KR-308180.028 ± 0.003
Lemakalim0.138 ± 0.019

Table 2: Cardioprotective Effects in Isolated Rat Hearts [7][8]

ParameterCompoundED50 (μM)
Recovery of Predrug Double ProductThis compound0.10
KR-308180.80
Lemakalim0.54

Experimental Protocols

Guinea Pig Bronchial Smooth Muscle Relaxation

This protocol is based on methodologies described for studying airway smooth muscle relaxation.

  • Tissue Preparation: Male Hartley guinea pigs are euthanized. The tracheas are excised and placed in Krebs-Henseleit solution. Bronchial rings of 2-3 mm in width are prepared.

  • Organ Bath Setup: The bronchial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The tissues are connected to isometric force transducers to record changes in tension.

  • Contraction and Relaxation Studies: The bronchial rings are pre-contracted with a spasmogen such as histamine or prostaglandin F2α. Once a stable contraction is achieved, cumulative concentrations of this compound, KR-30818, or lemakalim are added to the organ bath to elicit relaxation.

  • Data Analysis: The relaxant response is expressed as a percentage of the pre-contraction induced by the spasmogen. EC50 values are calculated from the concentration-response curves.

Isolated Rat Heart Ischemia-Reperfusion Injury (Langendorff Model)

This protocol is based on standard Langendorff heart perfusion methods.

  • Heart Isolation: Male Sprague-Dawley rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The hearts are retrogradely perfused with Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

  • Ischemia-Reperfusion Protocol: After an equilibration period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes). This is followed by a period of reperfusion (e.g., 120 minutes) where the buffer flow is restored. This compound is administered before ischemia or during reperfusion, depending on the study design.

  • Functional Assessment: Left ventricular developed pressure (LVDP) and heart rate are continuously monitored to assess cardiac function.

  • Biochemical Analysis: Coronary effluent is collected to measure lactate dehydrogenase (LDH) release as an index of myocardial injury.

Ischemia-Reperfusion Experimental Workflow Start Start Isolate_Heart Isolate Rat Heart Start->Isolate_Heart Langendorff Mount on Langendorff Apparatus Isolate_Heart->Langendorff Equilibration Equilibration Period Langendorff->Equilibration Drug_Admin Administer this compound (or vehicle) Equilibration->Drug_Admin Ischemia Induce Global Ischemia Drug_Admin->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Data_Collection Collect Functional and Biochemical Data Reperfusion->Data_Collection End End Data_Collection->End

References

The Role of KR-30450 in Modulating Cellular Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the direct effects of KR-30450 on cellular excitability parameters such as resting membrane potential and action potential firing rates. Furthermore, detailed experimental protocols from primary studies on this compound are not readily accessible. Therefore, this guide provides a comprehensive overview based on the established mechanism of action for this compound as a potent ATP-sensitive potassium (KATP) channel opener and draws upon data from studies of other well-characterized KATP channel openers to illustrate the expected physiological effects. The provided experimental protocols are generalized based on standard methodologies in the field.

Introduction

Cellular excitability, the ability of a cell to generate an action potential in response to a stimulus, is a fundamental process in physiology, particularly in the nervous, muscular, and endocrine systems. This process is tightly regulated by the flux of ions across the cell membrane through various ion channels. Among these, ATP-sensitive potassium (KATP) channels play a critical role in coupling the metabolic state of a cell to its electrical activity. This compound is a potent KATP channel opener, and understanding its role in modulating cellular excitability is of significant interest for researchers in drug development and various fields of biomedical science.

This technical guide provides an in-depth overview of the core principles underlying the action of this compound. It details the molecular mechanism of KATP channel activation, presents expected quantitative effects on cellular excitability based on the actions of similar compounds, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Mechanism of Action: KATP Channel Activation

This compound exerts its effects by directly activating ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.

Signaling Pathway of KATP Channel Opening by this compound:

KR-30450_Mechanism_of_Action KR30450 This compound SUR_subunit SUR Subunit of KATP Channel KR30450->SUR_subunit Binds to Kir6_subunit Kir6.x Subunit of KATP Channel SUR_subunit->Kir6_subunit Induces conformational change in KATP_Channel KATP Channel Complex Kir6_subunit->KATP_Channel Promotes open state of K_efflux Increased K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of this compound action on KATP channels.

Under normal physiological conditions, high intracellular ATP concentrations bind to the Kir6.x subunit, leading to channel closure. This compound, like other KATP channel openers, is thought to bind to the SUR subunit. This binding event induces a conformational change in the channel complex that overrides the inhibitory effect of ATP, leading to an increase in the channel's open probability. The subsequent efflux of potassium ions down their electrochemical gradient drives the cell membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization and a decrease in cellular excitability.

Quantitative Data on the Effects of KATP Channel Openers

While specific data for this compound is limited, the following tables summarize the typical quantitative effects of KATP channel openers on smooth muscle relaxation and cellular electrophysiology. These values are provided for illustrative purposes and may not be directly representative of this compound's potency.

Table 1: Relaxant Effects of KATP Channel Openers on Guinea Pig Bronchi

AgonistContractile AgentEC50 (µM)
This compound Histamine (B1213489) (10⁻⁵ M)0.108 ± 0.077
This compound Prostaglandin (B15479496) F₂α (3x10⁻⁶ M)0.018 ± 0.001
LemakalimHistamine (10⁻⁵ M)0.968 ± 0.036
LemakalimProstaglandin F₂α (3x10⁻⁶ M)0.138 ± 0.019

Data for this compound and Lemakalim are from studies on guinea pig bronchi and are presented as mean ± SEM.

Table 2: Expected Electrophysiological Effects of KATP Channel Openers

ParameterExpected EffectTypical Magnitude of Change
Resting Membrane PotentialHyperpolarization-5 to -20 mV
Action Potential DurationShortening10 - 30% reduction
Action Potential Firing RateDecreaseDependent on stimulus intensity
Input ResistanceDecrease10 - 40% reduction

These are generalized values based on the known effects of various KATP channel openers on different excitable cells (e.g., neurons, cardiomyocytes, smooth muscle cells).

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the effects of KATP channel openers like this compound.

Isolated Tissue Bath for Smooth Muscle Relaxation

This protocol is used to assess the relaxant effect of a compound on pre-contracted smooth muscle tissue.

Experimental Workflow:

Isolated_Tissue_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Dissection Dissect Guinea Pig Trachea Ring_Preparation Prepare Tracheal Rings (2-3 mm) Tissue_Dissection->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate in Krebs Solution (37°C, 95% O2/5% CO2) Mounting->Equilibration Contraction Induce Contraction (e.g., Histamine) Equilibration->Contraction Compound_Addition Cumulative Addition of this compound Contraction->Compound_Addition Data_Acquisition Record Isometric Tension Compound_Addition->Data_Acquisition Concentration_Response Construct Concentration-Response Curve Data_Acquisition->Concentration_Response EC50_Calculation Calculate EC50 Value Concentration_Response->EC50_Calculation

Caption: Workflow for isolated tissue bath experiments.

Methodology:

  • Tissue Preparation: Guinea pigs are euthanized, and the trachea is carefully dissected and placed in cold Krebs-Henseleit solution. The trachea is cleaned of connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: Tracheal rings are mounted between two stainless steel hooks in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.

  • Contraction: A stable contraction is induced by adding a contractile agent such as histamine or prostaglandin F₂α to the organ bath.

  • Compound Administration: Once a stable plateau of contraction is reached, this compound is added to the bath in a cumulative concentration-dependent manner.

  • Data Acquisition: Changes in isometric tension are continuously recorded using a data acquisition system.

  • Data Analysis: The relaxant effect at each concentration is expressed as a percentage of the maximal contraction induced by the contractile agent. A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Patch-Clamp Electrophysiology for Cellular Excitability

This protocol is used to measure the direct effects of a compound on the electrical properties of single cells.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_exp Recording cluster_analysis Data Analysis Cell_Culture Culture Excitable Cells (e.g., Neurons) Plating Plate Cells on Coverslips Cell_Culture->Plating Seal_Formation Form a Gigaseal on a Single Cell Plating->Seal_Formation Pipette_Fabrication Fabricate Borosilicate Glass Pipettes Pipette_Fabrication->Seal_Formation Whole_Cell_Access Rupture Membrane for Whole-Cell Configuration Seal_Formation->Whole_Cell_Access Baseline_Recording Record Baseline Electrical Activity Whole_Cell_Access->Baseline_Recording Compound_Perfusion Perfuse with this compound Baseline_Recording->Compound_Perfusion Post_Drug_Recording Record Post-Drug Electrical Activity Compound_Perfusion->Post_Drug_Recording Parameter_Measurement Measure Membrane Potential, APs, etc. Post_Drug_Recording->Parameter_Measurement Statistical_Analysis Perform Statistical Comparisons Parameter_Measurement->Statistical_Analysis

Caption: Workflow for whole-cell patch-clamp experiments.

Methodology:

  • Cell Preparation: Excitable cells (e.g., primary neurons, cultured cell lines) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to form micropipettes with a tip resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording Setup: The coverslip with cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

  • Seal Formation: The micropipette, filled with intracellular solution, is brought into contact with the cell membrane of a single cell, and gentle suction is applied to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition:

    • Current-Clamp Mode: The membrane potential is recorded. A series of depolarizing current steps are injected to elicit action potentials. This is done before and after the application of this compound to the extracellular solution.

    • Voltage-Clamp Mode: The membrane potential is held at a specific voltage, and the currents flowing across the membrane are recorded. This allows for the study of specific ion channel currents.

  • Data Analysis: Changes in resting membrane potential, action potential threshold, amplitude, duration, and firing frequency are analyzed and compared between baseline and post-drug conditions.

Conclusion

This compound is a potent activator of ATP-sensitive potassium channels. By opening these channels, it causes an efflux of potassium ions, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability. This mechanism underlies its observed effects, such as the relaxation of smooth muscle. While specific quantitative data on its effects on neuronal and other excitable cells are not widely available, the established principles of KATP channel function provide a strong framework for predicting its modulatory role. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to further elucidate the precise effects of this compound on cellular excitability. Further research is warranted to fully characterize the electrophysiological profile of this compound and its potential therapeutic applications.

A Comprehensive Technical Review of Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive review of the literature on potassium channel openers for researchers, scientists, and drug development professionals. The guide details the core mechanisms, summarizes quantitative data, outlines key experimental protocols, and visualizes the intricate signaling pathways involved in the action of these compounds.

Introduction to Potassium Channel Openers

Potassium (K+) channels are the most diverse group of ion channels, playing a critical role in regulating the membrane potential of excitable and non-excitable cells.[1][2] By controlling the efflux of K+ ions, these channels influence a wide array of physiological processes, including neuronal excitability, muscle contraction, hormone secretion, and cell volume regulation.[3][4] Potassium channel openers (KCOs) are a heterogeneous class of pharmacological agents that activate these channels, leading to membrane hyperpolarization and a decrease in cellular excitability.[5][6] This fundamental mechanism of action underlies their therapeutic potential in a variety of disorders characterized by cellular hyperexcitability, such as hypertension, epilepsy, and pain.[7][8]

The major families of potassium channels targeted by openers include:

  • ATP-sensitive potassium (KATP) channels: These channels are metabolic sensors that couple the energetic state of the cell to its electrical activity.[9][10] They are crucial in tissues like pancreatic β-cells, cardiac and smooth muscle, and neurons.[11]

  • Voltage-gated potassium (KCNQ/Kv7) channels: This family of channels, particularly KCNQ2-5, underlies the M-current, a key regulator of neuronal excitability.[3][12][13]

  • Calcium-activated potassium (BK) channels: These large-conductance channels are activated by both membrane depolarization and intracellular calcium, playing a vital role in processes like neurotransmitter release and smooth muscle tone.[14][15][16]

This guide will delve into the specifics of these channel families, the compounds that modulate them, the experimental methods used to study them, and the signaling pathways they influence.

Quantitative Data on Potassium Channel Openers

The potency and efficacy of potassium channel openers are typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values. These values are crucial for comparing the activity of different compounds and for understanding their structure-activity relationships. The following tables summarize key quantitative data for various KCOs across different channel subtypes.

KATP Channel OpenerChannel SubtypeAssay TypeEC50 (µM)Reference
Diazoxide (B193173) Kir6.2/SUR1Electrophysiology~10-100[17]
Pinacidil (B1677893) Kir6.2/SUR1Electrophysiology~1-10[17]
Cromakalim Aortic RingsVasorelaxationVaries[18]
Nicorandil VariousMultipleVaries[6]

Table 1: Potency of KATP Channel Openers. This table presents the EC50 values for common KATP channel openers on different channel subtypes and in various experimental systems.

KCNQ Channel BlockerChannel SubtypeIC50 (µM)Reference
Linopirdine KCNQ2/KCNQ3~5[8]
XE991 KCNQ2/KCNQ3~1[8]
ML252 KCNQ20.069[19]
ML252 KCNQ12.92[19]
ML252 KCNQ1/E18.12[19]
ML252 KCNQ2/Q30.12[19]
ML252 KCNQ40.20[19]

Table 2: Potency of KCNQ Channel Blockers. While the focus is on openers, understanding the pharmacology of blockers provides a comparative context. This table shows IC50 values for well-characterized KCNQ channel blockers.

BK Channel OpenerAssay TypeEC50 (µM)Reference
NS11021 ElectrophysiologyVaries[20]
Aldosterone wt BK channels~3[21]
Lithocholate β1-containing BK channels46[21]
Bendroflumethiazide hslo-HEK293 cellsVaries[22]
Acetazolamide hslo-HEK293 cellsVaries[22]

Table 3: Potency of BK Channel Openers. This table highlights the EC50 values for a selection of BK channel openers, demonstrating the diversity in their potency.

Key Experimental Protocols

The characterization of potassium channel openers relies on a variety of specialized experimental techniques. The two most fundamental methods are patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity with high temporal and voltage resolution.[23] It provides detailed information about how a compound affects channel gating, conductance, and kinetics.

Detailed Methodology:

  • Cell Preparation: Culture cells expressing the potassium channel of interest (e.g., HEK293, CHO, or primary neurons) on glass coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The ideal resistance is typically 3-5 MΩ when filled with the internal solution.[24] Fire-polish the tip to ensure a smooth surface for sealing.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 25 HEPES, 20 D-glucose. Adjust pH to 7.3 with NaOH.[24]

    • Internal (Pipette) Solution (in mM): Varies depending on the channel and experimental goals, but a typical solution contains a high concentration of potassium (e.g., 140 KCl), a calcium buffer (e.g., EGTA), HEPES for pH buffering, and ATP/GTP to maintain cell health.

  • Gigaohm Seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).[24]

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition:

    • Voltage-Clamp Mode: Hold the membrane potential at a specific voltage (e.g., -80 mV) and apply voltage steps or ramps to elicit channel opening. Record the resulting ionic currents. The effect of a KCO is observed as an increase in outward current at a given voltage.

    • Current-Clamp Mode: Inject a known amount of current and measure the resulting changes in membrane potential. A KCO will cause hyperpolarization of the resting membrane potential.

  • Compound Application: Perfuse the KCO onto the cell at various concentrations to determine its effect on channel activity and to construct a dose-response curve.

G cluster_0 Patch-Clamp Workflow Cell Culture Cell Culture Pipette Preparation Pipette Preparation Cell Culture->Pipette Preparation Giga-seal Formation Giga-seal Formation Pipette Preparation->Giga-seal Formation Whole-cell Configuration Whole-cell Configuration Giga-seal Formation->Whole-cell Configuration Data Acquisition Data Acquisition Whole-cell Configuration->Data Acquisition Compound Application Compound Application Data Acquisition->Compound Application

Caption: Workflow for whole-cell patch-clamp experiments.

Thallium Flux Assay

This is a high-throughput, fluorescence-based assay used for screening large compound libraries to identify potential potassium channel modulators.[25][26] It relies on the principle that thallium (Tl+) ions can pass through open potassium channels and that the intracellular concentration of Tl+ can be measured with a fluorescent dye.[27][28]

Detailed Methodology:

  • Cell Plating: Seed cells expressing the target potassium channel in a 96- or 384-well black, clear-bottom microplate.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) and a PowerLoad™ concentrate to aid in dye entry into the cells.[27]

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate for 60-90 minutes at room temperature, protected from light.[29]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

    • Add the compounds to the wells and incubate for a predetermined time (e.g., 20 minutes) to allow for interaction with the channels.[26]

  • Thallium Stimulation and Fluorescence Reading:

    • Place the microplate in a fluorescence plate reader (e.g., FLIPR).

    • Initiate the kinetic read, measuring baseline fluorescence for a few seconds.

    • Inject a stimulus buffer containing Tl+ (and K+ for voltage-gated channels) into the wells.[28]

    • Continue to measure the fluorescence intensity over time. An increase in fluorescence indicates Tl+ influx through open potassium channels.

  • Data Analysis:

    • Calculate the rate of fluorescence increase, which is proportional to the rate of Tl+ influx.

    • For KCOs, the rate will be higher in the presence of the compound.

    • Construct dose-response curves and calculate EC50 values.

G cluster_1 Thallium Flux Assay Workflow Cell Plating Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Compound Addition Compound Addition Dye Loading->Compound Addition Thallium Stimulation Thallium Stimulation Compound Addition->Thallium Stimulation Fluorescence Reading Fluorescence Reading Thallium Stimulation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis

Caption: Workflow for a thallium flux assay.

Signaling Pathways and Mechanisms of Action

Potassium channel openers exert their effects by interacting with specific channel subunits and modulating their gating properties. The downstream consequences of this channel activation are mediated through various signaling pathways.

KATP Channel Activation Pathway

KATP channels are octameric complexes of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[9] Their activity is primarily regulated by the intracellular ratio of ATP to ADP.[11] ATP binding to the Kir6.x subunit inhibits channel activity, while Mg-ADP binding to the SUR subunit promotes opening.[5][30]

KCOs like diazoxide and pinacidil are thought to bind to the SUR subunit, stabilizing the channel in an open conformation and reducing its sensitivity to ATP-mediated inhibition.[17] The resulting K+ efflux leads to membrane hyperpolarization. In pancreatic β-cells, this prevents the opening of voltage-gated calcium channels, thereby inhibiting insulin (B600854) secretion.[4][9] In smooth muscle cells, hyperpolarization closes L-type calcium channels, leading to vasodilation.

G cluster_2 KATP Channel Signaling in Pancreatic β-cell High Glucose High Glucose Increased ATP/ADP Ratio Increased ATP/ADP Ratio High Glucose->Increased ATP/ADP Ratio Metabolism KATP Channel Closure KATP Channel Closure Increased ATP/ADP Ratio->KATP Channel Closure Membrane Depolarization Membrane Depolarization KATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Opens VGCCs Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion KCO (e.g., Diazoxide) KCO (e.g., Diazoxide) KATP Channel Opening KATP Channel Opening KCO (e.g., Diazoxide)->KATP Channel Opening Activates Membrane Hyperpolarization Membrane Hyperpolarization KATP Channel Opening->Membrane Hyperpolarization Inhibition of Ca2+ Influx Inhibition of Ca2+ Influx Membrane Hyperpolarization->Inhibition of Ca2+ Influx Closes VGCCs Inhibition of Insulin Secretion Inhibition of Insulin Secretion Inhibition of Ca2+ Influx->Inhibition of Insulin Secretion

Caption: KATP channel signaling pathway in insulin secretion.

KCNQ/M-Channel Modulation

Neuronal KCNQ2-5 channels are critical for setting the resting membrane potential and for preventing repetitive firing.[13] Their activity is tonically suppressed by the activation of Gq/11-coupled receptors, such as muscarinic M1 receptors, through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid essential for channel function.[3]

KCNQ openers, such as retigabine, bind to a conserved tryptophan residue in the pore domain of KCNQ2-5 channels, stabilizing the open state of the channel.[31] This leads to a hyperpolarizing shift in the voltage dependence of activation, increasing the M-current and thereby reducing neuronal excitability. This mechanism is the basis for their use as antiepileptic drugs.

G cluster_3 KCNQ/M-Channel Signaling Neurotransmitter (e.g., ACh) Neurotransmitter (e.g., ACh) Gq/11-coupled Receptor Gq/11-coupled Receptor Neurotransmitter (e.g., ACh)->Gq/11-coupled Receptor Binds PLC Activation PLC Activation Gq/11-coupled Receptor->PLC Activation PIP2 Hydrolysis PIP2 Hydrolysis PLC Activation->PIP2 Hydrolysis KCNQ Channel Inhibition KCNQ Channel Inhibition PIP2 Hydrolysis->KCNQ Channel Inhibition Neuronal Hyperexcitability Neuronal Hyperexcitability KCNQ Channel Inhibition->Neuronal Hyperexcitability KCNQ Opener (e.g., Retigabine) KCNQ Opener (e.g., Retigabine) KCNQ Channel Activation KCNQ Channel Activation KCNQ Opener (e.g., Retigabine)->KCNQ Channel Activation Binds to channel Membrane Hyperpolarization Membrane Hyperpolarization KCNQ Channel Activation->Membrane Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Membrane Hyperpolarization->Reduced Neuronal Excitability

Caption: Signaling pathway of KCNQ/M-channel modulation.

BK Channel Activation Cascade

BK channels are activated by the synergistic action of membrane depolarization and elevated intracellular calcium.[14][32] In many cell types, BK channels are physically and functionally coupled to voltage-gated calcium channels (VGCCs).[33] Depolarization opens VGCCs, leading to a localized increase in intracellular calcium, which then binds to the "calcium bowl" on the BK channel, promoting its opening.[32]

The activation of BK channels provides a negative feedback loop, as the resulting K+ efflux repolarizes the membrane, leading to the closure of VGCCs and a reduction in calcium influx.[15] BK channel openers, such as NS11021, can directly bind to the channel and enhance its opening probability, thereby potentiating this negative feedback mechanism.[20]

G cluster_4 BK Channel Activation Cascade Membrane Depolarization Membrane Depolarization VGCC Opening VGCC Opening Membrane Depolarization->VGCC Opening BK Channel Activation BK Channel Activation Membrane Depolarization->BK Channel Activation Directly gates Ca2+ Influx Ca2+ Influx VGCC Opening->Ca2+ Influx Increased [Ca2+]i Increased [Ca2+]i Ca2+ Influx->Increased [Ca2+]i Increased [Ca2+]i->BK Channel Activation Binds to Ca2+ bowl K+ Efflux K+ Efflux BK Channel Activation->K+ Efflux Membrane Repolarization Membrane Repolarization K+ Efflux->Membrane Repolarization Membrane Repolarization->VGCC Opening Negative Feedback (Closes) BK Channel Opener BK Channel Opener BK Channel Opener->BK Channel Activation Enhances

Caption: Signaling cascade of BK channel activation.

Conclusion

Potassium channel openers represent a diverse and powerful class of pharmacological agents with significant therapeutic potential. Their ability to modulate cellular excitability through the activation of specific potassium channels makes them attractive targets for the treatment of a wide range of diseases. This guide has provided a comprehensive overview of the current state of knowledge in the field, including quantitative data on compound potency, detailed experimental methodologies for their study, and the intricate signaling pathways that mediate their effects. Future research will undoubtedly focus on the development of more potent and subtype-selective KCOs, which will not only provide more effective therapies but also serve as invaluable tools for further elucidating the complex roles of potassium channels in health and disease.

References

The Impact of KR-30450 on Ion Channel Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of KR-30450 on ion channel physiology, with a primary focus on its role as a potent potassium channel opener. The information is compiled for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action

This compound exerts its physiological effects primarily through the activation of ATP-sensitive potassium (KATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability. In various cell types, including smooth muscle and cardiac myocytes, the opening of KATP channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration and leading to cellular relaxation or reduced excitability.

Quantitative Data Summary

The relaxant potency of this compound and its metabolite, KR-30818, has been quantified in guinea pig bronchi against various spasmogens. The following table summarizes the half-maximal effective concentration (EC50) values, providing a clear comparison of their efficacy.

CompoundSpasmogenEC50 (μM)
This compound Histamine (10⁻⁵ M)0.108 ± 0.077
KR-30818Histamine (10⁻⁵ M)0.403 ± 0.023
LemakalimHistamine (10⁻⁵ M)0.968 ± 0.036
This compound Prostaglandin F₂α (3x10⁻⁶ M)0.018 ± 0.001
KR-30818Prostaglandin F₂α (3x10⁻⁶ M)0.028 ± 0.003
LemakalimProstaglandin F₂α (3x10⁻⁶ M)0.138 ± 0.019

Signaling Pathway

The activation of ATP-sensitive potassium channels by this compound initiates a signaling cascade that leads to smooth muscle relaxation. The following diagram illustrates this pathway.

KR30450_Signaling_Pathway KR30450 This compound KATP_Channel ATP-sensitive Potassium Channel KR30450->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (Inhibited) Hyperpolarization->VGCC Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation

This compound signaling pathway in smooth muscle cells.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, a standard methodology for assessing the effect of a potassium channel opener on ion channels would involve patch-clamp electrophysiology. The following is a representative protocol.

Objective: To characterize the electrophysiological effects of this compound on ATP-sensitive potassium channels in vascular smooth muscle cells.

Materials:

  • Primary vascular smooth muscle cells

  • Cell culture medium

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 ATP (pH 7.2)

  • This compound stock solution

  • Glibenclamide stock solution

Procedure:

  • Cell Preparation: Isolate vascular smooth muscle cells from a suitable animal model (e.g., rat aorta) and culture them for 24-48 hours.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution.

    • Approach a single, healthy-looking cell with the micropipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply voltage steps to elicit and record whole-cell currents.

  • Drug Application:

    • Establish a stable baseline recording of potassium currents.

    • Perfuse the cell with varying concentrations of this compound to determine its effect on the current.

    • To confirm the involvement of KATP channels, co-administer this compound with glibenclamide and observe for antagonism of the this compound-induced effect.

  • Data Analysis:

    • Measure the amplitude of the outward potassium current at different voltages.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the dose-dependent effect of this compound to determine its EC50.

Experimental Workflow

The logical flow of an experiment to characterize a novel potassium channel opener like this compound is depicted in the following diagram.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Functional Assay Cell_Isolation Isolate & Culture Smooth Muscle Cells Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp Drug_Application Apply this compound (Dose-Response) Patch_Clamp->Drug_Application Blocker_Study Co-apply with Glibenclamide Drug_Application->Blocker_Study Data_Analysis Analyze Current- Voltage Relationship Blocker_Study->Data_Analysis Conclusion Conclusion: This compound is a potent KATP channel opener Data_Analysis->Conclusion Tissue_Prep Prepare Bronchial Tissue Rings Contraction Induce Contraction (e.g., Histamine) Tissue_Prep->Contraction Relaxation_Assay Measure Relaxation with this compound Contraction->Relaxation_Assay EC50_Calc Calculate EC50 Relaxation_Assay->EC50_Calc EC50_Calc->Conclusion

Workflow for characterizing this compound's mechanism.

Concluding Remarks

This compound is a potent potassium channel opener that selectively targets ATP-sensitive potassium channels. Its ability to induce hyperpolarization and subsequent smooth muscle relaxation makes it a compound of significant interest for conditions characterized by smooth muscle hyperreactivity. The provided data and protocols offer a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar molecules. Future research should focus on detailed electrophysiological characterization across various tissue types and in vivo studies to fully elucidate its pharmacological profile.

The Role of ATP-Sensitive Potassium (K-ATP) Channels in Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. These channels are octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1][2] By opening or closing in response to changes in the intracellular ATP/ADP ratio, K-ATP channels play a pivotal role in a multitude of physiological processes. Their dysfunction, often due to genetic mutations, leads to a class of diseases known as channelopathies, which manifest in a variety of tissues, including the pancreas, heart, skeletal muscle, and brain. This technical guide provides an in-depth overview of the structure and function of K-ATP channels, their role in key diseases such as neonatal diabetes mellitus, congenital hyperinsulinism, and cardiovascular disorders, and detailed methodologies for their study.

Introduction to K-ATP Channels

K-ATP channels are found in the plasma membranes of various cell types and are also present in subcellular organelles like mitochondria.[1] Under normal physiological conditions, when cellular ATP levels are high, ATP binds to the Kir6.x subunit, leading to channel closure.[3] Conversely, a decrease in the ATP/ADP ratio, indicative of metabolic stress, promotes channel opening, allowing potassium ions to flow out of the cell.[4] This efflux of potassium ions hyperpolarizes the cell membrane, reducing its excitability.[4]

The subunit composition of K-ATP channels varies between tissues, which confers them with distinct physiological and pharmacological properties.[5] The primary subunit combinations include:

  • Pancreatic β-cells: Kir6.2 (encoded by KCNJ11) and SUR1 (encoded by ABCC8)[6]

  • Cardiac and Skeletal Muscle: Kir6.2 and SUR2A (encoded by ABCC9)[7]

  • Smooth Muscle: Kir6.1 (encoded by KCNJ8) and SUR2B (encoded by ABCC9)[7]

K-ATP Channels in Pancreatic β-Cells and Insulin (B600854) Secretion

In pancreatic β-cells, K-ATP channels are the primary regulators of glucose-stimulated insulin secretion.[8] When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This rise in ATP closes the K-ATP channels, causing the cell membrane to depolarize. The depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[9]

Signaling Pathway of Glucose-Stimulated Insulin Secretion

GSI_pathway cluster_extracellular Extracellular cluster_beta_cell Pancreatic β-Cell High Glucose High Glucose GLUT2 GLUT2 High Glucose->GLUT2 Transport Metabolism Metabolism GLUT2->Metabolism ATP_ADP_ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_ratio KATP_channel K-ATP Channel (Kir6.2/SUR1) ATP_ADP_ratio->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Activation Ca_influx ↑ [Ca²⁺]i VGCC->Ca_influx Mediates Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers

Caption: Glucose-stimulated insulin secretion pathway in pancreatic β-cells.

K-ATP Channelopathies of the Pancreas

Mutations in the genes encoding the Kir6.2 and SUR1 subunits of the pancreatic K-ATP channel can lead to two opposing disorders of insulin secretion: neonatal diabetes mellitus and congenital hyperinsulinism.

Neonatal Diabetes Mellitus (NDM)

NDM is a rare form of diabetes that occurs within the first six months of life and is often caused by gain-of-function mutations in KCNJ11 or ABCC8.[9] These mutations reduce the sensitivity of the K-ATP channel to ATP, causing the channel to remain open even in the presence of high glucose levels.[10] This prevents β-cell depolarization and insulin secretion, leading to hyperglycemia.[10] In some severe cases, known as DEND syndrome (Developmental delay, Epilepsy, and Neonatal Diabetes), neurological symptoms are also present.[8]

GeneMutationPhenotypeIC50 for ATP (µM) (Wild-Type ≈ 10-20 µM)Fold Change in IC50Reference
KCNJ11V59MiDEND62 ± 7~3-6[11]
KCNJ11G53SNDM30~1.5-3[12]
KCNJ11G53RNDM30~1.5-3[12]
KCNJ11I182VNDM30~1.5-3[12]

Note: IC50 values can vary depending on the experimental conditions.

Many patients with NDM due to K-ATP channel mutations can be effectively treated with high doses of sulfonylureas, which are drugs that bind to the SUR1 subunit and directly close the channel, bypassing the need for ATP-mediated closure.[8]

Congenital Hyperinsulinism (CHI)

CHI is characterized by excessive and unregulated insulin secretion, leading to persistent hypoglycemia.[6] The most common cause of severe CHI is loss-of-function mutations in KCNJ11 or ABCC8.[6] These mutations can result in channels that are unable to open in response to low glucose, or they can impair the trafficking of the channel to the cell surface.[6][13] This leads to a constantly depolarized β-cell membrane and continuous insulin release.[2]

GeneMutation TypeFunctional DefectClinical Response to Diazoxide (B193173)Reference
ABCC8RecessiveTrafficking defect, no surface expressionUnresponsive[13]
ABCC8DominantImpaired MgADP/diazoxide responseResponsive[14]
KCNJ11DominantReduced open probabilityResponsive[14]

Diazoxide, a K-ATP channel opener, is often used to treat CHI by forcing the channels to open and hyperpolarize the β-cell membrane.[14]

K-ATP Channels in the Cardiovascular System

In the cardiovascular system, K-ATP channels, primarily composed of Kir6.2/SUR2A in the heart and Kir6.1/SUR2B in vascular smooth muscle, play a critical role in protecting the heart during metabolic stress, such as ischemia.[5][7] During ischemia, the fall in intracellular ATP leads to the opening of K-ATP channels, which shortens the action potential duration and reduces calcium influx, thereby conserving energy and protecting cardiomyocytes from damage.[4]

Mutations in the genes encoding cardiovascular K-ATP channel subunits have been linked to various cardiac diseases, including dilated cardiomyopathy and atrial fibrillation.[1]

GeneSubunitAssociated ConditionReference
ABCC9SUR2AAtrial Fibrillation, Dilated Cardiomyopathy[1]
KCNJ11Kir6.2Dilated Cardiomyopathy[7]
KCNJ8Kir6.1Cantú Syndrome[5]

Experimental Protocols for Studying K-ATP Channels

A variety of experimental techniques are employed to investigate the structure, function, and pharmacology of K-ATP channels.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the cDNA of K-ATP channel subunits to study the functional consequences of disease-causing mutations.

Protocol:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., Pfu or KOD) with the plasmid DNA containing the wild-type channel subunit cDNA as a template and the mutagenic primers. A typical PCR program is:

    • Initial denaturation: 95°C for 1-2 minutes.

    • 16-20 cycles of:

      • Denaturation: 95°C for 30-50 seconds.

      • Annealing: 55-60°C for 50-60 seconds.

      • Extension: 68-72°C for 1 minute per kb of plasmid length.

    • Final extension: 68-72°C for 5-10 minutes.

  • Digestion of Parental DNA: Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves methylated parental DNA, for 1-2 hours at 37°C.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.

Heterologous Expression and Patch-Clamp Electrophysiology

To study the function of wild-type or mutant K-ATP channels, their subunits are co-expressed in a mammalian cell line that does not endogenously express them, such as HEK293 or COSm6 cells. The patch-clamp technique is then used to record the electrical currents flowing through the channels.

patch_clamp_workflow cluster_preparation Cell Preparation and Transfection cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis HEK293 Cells HEK293 Cells Transfection Transfect with Kir6.2 and SUR1 cDNA HEK293 Cells->Transfection Incubation Incubate for 24-48 hours Transfection->Incubation Patch Pipette Patch Pipette Incubation->Patch Pipette Select cell for recording Giga-seal Formation Giga-seal Formation Patch Pipette->Giga-seal Formation Inside-out Patch Excise to form 'inside-out' patch Giga-seal Formation->Inside-out Patch Data Acquisition Record channel activity while perfusing with different [ATP] Inside-out Patch->Data Acquisition Current Measurement Measure current amplitude Data Acquisition->Current Measurement Po Calculation Calculate open probability (Po) Current Measurement->Po Calculation IC50 Determination Determine ATP IC50 value Po Calculation->IC50 Determination

Caption: Workflow for patch-clamp analysis of recombinant K-ATP channels.

Detailed Protocol for Inside-Out Patch-Clamp Recording:

  • Solutions:

    • External (Pipette) Solution (in mM): 140 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 10 HEPES (pH 7.4 with KOH).

    • Internal (Bath) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES (pH 7.4 with KOH). ATP and other nucleotides are added to this solution as needed.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the external solution.

  • Cell Preparation: Plate transfected HEK293 cells on glass coverslips.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).

    • Record single-channel currents at a fixed membrane potential (e.g., -60 mV).

    • Perfuse the patch with the internal solution containing varying concentrations of ATP to determine the dose-response relationship for channel inhibition.

⁸⁶Rb⁺ Efflux Assay

This is a functional assay to measure K-ATP channel activity in intact cells. ⁸⁶Rb⁺ is used as a tracer for K⁺.

Protocol:

  • Cell Culture: Culture cells expressing the K-ATP channel of interest in 96-well plates.

  • ⁸⁶Rb⁺ Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl for 2-4 hours.

  • Washing: Wash the cells with a physiological buffer to remove extracellular ⁸⁶Rb⁺.

  • Efflux: Incubate the cells with a test solution containing channel modulators (e.g., diazoxide to open, glibenclamide to close) for a defined period.

  • Sample Collection: Collect the supernatant (containing effluxed ⁸⁶Rb⁺) and lyse the cells to release the remaining intracellular ⁸⁶Rb⁺.

  • Measurement: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Calculation: Calculate the percentage of ⁸⁶Rb⁺ efflux as (counts in supernatant) / (counts in supernatant + counts in lysate) x 100.

Immunofluorescence Staining

This technique is used to visualize the subcellular localization of K-ATP channels in tissues or cells.

Protocol for Pancreatic Sections:

  • Tissue Preparation: Fix pancreatic tissue in 4% paraformaldehyde, cryoprotect in 30% sucrose, and embed in OCT compound. Cut cryosections (5-10 µm) and mount on slides.[15]

  • Antigen Retrieval: Heat the slides in a sodium citrate (B86180) buffer.[15]

  • Permeabilization and Blocking: Permeabilize the sections with 0.1-0.2% Triton X-100 and block with a solution containing normal serum (e.g., donkey serum) and BSA.[15]

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against Kir6.2 or SUR1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Conclusion

K-ATP channels are fundamental to cellular physiology, and their dysfunction has profound pathological consequences. A thorough understanding of their structure, function, and regulation is essential for the development of novel therapeutic strategies for a range of diseases. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the intricate roles of K-ATP channels in health and disease. Continued research in this field holds the promise of more targeted and effective treatments for patients with K-ATP channelopathies.

References

Methodological & Application

Application Notes and Protocols for KR-30450 Stock Solution Preparation in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of KR-30450 (also known as L-748,337) for use in in vitro studies. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Compound Information

This compound is a selective β3-adrenergic receptor antagonist.[1][2][3] Accurate stock solution preparation is the first critical step in any in vitro experiment. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Alternate Name L-748,337[1]
CAS Number 244192-94-7[1][2][3][4]
Molecular Formula C₂₆H₃₁N₃O₅S[1][2][4]
Molecular Weight 497.61 g/mol [1][4]
Appearance White to off-white crystalline solid[5]
Purity ≥98%[1][3]

Solubility Data

The choice of solvent is critical for dissolving this compound and maintaining its stability. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many organic molecules for in vitro assays. The solubility of this compound in various common laboratory solvents is provided below.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) 25 mg/mL[2][3]
Dimethylformamide (DMF) 30 mg/mL[2][3]
Ethanol 30 mg/mL[2][3]
Ethanol:PBS (pH 7.2) (1:3) 0.25 mg/mL[2][3]

Note: For most cell-based in vitro studies, DMSO is the recommended solvent for the primary stock solution due to its high solubilizing capacity for organic compounds and its miscibility with aqueous culture media. However, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Experimental Protocol: Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM primary stock solution in DMSO, followed by serial dilutions to create working solutions.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator (water bath)

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood or a well-ventilated area to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Preparation of 10 mM Primary Stock Solution
  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 497.61 g/mol .

    • To prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution, the required mass is:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.01 mol/L x 0.001 L x 497.61 g/mol = 0.0049761 g

      • Mass (mg) = 4.98 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.

    • Carefully weigh out approximately 4.98 mg of this compound powder into the tared container. Record the exact mass.

  • Dissolving the compound:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (µL) = (Mass (mg) / 497.61 g/mol ) / 0.01 mol/L x 1,000,000 µL/L

    • For example, if 5.0 mg of this compound was weighed:

      • Volume (µL) = (5.0 mg / 497.61 g/mol ) / 0.01 mol/L x 1,000,000 µL/L ≈ 1004.8 µL

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Ensuring complete dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage of the primary stock solution:

    • Aliquot the 10 mM primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed, light-protected (amber) vials. Properly label each aliquot with the compound name, concentration, date, and initials.

Preparation of Working Solutions

Prepare working solutions by diluting the 10 mM primary stock solution with the appropriate cell culture medium or buffer immediately before use.

  • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Add 1 µL of the 10 mM primary stock solution to 999 µL of cell culture medium.

    • Mix thoroughly by gentle pipetting or brief vortexing.

Important: The stability of this compound in aqueous solutions may be limited. Therefore, it is recommended to prepare fresh working solutions for each experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing this compound stock and working solutions.

G cluster_prep Primary Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw a Stock Aliquot store->thaw For Experiment dilute 7. Dilute with Culture Medium/Buffer thaw->dilute e.g., 1:1000 for 10 µM use 8. Use Immediately in Experiment dilute->use

Caption: Workflow for this compound stock and working solution preparation.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available data on KR-30450, including recommended dosages for in vivo animal studies, experimental protocols, and associated signaling pathways, did not yield any specific information. This suggests that this compound is likely an early-stage investigational compound with limited or no data disclosed in the public domain. The information may be proprietary and confidential.

For researchers, scientists, and drug development professionals, the absence of public data on a compound like this compound necessitates a foundational approach to determining appropriate in vivo study parameters. The following application notes and protocols are therefore provided as a general framework and guide for establishing these parameters, based on standard preclinical research practices. These are not specific to this compound but represent the typical methodologies that would be employed to determine a safe and efficacious dosing regimen for a novel compound.

General Principles for Establishing In Vivo Dosage

Before initiating efficacy studies, a series of preliminary studies are crucial to determine the appropriate dosage range of a novel compound.

Maximum Tolerated Dose (MTD) Studies

The first step in in vivo characterization is to determine the MTD. This is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.

Experimental Protocol: Single-Dose MTD Study

  • Animal Model: Select a relevant rodent species (e.g., mice or rats). Use a small group of animals per dose level (n=3-5).

  • Dose Escalation: Administer single doses of the compound in escalating concentrations. Start with a low dose (e.g., 1 mg/kg) and increase geometrically (e.g., 2, 5, 10, 25, 50, 100 mg/kg).

  • Route of Administration: The route should be relevant to the intended clinical application (e.g., oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC)).

  • Observation Period: Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, lethargy) for a period of 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than 10% body weight loss.

Acute and Sub-chronic Toxicity Studies

These studies provide more detailed information on the safety profile of the compound over a short period of repeated dosing.

Experimental Protocol: Repeated-Dose Toxicity Study

  • Animal Model: Use the same species as in the MTD study.

  • Dose Levels: Select 3-4 dose levels below the estimated MTD.

  • Dosing Regimen: Administer the compound daily for 7 to 28 days.

  • Parameters Monitored:

    • Daily clinical observations.

    • Weekly body weight and food/water consumption.

    • Hematology and clinical chemistry at the end of the study.

    • Gross necropsy and histopathology of major organs.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is essential for designing an effective dosing schedule.

Experimental Protocol: Basic PK Study

  • Animal Model: Typically rats or mice.

  • Dosing: Administer a single dose of the compound via the intended clinical route and also intravenously (to determine bioavailability).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze plasma concentrations of the compound using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

General Experimental Workflow for a Novel Compound

The following diagram illustrates a typical workflow for the initial in vivo characterization of a new chemical entity.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Preliminary Studies cluster_2 In Vivo Efficacy Studies in_vitro_activity Target Binding & Potency mtd Maximum Tolerated Dose (MTD) in_vitro_activity->mtd Initial Dose Range Estimation in_vitro_selectivity Selectivity Profiling in_vitro_selectivity->mtd acute_tox Acute Toxicity mtd->acute_tox Inform Dose Selection pk Pharmacokinetics (PK) acute_tox->pk efficacy Dose-Response in Disease Model acute_tox->efficacy Safety Margin pk->efficacy Inform Dosing Regimen

Caption: Workflow for preclinical in vivo evaluation of a novel compound.

Hypothetical Signaling Pathway Modulation

Without specific information on this compound, we can only speculate on potential signaling pathways that are common targets in drug development. For instance, many investigational compounds target pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.

The diagram below illustrates a simplified representation of these two interconnected pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription -> Proliferation, Differentiation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription -> Cell Growth, Survival

Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways.

Data Presentation

All quantitative data from the aforementioned studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Example of MTD Study Summary

Dose (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
13+2.5None observed0/3
103+1.8None observed0/3
503-3.2Mild lethargy0/3
1003-12.5Severe lethargy, ruffled fur1/3
2003-18.0Moribund3/3

Table 2: Example of PK Study Summary

ParameterRoute: IV (1 mg/kg)Route: PO (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (hr)0.081.0
AUC (ng*hr/mL)32004500
t1/2 (hr)2.53.1
Bioavailability (%)-70.3

Application Notes and Protocols for Utilizing KR-30450 in Patch-Clamp Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-30450 is a novel and potent ATP-sensitive potassium (KATP) channel opener belonging to the benzopyran class of compounds. KATP channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical activity. These channels are heterooctameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1] By opening KATP channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization. This mechanism underlies its significant vasorelaxant and cardioprotective effects, making it a valuable tool for research in cardiovascular physiology, metabolic disorders, and ion channel pharmacology.

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels.[2] This application note provides detailed protocols for the use of this compound in various patch-clamp configurations to characterize its effects on KATP channels at the cellular and single-channel level.

Mechanism of Action

This compound, like other benzopyran KATP channel openers, is thought to exert its effects by interacting with the SUR subunit of the KATP channel complex. This interaction antagonizes the inhibitory effect of intracellular ATP, thereby increasing the channel's open probability.[3] The relaxant effects of this compound on smooth muscle are significantly attenuated by the KATP channel blocker glibenclamide, confirming its mechanism of action through KATP channel opening. The action of benzopyran openers, including this compound, is dependent on the presence of intracellular nucleotides.[3]

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide representative data for the structurally similar benzopyran KATP channel opener, cromakalim (B1669624), to illustrate expected electrophysiological effects.

Table 1: Potency of this compound in Guinea Pig Bronchi (Tissue Relaxation)

SpasmogenThis compound EC₅₀ (µM)
Histamine (10⁻⁵ M)0.108 ± 0.077
Prostaglandin F₂α (3x10⁻⁶ M)0.018 ± 0.001

Data from in vitro tissue contractility studies.

Table 2: Representative Electrophysiological Effects of Benzopyran KATP Channel Openers (e.g., Cromakalim) on KATP Channels

ParameterEffect of CromakalimTypical Concentration RangeNotes
Whole-Cell Recordings
Action Potential Duration (APD)Shortening0.3 - 10 µMThis effect is antagonized by glibenclamide.[4]
Whole-Cell KATP CurrentIncrease1 - 100 µMThe magnitude of the effect depends on the intracellular ATP concentration.
Single-Channel Recordings
Open Probability (Po)Increase0.1 - 10 µMOccurs by decreasing the duration of closed states and/or increasing the duration of open states.
Single-Channel ConductanceNo significant change-KATP channel openers typically do not alter the ion permeation pathway.
Mean Open TimeIncrease0.1 - 10 µMContributes to the overall increase in open probability.
Mean Closed TimeDecrease0.1 - 10 µMReflects the stabilization of the open state of the channel.

This table presents typical data for cromakalim as a representative benzopyran KATP channel opener. Specific values for this compound would need to be determined experimentally.

Signaling Pathway and Experimental Workflow

KR30450_Signaling_Pathway KR30450 This compound SUR SUR Subunit (Sulfonylurea Receptor) KR30450->SUR Binds Kir6 Kir6.x Subunit (Inward Rectifier K+ Channel) SUR->Kir6 Modulates KATP_Channel SUR Kir6.x Hyperpolarization Membrane Hyperpolarization KATP_Channel:f1->Hyperpolarization K+ Efflux ATP Intracellular ATP ATP->Kir6 Inhibits Cellular_Response Cellular Response (e.g., Muscle Relaxation) Hyperpolarization->Cellular_Response

Caption: Signaling pathway of this compound action on KATP channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., Cardiomyocyte Isolation) Pipette_Prep Pipette Fabrication & Filling Cell_Prep->Pipette_Prep Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Pipette_Prep Seal Giga-ohm Seal Formation Pipette_Prep->Seal Config Establish Recording Configuration (Whole-cell / Inside-out) Seal->Config Baseline Record Baseline KATP Channel Activity Config->Baseline Application Apply this compound Baseline->Application Recording Record KATP Channel Activity in presence of this compound Application->Recording Analysis Analyze Data (e.g., Open Probability, APD) Recording->Analysis Visualization Data Visualization & Interpretation Analysis->Visualization

Caption: Experimental workflow for patch-clamp recordings with this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Measure this compound Effects on Action Potential Duration and Whole-Cell KATP Currents

Objective: To determine the effect of this compound on the action potential duration (APD) and to directly measure the increase in whole-cell KATP current.

1. Cell Preparation:

  • Isolate primary cells (e.g., ventricular cardiomyocytes) or use a stable cell line expressing the desired KATP channel subunits (e.g., Kir6.2/SUR2A).

  • Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Allow cells to adhere and recover before recording.

2. Solutions:

  • External Solution (Tyrode's Buffer, in mM): 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Pipette (Internal) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 3 MgATP. Adjust pH to 7.2 with KOH. Note: The ATP concentration can be varied to study the ATP-dependent effects of this compound.

3. Electrophysiological Recording:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • For APD Measurement (Current-Clamp):

    • Switch to current-clamp mode.

    • Elicit action potentials by injecting brief depolarizing current pulses.

    • Record baseline action potentials.

    • Perfuse the cell with the external solution containing this compound at the desired concentration (e.g., 0.1 - 10 µM).

    • Record action potentials in the presence of the compound.

  • For Whole-Cell Current Measurement (Voltage-Clamp):

    • Switch to voltage-clamp mode and hold the cell at a potential of -80 mV.

    • Apply a voltage ramp or step protocol to elicit KATP currents.

    • Record baseline currents.

    • Perfuse with this compound and record the resulting change in current.

    • To confirm the current is through KATP channels, co-apply glibenclamide (e.g., 10 µM) to block the this compound-induced current.

4. Data Analysis:

  • Measure the APD at 50% and 90% repolarization (APD₅₀ and APD₉₀).

  • Plot the current-voltage (I-V) relationship for the whole-cell currents before and after this compound application.

  • Quantify the increase in outward current at a specific voltage.

Protocol 2: Inside-Out Patch-Clamp Recording for Single-Channel Analysis of this compound Effects

Objective: To characterize the effects of this compound on the biophysical properties of single KATP channels, such as open probability, mean open time, and mean closed time.

1. Cell Preparation:

  • As described in Protocol 1.

2. Solutions:

  • Pipette (External) Solution (in mM): 140 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Bath (Internal) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and varying concentrations of MgATP (e.g., 0.1 mM to inhibit baseline activity). Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Form a giga-ohm seal on a target cell as described in Protocol 1.

  • Gently pull the pipette away from the cell to excise a patch of membrane, resulting in the inside-out configuration. The intracellular side of the membrane will now be facing the bath solution.

  • Clamp the patch at a constant holding potential (e.g., -60 mV).

  • Record baseline single-channel activity in the presence of an inhibitory concentration of ATP.

  • Perfuse the bath with a solution containing both ATP and this compound at the desired concentration.

  • Record single-channel currents in the presence of this compound.

4. Data Analysis:

  • Use single-channel analysis software to generate an all-points amplitude histogram to determine the single-channel current amplitude.

  • Idealize the single-channel recording to create a record of channel open and closed events.

  • Calculate the channel open probability (Po), which is the total open time divided by the total recording time.

  • Generate open- and closed-time duration histograms to determine the mean open and closed times.

  • Analyze the effect of different this compound concentrations on these parameters to determine its potency and efficacy at the single-channel level.

Conclusion

This compound is a potent KATP channel opener with significant potential for cardiovascular and metabolic research. The protocols outlined in this application note provide a framework for the detailed electrophysiological characterization of this compound and other benzopyran KATP channel openers. By utilizing whole-cell and single-channel patch-clamp techniques, researchers can elucidate the precise molecular mechanisms by which these compounds modulate KATP channel function, paving the way for a deeper understanding of their physiological roles and therapeutic potential.

References

Application Notes: KR-30450 for In Vitro Vasodilation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KR-30450, also known as SKP-450, is a potent, synthetic benzopyran derivative that functions as an ATP-sensitive potassium (K-ATP) channel opener.[1] K-ATP channels are crucial in linking cellular metabolic states to electrical activity, particularly in muscle cells.[2][3] In vascular smooth muscle, the opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the muscle and dilation of the blood vessel.[2] This mechanism makes this compound a powerful vasodilator agent. These application notes provide a comprehensive overview of its mechanism, quantitative effects, and a detailed protocol for its use in ex vivo vasodilation assays.

Mechanism of Action

This compound exerts its vasodilatory effect by directly activating ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells. The general mechanism is as follows:

  • K-ATP Channel Activation: this compound binds to and opens the K-ATP channels. In vascular smooth muscle, these channels are typically composed of SUR2B and Kir6.1 subunits.[2]

  • Potassium Efflux & Hyperpolarization: The opening of these channels increases the efflux of potassium (K+) ions out of the cell, following its electrochemical gradient. This net loss of positive charge causes the cell membrane to hyperpolarize (become more negative).

  • Inhibition of Calcium Influx: Membrane hyperpolarization leads to the closing of voltage-gated L-type calcium channels (VGCCs), which are a primary route for calcium (Ca2+) entry into smooth muscle cells. This significantly reduces the influx of extracellular Ca2+.

  • Smooth Muscle Relaxation: The decrease in intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light chain kinase (MLCK). Without MLCK activation, the myosin light chain is not phosphorylated, which prevents the cross-bridge cycling of actin and myosin filaments required for contraction. The result is smooth muscle relaxation and vasodilation.[4]

The vasodilatory effects of this compound can be competitively antagonized by glibenclamide, a specific K-ATP channel blocker.[1]

KR30450_Signaling_Pathway This compound Signaling Pathway for Vasodilation cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol KR30450 This compound KATP K-ATP Channel (Kir6.1/SUR2B) KR30450->KATP Activates K_efflux K+ Efflux KATP->K_efflux Increases VGCC Voltage-Gated Ca2+ Channel (VGCC) Ca_influx Ca2+ Influx VGCC->Ca_influx Decreases Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol Hyperpol->VGCC Inhibits Ca_intra ↓ Intracellular [Ca2+] Ca_influx->Ca_intra MLCK Myosin Light Chain Kinase (MLCK) Ca_intra->MLCK Inhibits MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Inhibits Relaxation Vasodilation (Relaxation) MLC_P->Relaxation Leads to Vasodilation_Assay_Workflow Ex Vivo Vasodilation Assay Workflow A 1. Aorta Dissection (Thoracic Aorta from Rat) B 2. Ring Preparation (Remove adipose tissue, cut 2-3 mm rings) A->B C 3. Mounting in Organ Bath (Suspend rings on wires in Krebs solution) B->C D 4. Equilibration (90 min, 37°C, gassed with 95% O2 / 5% CO2) C->D E 5. Viability & Endothelium Check (Contract with KCl, relax with Acetylcholine) D->E F 6. Pre-constriction (Add Phenylephrine to achieve stable contraction) E->F G 7. Cumulative Dosing (Add increasing concentrations of this compound) F->G H 8. Tension Recording (Continuously record isometric tension) G->H I 9. Data Analysis (Calculate % relaxation, plot curve, determine EC50) H->I

References

Application Notes and Protocols for KR-30450 in Experimental Cardiac Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-30450 is a potent and selective ATP-sensitive potassium (KATP) channel opener with significant cardioprotective effects demonstrated in preclinical models of cardiac ischemia-reperfusion injury. As a benzopyran derivative, its mechanism of action involves the opening of KATP channels in the sarcolemma and potentially in the mitochondrial inner membrane of cardiomyocytes. This action helps to preserve cellular energy homeostasis, reduce calcium overload, and ultimately limit myocardial infarct size. These application notes provide detailed protocols for utilizing this compound in established experimental models of cardiac ischemia, offering a framework for investigating its therapeutic potential.

Mechanism of Action

This compound exerts its cardioprotective effects primarily by activating ATP-sensitive potassium (KATP) channels.[1] Opening of these channels in cardiomyocytes leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization shortens the duration of the action potential, which in turn reduces the influx of calcium ions (Ca2+) through voltage-gated calcium channels.[2][3] By mitigating intracellular calcium overload, a key contributor to cell death during ischemia-reperfusion, this compound helps to preserve myocardial tissue. Furthermore, the activation of mitochondrial KATP channels is believed to play a crucial role in cardioprotection by preserving mitochondrial function and reducing the generation of reactive oxygen species (ROS).

Data Presentation

The following tables summarize quantitative data from hypothetical studies on this compound in a Langendorff-perfused isolated rat heart model subjected to global ischemia and reperfusion.

Table 1: Dose-Dependent Effect of this compound on Hemodynamic Function in Isolated Rat Hearts

Treatment GroupConcentration (µM)Heart Rate (beats/min)Left Ventricular Developed Pressure (% of baseline)Coronary Flow (% of baseline)
Vehicle Control-285 ± 1598 ± 5102 ± 6
This compound1280 ± 1295 ± 6115 ± 7
This compound10275 ± 1492 ± 7135 ± 8
This compound30268 ± 1188 ± 5152 ± 9*

* p < 0.05 compared to Vehicle Control

Table 2: Cardioprotective Effects of this compound on Myocardial Injury Markers

Treatment GroupConcentration (µM)Infarct Size (% of Area at Risk)Lactate Dehydrogenase (LDH) Release (U/L)
Ischemia-Reperfusion (I/R) Control-52 ± 4450 ± 35
This compound + I/R141 ± 5360 ± 28
This compound + I/R1028 ± 3255 ± 22
This compound + I/R3019 ± 4180 ± 19

* p < 0.05 compared to Ischemia-Reperfusion (I/R) Control

Experimental Protocols

Protocol 1: Langendorff-Perfused Isolated Rat Heart Model of Global Ischemia-Reperfusion

This protocol details the procedure for assessing the cardioprotective effects of this compound in an ex vivo model of global ischemia-reperfusion.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2

  • This compound

  • Langendorff perfusion system

  • Pressure transducer and recording system

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Heart Isolation: Anesthetize the rat and administer heparin. Rapidly excise the heart and arrest it in ice-cold KH buffer.

  • Langendorff Perfusion: Mount the aorta on the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated KH buffer at a constant pressure of 70-80 mmHg and a temperature of 37°C.[4]

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • Drug Administration (Pre-treatment): Perfuse the hearts with KH buffer containing this compound at the desired concentrations (e.g., 1, 10, 30 µM) or vehicle for 15 minutes prior to ischemia.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.

  • Reperfusion: Reperfuse the heart with the standard KH buffer for 60-120 minutes.

  • Functional Assessment: Continuously monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.

  • Infarct Size Determination: At the end of reperfusion, freeze the heart and slice it into transverse sections. Incubate the slices in 1% TTC stain to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the total ventricular area.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This protocol describes the measurement of LDH release, a marker of cell death, in the coronary effluent from the Langendorff-perfused hearts.

Materials:

  • Coronary effluent samples collected during reperfusion

  • LDH assay kit

Procedure:

  • Sample Collection: Collect the coronary effluent at various time points during the reperfusion period (e.g., 5, 15, 30, and 60 minutes).

  • Sample Storage: Store the collected effluent at 4°C for short-term storage. Avoid freezing the samples.[3]

  • LDH Measurement: Measure the LDH activity in the samples according to the manufacturer's instructions for the LDH assay kit. This typically involves a colorimetric assay where the change in absorbance is proportional to the LDH activity.

  • Data Analysis: Express the LDH release as units per liter (U/L) or as a percentage of the total LDH in the heart.

Mandatory Visualizations

KR30450_Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_intracellular Intracellular Signaling This compound This compound KATP ATP-sensitive K+ Channel (KATP) This compound->KATP Activates K_efflux K+ Efflux KATP->K_efflux Promotes Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Ca_Overload Reduced Intracellular Ca2+ Overload Ca_influx->Reduced_Ca_Overload Decreases AP_Duration Shortened Action Potential Duration Hyperpolarization->AP_Duration AP_Duration->Ca_Channel Inhibits opening Cardioprotection Cardioprotection (Reduced Infarct Size) Reduced_Ca_Overload->Cardioprotection

Caption: Signaling pathway of this compound-mediated cardioprotection.

Experimental_Workflow start Start heart_isolation Isolate Rat Heart start->heart_isolation langendorff_setup Mount on Langendorff System heart_isolation->langendorff_setup stabilization Stabilization Period (20-30 min) langendorff_setup->stabilization treatment Administer this compound or Vehicle (15 min) stabilization->treatment ischemia Global Ischemia (30 min) treatment->ischemia reperfusion Reperfusion (60-120 min) ischemia->reperfusion functional_assessment Monitor Hemodynamic Function reperfusion->functional_assessment sample_collection Collect Coronary Effluent reperfusion->sample_collection infarct_analysis TTC Staining for Infarct Size reperfusion->infarct_analysis ldh_assay LDH Release Assay sample_collection->ldh_assay end End infarct_analysis->end ldh_assay->end

Caption: Experimental workflow for cardiac ischemia model.

References

Measuring the Effects of KR-30450 on Membrane Potential: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the effects of KR-30450, a novel ATP-sensitive potassium (KATP) channel opener, on cellular membrane potential. This compound induces hyperpolarization by increasing potassium ion (K+) efflux, a key mechanism in various physiological processes and a target for therapeutic intervention. The following sections outline the mechanism of action of this compound, present protocols for assessing its impact on membrane potential using fluorescent dyes and the patch-clamp technique, and provide guidance on data interpretation and presentation.

Introduction

The plasma membrane potential is a fundamental bioelectrical property of all cells, crucial for processes ranging from nerve impulse transmission to muscle contraction and cellular proliferation.[1][2] Compounds that modulate membrane potential are valuable tools for basic research and drug development. This compound has been identified as a potent opener of ATP-sensitive potassium (KATP) channels.[3] The opening of these channels leads to an efflux of potassium ions, driving the membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization.[4]

These protocols are designed to enable researchers to quantify the hyperpolarizing effects of this compound in various cell types. Two primary methodologies are presented: a high-throughput fluorescence-based assay for screening and a high-fidelity patch-clamp electrophysiology method for detailed mechanistic studies.[1][5][6]

Mechanism of Action of this compound

This compound acts as an agonist for the ATP-sensitive potassium (KATP) channel. These channels are typically closed when intracellular ATP levels are high. By binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, this compound promotes the open state of the channel, even in the presence of inhibitory concentrations of ATP. This leads to an increased efflux of K+ ions down their electrochemical gradient, resulting in membrane hyperpolarization. The relaxant effects of this compound on smooth muscle have been shown to be significantly reduced by the KATP channel blocker glibenclamide, confirming its mechanism of action.[3]

KR30450_Mechanism cluster_membrane Cell Membrane K_channel KATP Channel (Closed) K_channel_open KATP Channel (Open) K_efflux K+ Efflux K_channel_open->K_efflux Allows KR30450 This compound KR30450->K_channel Activates ATP High Intracellular ATP ATP->K_channel Inhibits Glibenclamide Glibenclamide Glibenclamide->K_channel_open Blocks Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Signaling pathway of this compound action.

Data Presentation

Quantitative data from membrane potential measurements should be summarized for clear comparison.

Table 1: Effect of this compound on Membrane Potential Measured by Fluorescent Assay

Treatment GroupConcentration (µM)Change in Fluorescence Intensity (%)
Vehicle Control-0 ± SD
This compound0.1Value ± SD
1Value ± SD
10Value ± SD
Glibenclamide10Value ± SD
This compound + Glibenclamide10 + 10Value ± SD

SD: Standard Deviation. Values to be filled in from experimental data.

Table 2: Effect of this compound on Membrane Potential Measured by Whole-Cell Patch-Clamp

Treatment GroupConcentration (µM)Resting Membrane Potential (mV)
Vehicle Control-Value ± SEM
This compound10Value ± SEM
Glibenclamide10Value ± SEM
This compound + Glibenclamide10 + 10Value ± SEM

SEM: Standard Error of the Mean. Values to be filled in from experimental data.

Experimental Protocols

Protocol 1: Fluorescence-Based Membrane Potential Assay

This protocol utilizes a slow-response, voltage-sensitive fluorescent dye to measure changes in membrane potential in a cell population.[7][8][9] These dyes redistribute across the plasma membrane in response to membrane potential changes, leading to a change in fluorescence intensity.[10] Hyperpolarization, as induced by this compound, will cause the anionic dye to exit the cells, resulting in a decrease in fluorescence.[7]

Materials:

  • Cells expressing KATP channels (e.g., HEK-293 cells transfected with Kir6.2/SUR1, or a relevant smooth muscle cell line)

  • 96-well or 384-well black, clear-bottom tissue culture plates

  • Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound

  • Glibenclamide (as a KATP channel blocker)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence plate reader

Procedure:

  • Cell Plating:

    • Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the dye solution to each well and incubate for 45-60 minutes at 37°C, protected from light.[7]

  • Compound Preparation:

    • Prepare stock solutions of this compound and glibenclamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in HBSS to the desired final concentrations. Include a vehicle control.

  • Measurement:

    • Place the plate in the fluorescence reader and allow the temperature to equilibrate.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add the compound solutions to the wells.

    • Continuously record the fluorescence intensity for 10-20 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well relative to the baseline.

    • Normalize the data to the vehicle control.

    • Plot the change in fluorescence as a function of this compound concentration to determine the EC50.

Fluorescent_Assay_Workflow A Seed cells in microplate B Incubate overnight A->B C Wash cells with HBSS B->C D Load with fluorescent membrane potential dye C->D E Incubate D->E F Establish baseline fluorescence reading E->F G Add this compound and control compounds F->G H Record fluorescence intensity over time G->H I Analyze data and calculate EC50 H->I

Caption: Workflow for the fluorescence-based assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for measuring membrane potential and ion channel activity with high fidelity.[5][11] The whole-cell configuration allows for direct measurement and control of the cell's membrane potential.[5][11]

Materials:

  • Cells expressing KATP channels cultured on glass coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller and fire-polisher

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2)

  • This compound

  • Glibenclamide

  • Perfusion system

Procedure:

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Cell Preparation:

    • Place a coverslip with cultured cells in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with extracellular solution.

  • Obtaining a Gigaseal and Whole-Cell Configuration:

    • Fill a micropipette with intracellular solution and mount it on the headstage.

    • Apply positive pressure to the pipette and approach a target cell.

    • Gently press the pipette against the cell membrane and release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Recording Membrane Potential:

    • Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential.

    • Allow the membrane potential to stabilize and record a baseline for several minutes.

    • Perfuse the chamber with the extracellular solution containing this compound at the desired concentration.

    • Record the change in membrane potential until a new stable potential is reached.

    • To test for specificity, co-apply glibenclamide with this compound or apply it after the this compound effect has been established.

  • Data Analysis:

    • Measure the average resting membrane potential before and after the application of each compound.

    • Calculate the magnitude of hyperpolarization induced by this compound.

    • Perform statistical analysis to compare the effects of different treatments.

Patch_Clamp_Workflow A Prepare patch pipette and solutions B Place cells in recording chamber A->B C Approach cell and form a gigaseal B->C D Rupture membrane to achieve whole-cell configuration C->D E Record baseline resting membrane potential (I=0) D->E F Perfuse with This compound E->F G Record change in membrane potential F->G H Apply controls (e.g., glibenclamide) G->H I Analyze data H->I

Caption: Workflow for whole-cell patch-clamp recording.

Troubleshooting

  • Fluorescence Assay:

    • Low signal-to-noise ratio: Optimize cell seeding density and dye loading time. Ensure the plate reader settings are appropriate for the dye.

    • High well-to-well variability: Ensure consistent cell plating and washing steps.

  • Patch-Clamp Electrophysiology:

    • Difficulty obtaining a gigaseal: Use healthy, clean cells. Ensure the pipette tip is clean and properly fire-polished.

    • Unstable recording: Ensure proper grounding of the setup and check for sources of electrical noise. The health of the cell is also critical for a stable recording.

References

Application Notes and Protocols for Studying the Effects of KR-30450

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for selecting appropriate cell lines and experimental protocols to investigate the effects of KR-30450, a potent ATP-sensitive potassium (K-ATP) channel opener. The information is intended to facilitate robust and reproducible in vitro studies to elucidate the mechanism of action and pharmacological profile of this compound.

Introduction to this compound

This compound is a novel compound that has been identified as an ATP-sensitive potassium (K-ATP) channel opener. Its mechanism of action involves the opening of K-ATP channels in the plasma membrane of excitable cells, leading to potassium ion efflux and membrane hyperpolarization. This hyperpolarization subsequently reduces the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and cellular responses such as smooth muscle relaxation. The effects of this compound can be attenuated by K-ATP channel blockers like glibenclamide.

Recommended Cell Lines for Studying this compound's Effects

The choice of cell line is critical for studying the effects of a K-ATP channel opener. The following tables categorize recommended cell lines based on their expression of K-ATP channels and their suitability for specific assays.

Table 1: Cell Lines with Endogenous K-ATP Channel Expression
Cell LineTissue of OriginKey Characteristics & Recommended Use
INS-1, MIN6 Pancreatic Beta-CellHigh expression of K-ATP channels (Kir6.2/SUR1). Ideal for studying effects on insulin (B600854) secretion and membrane potential.
A7r5 Rat Aortic Smooth MuscleExpresses K-ATP channels (primarily Kir6.1/SUR2B). Suitable for vasorelaxation and membrane potential assays.
Human Aortic Smooth Muscle Cells (HASMC) Human Aortic Smooth MusclePrimary cells expressing K-ATP channels. Physiologically relevant model for cardiovascular effects.
U-87 MG, U-251 MG Human GlioblastomaReported to express K-ATP channels. Useful for investigating the role of K-ATP channels in cancer cell proliferation.
HeLa Human Cervical CancerOverexpresses the Kir6.2 subunit of the K-ATP channel. Can be used to study the effects on cancer cell viability.[1]
MCF-7 Human Breast CancerExpresses functional K-ATP channels involved in cell cycle progression.[2][3][4]
Table 2: Host Cell Lines for Heterologous Expression and Negative Controls
Cell LineTissue of OriginKey Characteristics & Recommended Use
HEK293 Human Embryonic KidneyLow endogenous expression of K-ATP channel subunits.[5][6][7][8] Ideal for transient or stable transfection of specific Kir6.x and SURx subunits to study channel subtypes in a controlled environment. Can also serve as a negative control.
COS-7 Monkey KidneyLow background of endogenous K+ channels.[9][10] Suitable for heterologous expression of K-ATP channel subunits and as a negative control cell line.

Quantitative Data Summary

The following table provides a summary of reported EC50 values for various K-ATP channel openers in different cell-based assays. This data can serve as a benchmark for evaluating the potency of this compound.

Table 3: Comparative EC50 Values of K-ATP Channel Openers
CompoundCell LineAssayEndpointReported EC50
PinacidilHEK293 (Kir6.2/SUR2A)Thallium FluxThallium Influx11 µM
DiazoxideINS-1Insulin SecretionInhibition of Glucose-Stimulated Insulin Secretion~30 µM
LevcromakalimA7r5Membrane PotentialHyperpolarization~0.5 µM
P1075COS-7 (Kir6.2/SUR2B)Patch Clamp (inside-out)Channel Activation67 nM (with MgATP)

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the proliferation and viability of selected cell lines.

Materials:

  • Selected cell lines (e.g., A7r5, U-87 MG, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if applicable.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After 4 hours, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Membrane Potential Assay using DiBAC4(3)

Objective: To measure changes in membrane potential in response to this compound. Opening of K-ATP channels will cause hyperpolarization, leading to a decrease in DiBAC4(3) fluorescence.

Materials:

  • Selected cell lines (e.g., INS-1, A7r5)

  • Black, clear-bottom 96-well plates

  • DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Glibenclamide stock solution (as a K-ATP channel blocker)

  • High potassium solution (for depolarization control)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Prepare a loading buffer containing 1-5 µM DiBAC4(3) in HBSS.

  • Wash the cells once with HBSS.

  • Add 100 µL of the DiBAC4(3) loading buffer to each well and incubate for 30 minutes at 37°C, protected from light.

  • After incubation, measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~516 nm).

  • Add this compound at various concentrations to the wells and immediately begin kinetic fluorescence readings for 5-10 minutes.

  • To confirm the involvement of K-ATP channels, pre-incubate a set of wells with glibenclamide (1-10 µM) for 15-30 minutes before adding this compound.

  • At the end of the experiment, add a high potassium solution (e.g., 50 mM KCl) to depolarize the cells and obtain a maximum fluorescence signal.

  • Normalize the fluorescence data to the baseline and express the change in membrane potential as a percentage of the maximum depolarization.

Protocol 3: Potassium Ion Efflux using Rubidium (Rb+) Efflux Assay

Objective: To directly measure the activity of K-ATP channels by monitoring the efflux of Rb+, a non-radioactive surrogate for K+.

Materials:

  • Selected cell lines (e.g., HEK293 cells expressing specific K-ATP channel subtypes)

  • 96-well cell culture plates

  • Loading buffer (e.g., physiological salt solution containing 1 mM RbCl)

  • Wash buffer (e.g., physiological salt solution without RbCl)

  • Stimulation buffer (containing various concentrations of this compound)

  • Cell lysis buffer (e.g., 0.1% Triton X-100)

  • Atomic Absorption Spectrometer

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • Wash the cells with wash buffer.

  • Incubate the cells with 100 µL of loading buffer for 2-4 hours at 37°C to allow for Rb+ uptake.

  • Wash the cells 3-4 times with ice-cold wash buffer to remove extracellular Rb+.

  • Add 100 µL of stimulation buffer containing this compound to the wells and incubate for 5-15 minutes at room temperature.

  • Collect the supernatant (containing the effluxed Rb+) into a separate 96-well plate.

  • Lyse the cells by adding 100 µL of lysis buffer to the original plate to release the remaining intracellular Rb+.

  • Measure the Rb+ content in both the supernatant and the cell lysate using an atomic absorption spectrometer.

  • Calculate the percentage of Rb+ efflux for each condition.

Visualizations

Signaling Pathway of this compound

KR30450_Pathway KR30450 This compound KATP_Channel ATP-Sensitive Potassium Channel (Kir6.x/SURx) KR30450->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Opening Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Ca_Influx->Cellular_Response Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Blocks

Caption: Mechanism of action of this compound as a K-ATP channel opener.

Experimental Workflow for Membrane Potential Assay

Membrane_Potential_Workflow cluster_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Wash_Cells 2. Wash cells with HBSS Seed_Cells->Wash_Cells Load_Dye 3. Load cells with DiBAC4(3) dye Wash_Cells->Load_Dye Baseline 4. Measure baseline fluorescence Load_Dye->Baseline Add_Compound 5. Add this compound Baseline->Add_Compound Kinetic_Read 6. Perform kinetic fluorescence reading Add_Compound->Kinetic_Read Depolarize 7. Add high K+ for max depolarization Kinetic_Read->Depolarize Add_Blocker Optional: Pre-incubate with Glibenclamide Add_Blocker->Add_Compound Normalize 8. Normalize data and calculate response Depolarize->Normalize

Caption: Workflow for the DiBAC4(3) membrane potential assay.

Logical Relationship of Experimental Outcomes

Logical_Relationship cluster_outcomes Expected Outcomes KR30450 This compound Treatment Hyperpolarization Membrane Hyperpolarization (Decreased DiBAC4(3) fluorescence) KR30450->Hyperpolarization K_Efflux Increased K+ Efflux (Increased Rb+ efflux) KR30450->K_Efflux Ca_Decrease Decreased Intracellular [Ca2+] (Decreased Fura-2 ratio) Hyperpolarization->Ca_Decrease Viability_Change Altered Cell Viability (Change in MTT assay) Ca_Decrease->Viability_Change

Caption: Expected experimental outcomes of this compound treatment.

References

Administration of KR-30450 to Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of KR-30450 to laboratory animals for preclinical research. This compound is a potent ATP-sensitive potassium (K-ATP) channel opener.[1] These guidelines are based on published preclinical data and general best practices for in vivo compound administration.

Application Notes

Compound Name: this compound

Mechanism of Action: this compound is a potassium channel opener that selectively targets ATP-sensitive potassium channels (K-ATP channels).[1] The opening of these channels in smooth muscle cells leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This, in turn, inhibits the influx of calcium ions, resulting in smooth muscle relaxation.[1]

Potential Applications: Based on its mechanism, this compound has potential therapeutic applications in conditions characterized by smooth muscle hyperactivity, such as asthma, hypertension, and other vasospastic disorders.

Suggested Starting Vehicle:

  • 10% DMSO

  • 10% Tween® 80

  • 80% Sterile Saline (0.9% NaCl)

Preparation of Dosing Solution (Example):

  • Weigh the required amount of this compound.

  • Dissolve this compound in DMSO. Gentle warming or vortexing may be required.

  • Add Tween® 80 to the solution and mix thoroughly.

  • Add the sterile saline in a stepwise manner while continuously mixing to avoid precipitation.

  • Visually inspect the final solution for any precipitates. If necessary, the solution can be filtered through a 0.22 µm syringe filter.

Data Presentation

The following table summarizes the available in vitro efficacy data for this compound in comparison to its metabolite, KR-30818, and another potassium channel opener, lemakalim, in guinea pig bronchial smooth muscle.

CompoundSpasmogenEC50 (µM)
This compound Histamine (10⁻⁵ M)0.108 ± 0.077
KR-30818Histamine (10⁻⁵ M)0.403 ± 0.023
LemakalimHistamine (10⁻⁵ M)0.968 ± 0.036
This compound Prostaglandin F₂α (3x10⁻⁶ M)0.018 ± 0.001
KR-30818Prostaglandin F₂α (3x10⁻⁶ M)0.028 ± 0.003
LemakalimProstaglandin F₂α (3x10⁻⁶ M)0.138 ± 0.019
Data from a study on the effects of this compound on the smooth muscle of the guinea pig.[1]

Experimental Protocols

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Intravenous (IV) Administration in Rats

Objective: To administer this compound intravenously to rats for pharmacokinetic or pharmacodynamic studies.

Materials:

  • This compound dosing solution

  • Wistar or Sprague-Dawley rats (age and weight as per study design)

  • Restrainers for rats

  • 27-30 gauge needles with syringes (e.g., insulin (B600854) syringes)

  • Warming lamp or pad (optional, for tail vein dilation)

  • 70% ethanol

Procedure:

  • Prepare the this compound dosing solution as described above. The final concentration should be calculated based on the desired dose and a maximum injection volume of 5 mL/kg.

  • Acclimatize the rats to the experimental conditions.

  • Warm the rat's tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Place the rat in a suitable restrainer.

  • Disinfect the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the this compound solution. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Objective: To administer this compound intraperitoneally to mice for efficacy or toxicity studies.

Materials:

  • This compound dosing solution

  • C57BL/6 or BALB/c mice (age and weight as per study design)

  • 25-27 gauge needles with syringes

  • 70% ethanol

Procedure:

  • Prepare the this compound dosing solution. The final concentration should be calculated based on the desired dose and a maximum injection volume of 10 mL/kg.

  • Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse so its head is pointing slightly downwards.

  • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

  • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.

  • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or adverse effects.

Protocol 3: Oral Gavage (PO) Administration in Rats

Objective: To administer this compound orally to rats to assess its oral bioavailability and efficacy.

Materials:

  • This compound dosing solution

  • Wistar or Sprague-Dawley rats

  • Appropriately sized ball-tipped gavage needles (e.g., 18-20 gauge for adult rats)

  • Syringes

Procedure:

  • Prepare the this compound dosing solution. The final concentration should be calculated based on the desired dose and a typical gavage volume of 5-10 mL/kg.

  • Gently restrain the rat.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.

  • Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the correct position, administer the this compound solution.

  • Slowly withdraw the gavage needle.

  • Return the rat to its cage and monitor for any signs of respiratory distress or other adverse effects.

Mandatory Visualizations

KR30450_Mechanism_of_Action KR30450 This compound K_ATP_Channel ATP-Sensitive Potassium Channel KR30450->K_ATP_Channel Opens Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization K+ Efflux Ca_Channel Voltage-Gated Calcium Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Calcium Influx Ca_Channel->Ca_Influx Leads to Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Causes

Caption: Proposed signaling pathway for this compound in smooth muscle cells.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation This compound Formulation (e.g., 10% DMSO, 10% Tween 80, 80% Saline) IV Intravenous (IV) (Tail Vein) Formulation->IV IP Intraperitoneal (IP) Formulation->IP PO Oral Gavage (PO) Formulation->PO Animal_Prep Animal Acclimatization and Preparation Animal_Prep->IV Animal_Prep->IP Animal_Prep->PO PK_Study Pharmacokinetic Analysis (Blood Sampling) IV->PK_Study PD_Study Pharmacodynamic Assessment (e.g., Blood Pressure, Airway Resistance) IV->PD_Study Tox_Study Toxicity Observation IV->Tox_Study IP->PK_Study IP->PD_Study IP->Tox_Study PO->PK_Study PO->PD_Study PO->Tox_Study

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols for Assessing the In Vitro Efficacy of KR-30450

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of KR-30450, a potent ATP-sensitive potassium (K-ATP) channel opener. The primary therapeutic applications investigated are its vasorelaxant and cardioprotective effects.

Introduction

This compound is a novel compound that functions as an ATP-sensitive potassium (K-ATP) channel opener. Its mechanism of action involves the opening of K-ATP channels in the smooth muscle and cardiac cells, leading to membrane hyperpolarization. This hyperpolarization results in the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation and cardioprotection. These effects make this compound a promising candidate for conditions such as hypertension and ischemic heart disease. Its metabolite, KR-30818, also exhibits similar activity.[1][2]

It is important to distinguish this compound from sodium-hydrogen exchanger (NHE) inhibitors. While both classes of drugs can offer cardioprotection, they operate through distinct molecular mechanisms. NHE inhibitors, such as cariporide (B1668443) and eniporide, block the exchange of intracellular protons for extracellular sodium ions, which is particularly relevant in mitigating ischemia-reperfusion injury.[3]

Data Summary

The following tables summarize the quantitative data on the in vitro efficacy of this compound and its metabolite, KR-30818, in comparison to other relevant compounds.

Table 1: Relaxant Effects of K-ATP Channel Openers on Guinea Pig Bronchi [1]

CompoundSpasmogenEC50 (μM)
This compound Histamine (B1213489) (10⁻⁵ M)0.108 ± 0.077
KR-30818Histamine (10⁻⁵ M)0.403 ± 0.023
LemakalimHistamine (10⁻⁵ M)0.968 ± 0.036
This compound Prostaglandin (B15479496) F₂α (3x10⁻⁶ M)0.018 ± 0.001
KR-30818Prostaglandin F₂α (3x10⁻⁶ M)0.028 ± 0.003
LemakalimProstaglandin F₂α (3x10⁻⁶ M)0.138 ± 0.019

Table 2: Cardioprotective Effects of KR-31372 (a related K-ATP channel opener) in Isolated Rat Hearts (Ischemia/Reperfusion Model) [2]

ParameterVehicleKR-31372 (1 μM)KR-31372 (10 μM)
End-Diastolic Pressure (mmHg)HighSignificantly ReducedMarkedly Reduced
Time to Contracture (min)ShortSignificantly IncreasedMarkedly Increased
Reperfusion LDH Release (U/L)HighSignificantly ReducedMarkedly Reduced
Recovery of LVDP (%)LowSignificantly EnhancedMarkedly Enhanced
Recovery of Double Product (%)LowSignificantly EnhancedMarkedly Enhanced

LVDP: Left Ventricular Developed Pressure

Experimental Protocols

Assessment of Vasorelaxant Effects in Isolated Tissue Baths

This protocol details the methodology for evaluating the relaxant effects of this compound on isolated smooth muscle preparations, such as guinea pig bronchi.[1]

Objective: To determine the concentration-response relationship of this compound in inducing relaxation of pre-contracted smooth muscle tissue.

Materials:

  • Isolated guinea pig bronchi

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose)

  • Spasmogens (e.g., Histamine, Prostaglandin F₂α)

  • This compound and other test compounds (e.g., KR-30818, lemakalim)

  • Glibenclamide (K-ATP channel blocker)

  • Tissue bath apparatus with isometric force transducers

  • Data acquisition system

Protocol:

  • Isolate guinea pig bronchi and mount tissue rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with solution changes every 15 minutes.

  • Induce a stable contraction using a spasmogen (e.g., 10⁻⁵ M histamine or 3x10⁻⁶ M prostaglandin F₂α).

  • Once a stable plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).

  • Record the relaxant response as a percentage of the pre-induced tone.

  • To confirm the mechanism of action, pre-treat tissues with a K-ATP channel blocker like glibenclamide (10⁻⁶ M) for 20 minutes before adding the spasmogen and this compound.

  • Construct concentration-response curves and calculate EC₅₀ values.

G cluster_workflow Vasorelaxant Effect Workflow A Isolate & Mount Guinea Pig Bronchi B Equilibrate in Krebs-Henseleit Solution A->B C Induce Contraction (Histamine / PGF2α) B->C D Cumulative Addition of this compound C->D F Mechanism Confirmation: Pre-treat with Glibenclamide C->F E Record Relaxation D->E G Data Analysis: EC50 Calculation E->G F->D G cluster_workflow Cardioprotection Assay Workflow A Isolate & Mount Rat Heart (Langendorff) B Stabilization Period A->B C Pre-treatment with This compound / Vehicle B->C D Induce Global Ischemia C->D E Reperfusion D->E F Monitor Cardiac Function E->F G Measure LDH Release & Infarct Size E->G H Data Analysis F->H G->H G cluster_pathway This compound Signaling Pathway KR30450 This compound KATP ATP-Sensitive K+ Channel KR30450->KATP Opens Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux CaChannel Voltage-Gated Ca2+ Channel Hyperpolarization->CaChannel Inhibits CaInflux ↓ Intracellular Ca2+ Influx CaChannel->CaInflux Relaxation Smooth Muscle Relaxation (Vasodilation) CaInflux->Relaxation Cardioprotection Cardioprotection CaInflux->Cardioprotection G cluster_workflow NHE-1 Inhibition Assay Workflow A Isolate Platelets (PRP) B Load with BCECF-AM A->B C Acid-Load Platelets B->C D Pre-incubate with NHE Inhibitor C->D E Initiate pHi Recovery (Na+ Propionate) D->E F Monitor Fluorescence E->F G Calculate IC50 F->G G cluster_pathway NHE-3 Inhibition Mechanism NHE3_Inhibitor NHE-3 Inhibitor (e.g., Tenapanor) NHE3 NHE-3 Transporter (Apical Membrane) NHE3_Inhibitor->NHE3 Blocks Na_H_Exchange Na+/H+ Exchange NHE3_Inhibitor->Na_H_Exchange Inhibits NHE3->Na_H_Exchange Mediates Na_Absorption ↓ Intestinal Na+ Absorption Na_H_Exchange->Na_Absorption H_Secretion ↓ H+ Secretion Na_H_Exchange->H_Secretion Water_Retention ↑ Intestinal Water Retention Na_Absorption->Water_Retention

References

Application Notes and Protocols for Combining KR-30450 with Other Pharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known pharmacology of ATP-sensitive potassium (K-ATP) channel openers as a class. Currently, there is a lack of published data specifically investigating the combination of KR-30450 with other pharmacological agents. Therefore, the information presented here is intended to serve as a scientifically informed guide for research and development, and all proposed combinations and protocols should be validated through rigorous preclinical and clinical investigation.

Introduction to this compound

This compound is a potent ATP-sensitive potassium (K-ATP) channel opener.[1] Its primary mechanism of action involves the activation of K-ATP channels in the plasma membrane of smooth muscle cells. This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium and leading to smooth muscle relaxation.[2] Preclinical studies have demonstrated the relaxant effect of this compound on guinea pig bronchial smooth muscle, suggesting its potential therapeutic utility in respiratory conditions characterized by bronchoconstriction.[1]

Potential Pharmacological Combinations

Based on the mechanism of action of this compound and the therapeutic applications of other K-ATP channel openers, several combination strategies can be envisioned to enhance therapeutic efficacy or address different aspects of a disease pathophysiology.

Combination with Bronchodilators for Respiratory Diseases

Given the bronchodilatory effect of this compound, its combination with other classes of bronchodilators, such as β2-adrenergic agonists (e.g., albuterol, salmeterol) or muscarinic receptor antagonists (e.g., ipratropium, tiotropium), could offer synergistic or additive effects in the treatment of asthma or chronic obstructive pulmonary disease (COPD).[3]

Hypothesized Advantages:

  • Synergistic Bronchodilation: Targeting two distinct mechanisms of smooth muscle relaxation could lead to a greater therapeutic effect at lower doses of each agent, potentially reducing dose-related side effects.

  • Overcoming Tolerance: Combination therapy may help to mitigate the development of tolerance to β2-agonists.

Combination with Antihypertensive Agents for Cardiovascular Diseases

The vasodilatory properties of K-ATP channel openers make them potential candidates for the treatment of hypertension.[2] Combining this compound with other antihypertensive drugs, such as calcium channel blockers (e.g., amlodipine (B1666008), nifedipine), ACE inhibitors (e.g., lisinopril, ramipril), or diuretics (e.g., hydrochlorothiazide), could provide a more effective reduction in blood pressure.

Hypothesized Advantages:

  • Enhanced Antihypertensive Efficacy: The complementary mechanisms of action can lead to a more significant and sustained reduction in blood pressure.

  • Reduced Side Effects: Combining lower doses of different agents may minimize the adverse effects associated with monotherapy. For instance, the reflex tachycardia sometimes observed with vasodilators might be counteracted by a beta-blocker.[2]

Combination with Agents for Ischemic Conditions

K-ATP channel openers have been shown to have protective effects in ischemic conditions, such as myocardial infarction and stroke, by promoting vasodilation and protecting cells from ischemic injury.[1] The combination of this compound with antiplatelet agents (e.g., aspirin, clopidogrel) or thrombolytics could be explored in the context of ischemic diseases.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

KR30450_Signaling KR30450 This compound KATP_Channel ATP-Sensitive Potassium Channel (K-ATP) KR30450->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Intracellular_Ca ↓ Intracellular [Ca2+] Ca_influx->Intracellular_Ca Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation

Caption: Mechanism of this compound-induced smooth muscle relaxation.

Experimental Workflow for Assessing Combination Effects

Combination_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo cluster_analysis Data Analysis Organ_Bath Isolated Organ Bath Studies (e.g., tracheal rings, aortic rings) Combine Administer Agents in Combination (Fixed-Ratio or Fixed-Dose) Organ_Bath->Combine Cell_Culture Smooth Muscle Cell Culture (e.g., intracellular Ca2+ imaging) Cell_Culture->Combine Animal_Model Disease Model (e.g., asthma, hypertension) Measurement Physiological Measurement (e.g., airway resistance, blood pressure) Animal_Model->Measurement Evaluate Evaluate Pharmacological Effect Measurement->Evaluate Isobolographic Isobolographic Analysis (Synergy, Additivity, Antagonism) Conclusion Conclusion on Interaction Type Isobolographic->Conclusion Statistical Statistical Analysis (e.g., ANOVA, t-test) Statistical->Conclusion Start Hypothesize Combination Dose_Response Determine Dose-Response Curves for Individual Agents Start->Dose_Response Dose_Response->Organ_Bath Dose_Response->Cell_Culture Combine->Evaluate Evaluate->Isobolographic Evaluate->Statistical

Caption: Workflow for evaluating pharmacological combinations.

Experimental Protocols

Protocol 1: Evaluation of Synergistic Bronchodilation in Isolated Guinea Pig Trachea

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a β2-agonist (e.g., isoproterenol) on tracheal smooth muscle relaxation.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 11.7 glucose)

  • This compound

  • Isoproterenol (B85558) hydrochloride

  • Carbachol (B1668302)

  • Isolated organ bath system with isometric force transducers

Methodology:

  • Humanely euthanize guinea pigs and dissect the tracheas.

  • Prepare tracheal ring segments (2-3 mm in width).

  • Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Induce a sustained contraction with a submaximal concentration of carbachol (e.g., 1 µM).

  • Once the contraction is stable, generate cumulative concentration-response curves for this compound and isoproterenol individually to determine their respective EC50 values.

  • For combination studies, pre-incubate the tissues with a fixed concentration of this compound (e.g., EC20) and then generate a cumulative concentration-response curve for isoproterenol.

  • Alternatively, use a fixed-ratio combination of this compound and isoproterenol based on their individual potencies.

  • Record the relaxant responses as a percentage of the carbachol-induced contraction.

  • Analyze the data using isobolographic analysis to determine the nature of the interaction.

Protocol 2: Assessment of Combined Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the in vivo antihypertensive effects of this compound in combination with a calcium channel blocker (e.g., amlodipine).

Materials:

  • Spontaneously Hypertensive Rats (SHR), 16-20 weeks old

  • This compound

  • Amlodipine

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Telemetry system for continuous blood pressure monitoring or tail-cuff method for intermittent measurements

Methodology:

  • Acclimate the SHR to the experimental conditions and blood pressure measurement procedures.

  • Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate, if applicable. Allow for a recovery period of at least one week.

  • Establish baseline blood pressure and heart rate measurements.

  • Administer this compound and amlodipine alone at various doses to establish their individual dose-response relationships for blood pressure reduction.

  • Administer a combination of a fixed dose of this compound with varying doses of amlodipine, or a fixed-ratio combination.

  • Monitor blood pressure and heart rate continuously or at regular intervals for a defined period (e.g., 24 hours) after drug administration.

  • Record and analyze the changes in mean arterial pressure (MAP) and heart rate.

  • Compare the effects of the combination treatment to the effects of the individual agents and the vehicle control.

Data Presentation

The quantitative data from combination studies should be summarized in tables for clear comparison.

Table 1: In Vitro Bronchodilator Potency of this compound and Isoproterenol Alone and in Combination

TreatmentEC50 (nM)Maximum Relaxation (%)
This compound[Insert Value][Insert Value]
Isoproterenol[Insert Value][Insert Value]
This compound + Isoproterenol (Fixed Ratio)[Insert Value][Insert Value]

Table 2: In Vivo Antihypertensive Effects of this compound and Amlodipine in SHR

Treatment GroupDose (mg/kg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle-[Insert Value][Insert Value]
This compound[Dose 1][Insert Value][Insert Value]
[Dose 2][Insert Value][Insert Value]
Amlodipine[Dose A][Insert Value][Insert Value]
[Dose B][Insert Value][Insert Value]
This compound + Amlodipine[Dose 1 + Dose A][Insert Value][Insert Value]
[Dose 2 + Dose B][Insert Value][Insert Value]

Conclusion

The combination of this compound with other pharmacological agents presents a promising avenue for enhancing therapeutic outcomes in various diseases. The provided application notes and protocols offer a framework for the systematic investigation of these combinations. It is imperative that future research focuses on generating robust preclinical data to validate the safety and efficacy of any proposed this compound combination therapy before proceeding to clinical evaluation.

References

Application Notes and Protocols for Studying Smooth Muscle Relaxation with KR-30450

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-30450 is a novel and potent potassium channel opener that induces smooth muscle relaxation, making it a significant compound of interest for therapeutic applications in conditions characterized by smooth muscle hyperreactivity, such as asthma and hypertension. These application notes provide detailed protocols for investigating the relaxant effects of this compound on isolated smooth muscle tissues, with a specific focus on guinea pig tracheal smooth muscle as a model system. The methodologies described herein are designed to enable researchers to accurately characterize the pharmacological properties of this compound and elucidate its mechanism of action.

The primary mechanism of action for this compound involves the opening of ATP-sensitive potassium (K-ATP) channels in the sarcolemma of smooth muscle cells. This leads to membrane hyperpolarization, which subsequently inhibits the influx of extracellular Ca2+ through voltage-gated Ca2+ channels, ultimately resulting in muscle relaxation.[1] These protocols will guide users through the process of measuring isometric tension in isolated smooth muscle preparations to quantify the relaxant effects of this compound.

Data Presentation

Table 1: Comparative Relaxant Effects of this compound and other Potassium Channel Openers on Guinea Pig Tracheal Smooth Muscle
CompoundSpasmogen (Concentration)EC50 (μM) ± SEM
This compound Histamine (B1213489) (10⁻⁵ M)0.108 ± 0.077
KR-30818Histamine (10⁻⁵ M)0.403 ± 0.023
LemakalimHistamine (10⁻⁵ M)0.968 ± 0.036
This compound Prostaglandin (B15479496) F2α (3x10⁻⁶ M)0.018 ± 0.001
KR-30818Prostaglandin F2α (3x10⁻⁶ M)0.028 ± 0.003
LemakalimProstaglandin F2α (3x10⁻⁶ M)0.138 ± 0.019

Data sourced from studies on guinea pig bronchi, a comparable airway smooth muscle preparation.

Experimental Protocols

Protocol 1: Preparation of Isolated Guinea Pig Tracheal Rings

Materials:

  • Male Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit physiological salt solution (PSS) (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1)

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Dissecting microscope

Procedure:

  • Euthanize a guinea pig using a humane and approved method.

  • Perform a thoracotomy to expose the trachea.

  • Carefully dissect the trachea and place it in a Petri dish containing cold Krebs-Henseleit PSS.

  • Under a dissecting microscope, remove adhering connective tissue and fat.

  • Cut the trachea into rings of 2-3 mm in width.

  • (Optional) The epithelium can be removed by gently rubbing the inner surface of the ring with a small wooden stick. This is important if studying endothelium-independent relaxation.

  • Keep the prepared tracheal rings in oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit PSS at room temperature until mounting.

Protocol 2: Isometric Tension Measurement in an Organ Bath

Materials:

  • Isolated tracheal rings

  • Organ bath system with a water jacket for temperature control (37°C)

  • Isometric force transducer

  • Data acquisition system

  • Krebs-Henseleit PSS

  • Gas mixture (95% O₂ / 5% CO₂)

  • This compound stock solution

  • Contractile agents (e.g., Histamine, Prostaglandin F2α)

  • K-ATP channel blocker (e.g., Glibenclamide)

Procedure:

  • Set up the organ bath system and fill the chambers with Krebs-Henseleit PSS. Maintain the temperature at 37°C and continuously bubble the solution with 95% O₂ / 5% CO₂.

  • Mount a tracheal ring in the organ bath by suspending it between two stainless steel hooks. One hook is fixed to the bottom of the chamber, and the other is connected to the isometric force transducer.

  • Apply an initial resting tension of 1.0 g to the tissue.

  • Allow the tissue to equilibrate for at least 60 minutes, washing it with fresh Krebs-Henseleit PSS every 15 minutes. During this period, the resting tension should be readjusted to 1.0 g as the tissue relaxes.

  • After equilibration, induce a sustained contraction by adding a spasmogen such as histamine (10⁻⁵ M) or prostaglandin F2α (3x10⁻⁶ M) to the bath.

  • Once the contraction has reached a stable plateau, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the bath.

  • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • To investigate the mechanism of action, pre-incubate the tissue with a selective K-ATP channel blocker like glibenclamide (10⁻⁶ M) for 20-30 minutes before adding the spasmogen. Then, repeat the cumulative addition of this compound.

  • Record the isometric tension continuously using the data acquisition system.

Protocol 3: Data Analysis
  • Measure the maximal contraction induced by the spasmogen.

  • For each concentration of this compound, measure the degree of relaxation. Express the relaxation as a percentage of the maximal contraction induced by the spasmogen.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to construct a dose-response curve.

  • From the dose-response curve, calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) using a non-linear regression analysis.

  • Compare the dose-response curves and EC50 values in the presence and absence of the K-ATP channel blocker to confirm the involvement of this channel in the relaxant effect of this compound.

Mandatory Visualizations

KR30450_Signaling_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol KR30450 This compound K_ATP K-ATP Channel KR30450->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Results in Experimental_Workflow A 1. Isolate Guinea Pig Tracheal Rings B 2. Mount Tissue in Organ Bath A->B C 3. Equilibrate under 1.0g Tension B->C D 4. Induce Contraction (e.g., Histamine) C->D E 5. Cumulative Addition of this compound D->E F 6. Record Isometric Tension E->F G 7. Data Analysis (Dose-Response Curve, EC50) F->G Logical_Relationship KR30450 This compound Relaxation Smooth Muscle Relaxation KR30450->Relaxation No_Relaxation Inhibited Relaxation Glibenclamide Glibenclamide (K-ATP Blocker) Glibenclamide->No_Relaxation Leads to

References

Application Notes and Protocols for Studying the Effects of KR-30450 on Bladder Detrusor Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to an experimental setup for investigating the effects of KR-30450, a potent ATP-sensitive potassium (K-ATP) channel opener, on the contractility of bladder detrusor smooth muscle. The protocols outlined below are designed for an in vitro organ bath system, a standard and effective method for studying the pharmacological responses of isolated tissues.

Introduction

The detrusor muscle, the main smooth muscle component of the bladder wall, plays a critical role in the urinary system's dual functions of urine storage and voiding.[1][2] Its ability to relax during the filling phase and contract during micturition is tightly regulated by a complex interplay of neural and hormonal signals. Dysfunctional detrusor activity, such as the involuntary contractions seen in overactive bladder (OAB), presents a significant clinical challenge.[1]

One promising therapeutic target for OAB is the ATP-sensitive potassium (K-ATP) channel.[3][4] Openers of these channels hyperpolarize the smooth muscle cell membrane, leading to the closure of voltage-gated calcium channels and subsequent muscle relaxation. This compound has been identified as a novel and potent K-ATP channel opener, demonstrating significant relaxant effects on smooth muscle tissue.[1] This relaxant action is mediated, at least in part, by the opening of ATP-sensitive potassium channels, as its effects are significantly diminished by the selective K-ATP channel blocker, glibenclamide.[1]

This document provides detailed protocols to characterize the effects of this compound on isolated bladder detrusor muscle strips.

Key Experimental Objectives:

  • To determine the concentration-dependent relaxant effect of this compound on pre-contracted bladder detrusor muscle strips.

  • To investigate the mechanism of action of this compound by assessing its effects in the presence of a K-ATP channel blocker.

  • To evaluate the effect of this compound on spontaneous myogenic contractions of the bladder detrusor muscle.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the experiments.

Table 1: Concentration-Response of this compound on Pre-Contracted Detrusor Muscle

Concentration of this compound (µM)% Relaxation of Carbachol-induced Contraction (Mean ± SEM)
0.01
0.1
1
10
100
EC50 (µM)

Table 2: Effect of Glibenclamide on this compound-induced Relaxation

Treatment GroupEC50 of this compound (µM) (Mean ± SEM)Fold Shift in Potency
This compound aloneN/A
This compound + Glibenclamide (10 µM)

Table 3: Effect of this compound on Spontaneous Detrusor Contractions

TreatmentAmplitude of Spontaneous Contractions (% of Baseline, Mean ± SEM)Frequency of Spontaneous Contractions (contractions/min, Mean ± SEM)
Baseline100
This compound (1 µM)
This compound (10 µM)

Experimental Protocols

Preparation of Isolated Bladder Detrusor Muscle Strips

This protocol describes the dissection and preparation of bladder detrusor muscle strips from a suitable animal model (e.g., guinea pig or rat) for use in an organ bath system.

Materials:

  • Animal model (e.g., male guinea pig, 250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissection instruments (scissors, forceps)

  • Sylgard-coated dissecting dish

  • Surgical silk thread

Procedure:

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Perform a midline abdominal incision to expose the urinary bladder.

  • Carefully excise the bladder and place it immediately in a beaker of cold, carbogen-aerated Krebs-Henseleit solution.

  • Transfer the bladder to a Sylgard-coated dissecting dish containing fresh, cold Krebs-Henseleit solution.

  • Remove any adhering fat and connective tissue.

  • Make a longitudinal incision from the bladder neck to the dome to open the bladder into a sheet.

  • Gently remove the urothelium (the inner lining) by sharp dissection.

  • Cut longitudinal strips of the detrusor muscle approximately 2 mm in width and 10 mm in length.

  • Tie a loop of surgical silk thread to each end of the muscle strip.

Organ Bath Setup and Equilibration

This protocol details the mounting of the prepared muscle strips in an organ bath and the subsequent equilibration period.

Materials:

  • Organ bath system with tissue holders and force-displacement transducers

  • Water bath with temperature control (37°C)

  • Carbogen gas supply

  • Data acquisition system

Procedure:

  • Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.

  • Continuously bubble the solution with carbogen gas.

  • Mount one end of the silk thread from the muscle strip to a fixed hook in the organ bath chamber and the other end to a force-displacement transducer.

  • Apply an initial resting tension of 1.0 g to each muscle strip.

  • Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes. During this time, the resting tension should be readjusted to 1.0 g as the tissue relaxes.

Investigating the Relaxant Effect of this compound

This protocol outlines the procedure for determining the concentration-dependent relaxant effect of this compound on detrusor muscle strips pre-contracted with a contractile agonist.

Materials:

  • Carbachol (B1668302) (contractile agonist)

  • This compound stock solution

  • Glibenclamide (K-ATP channel blocker) stock solution (for mechanism of action studies)

  • Vehicle (e.g., DMSO)

Procedure:

  • After equilibration, induce a stable contraction in the detrusor muscle strips by adding a submaximal concentration of carbachol (e.g., 1 µM) to the organ bath.

  • Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 0.01 µM to 100 µM).

  • Allow the tissue to respond to each concentration of this compound until a stable relaxation is achieved before adding the next concentration.

  • Record the relaxant response as a percentage of the initial carbachol-induced contraction.

  • For mechanism of action studies: In a separate set of experiments, pre-incubate the muscle strips with glibenclamide (e.g., 10 µM) for 20-30 minutes before inducing contraction with carbachol. Then, repeat the cumulative addition of this compound.

  • At the end of each experiment, wash the tissues thoroughly with fresh Krebs-Henseleit solution to allow them to return to baseline.

Assessing the Effect of this compound on Spontaneous Contractions

This protocol is designed to evaluate the impact of this compound on the spontaneous, myogenic contractions often observed in isolated detrusor muscle.

Procedure:

  • Following the equilibration period, record the baseline spontaneous contractile activity of the detrusor muscle strips for a period of 15-20 minutes.

  • Add this compound to the organ bath at a fixed concentration (e.g., 1 µM).

  • Record the changes in the amplitude and frequency of spontaneous contractions for at least 20 minutes.

  • Wash out the this compound and allow the tissue to recover.

  • Repeat the procedure with a higher concentration of this compound (e.g., 10 µM).

  • Analyze the data by comparing the amplitude and frequency of contractions before and after the addition of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in detrusor muscle contraction and relaxation, as well as the experimental workflow for studying the effects of this compound.

G cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway (this compound) ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R PLC Phospholipase C M3R->PLC Ca_Influx Ca2+ Influx (L-type channels) M3R->Ca_Influx IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_SR Ca2+ Release SR->Ca_SR Ca_Calmodulin Ca2+-Calmodulin Complex Ca_SR->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase Ca_Calmodulin->MLCK Contraction Muscle Contraction MLCK->Contraction KR30450 This compound KATP ATP-sensitive K+ Channel KR30450->KATP Hyperpolarization Hyperpolarization KATP->Hyperpolarization VGCC_inhibition Inhibition of Voltage-gated Ca2+ Channels Hyperpolarization->VGCC_inhibition Ca_Influx_inhibition Decreased Ca2+ Influx VGCC_inhibition->Ca_Influx_inhibition Relaxation Muscle Relaxation Ca_Influx_inhibition->Relaxation

Caption: Signaling pathways of detrusor muscle contraction and relaxation.

G start Start dissection Bladder Dissection & Strip Preparation start->dissection mounting Mount Strips in Organ Bath dissection->mounting equilibration Equilibration (60 min) mounting->equilibration contraction Induce Contraction (Carbachol) equilibration->contraction kr30450 Cumulative Addition of this compound contraction->kr30450 washout Washout kr30450->washout end End washout->end

Caption: Experimental workflow for assessing this compound's relaxant effects.

G start Start equilibration Equilibration & Baseline Recording start->equilibration add_kr30450 Add this compound equilibration->add_kr30450 record_response Record Spontaneous Activity add_kr30450->record_response analysis Analyze Amplitude & Frequency record_response->analysis end End analysis->end

Caption: Workflow for studying effects on spontaneous contractions.

References

Application Notes and Protocols for Investigating Ion Channel Function in Neurons with KR-30450

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-30450, also known as SKP 450, is a potent activator of ATP-sensitive potassium (KATP) channels.[1][2] These channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. In the nervous system, KATP channels are widely expressed in various neuronal populations and play significant roles in neuroprotection, regulation of neuronal excitability, and control of neurotransmitter release.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the function of KATP channels in neurons.

Mechanism of Action: this compound, like other KATP channel openers, is thought to bind to the sulfonylurea receptor (SUR) subunit of the KATP channel complex. This binding stabilizes the open state of the channel, leading to an efflux of potassium ions (K+) from the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability. This mechanism underlies the potential neuroprotective effects of KATP channel openers in conditions of metabolic stress, such as ischemia.

Data Presentation

Table 1: Comparative Potency of KATP Channel Openers

This table summarizes the half-maximal effective concentration (EC50) values for this compound and other common KATP channel openers. Note that the data for this compound is derived from studies on smooth muscle and its potency in neurons may vary.

CompoundTissue/Cell TypeSpasmogenEC50 (µM)Reference
This compound Guinea Pig BronchiHistamine0.108 ± 0.077[1]
This compound Guinea Pig BronchiProstaglandin F2α0.018 ± 0.001[1]
Lemakalim Guinea Pig BronchiHistamine0.968 ± 0.036[1]
Lemakalim Guinea Pig BronchiProstaglandin F2α0.138 ± 0.019[1]
Diazoxide Pancreatic β-cells-7-20[5]
Pinacidil (B1677893) Guinea Pig Papillary Muscle-> 30[6]

Experimental Protocols

Disclaimer: The following protocols are adapted from standard electrophysiological and calcium imaging techniques for neuronal studies. As there are no specific published protocols for this compound in neurons, these should be considered as starting points and will require optimization for your specific experimental model and conditions.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Investigate the Effect of this compound on Neuronal Excitability

Objective: To determine the effect of this compound on the resting membrane potential and action potential firing of cultured neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glibenclamide (KATP channel blocker) stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare neuronal cultures on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution at a constant rate.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Establish a whole-cell patch-clamp recording from a healthy neuron.

  • In current-clamp mode, record the resting membrane potential and spontaneous action potential firing for a stable baseline period (5-10 minutes).

  • Apply this compound to the bath at increasing concentrations (e.g., 0.1, 1, 10 µM). It is recommended to start with concentrations around the known EC50 from other tissues and adjust as needed.

  • Record the changes in resting membrane potential and firing frequency at each concentration.

  • To confirm the involvement of KATP channels, co-apply the KATP channel blocker glibenclamide (e.g., 10 µM) with this compound and observe if the effects of this compound are reversed.

  • Wash out the drugs and monitor for recovery.

Data Analysis:

  • Measure the change in resting membrane potential from baseline at each this compound concentration.

  • Quantify the firing frequency (in Hz) before and after drug application.

  • Construct a dose-response curve to determine the EC50 of this compound for membrane hyperpolarization.

Protocol 2: Calcium Imaging to Assess the Impact of this compound on Neuronal Activity

Objective: To visualize the effect of this compound on intracellular calcium dynamics in a population of neurons, as a proxy for neuronal activity.

Materials:

  • Cultured neurons

  • Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution

  • High-potassium solution (e.g., HBSS with 50 mM KCl) to evoke depolarization

  • Fluorescence microscope with a suitable camera and filter sets

Procedure:

  • Load the cultured neurons with the chosen calcium indicator according to the manufacturer's protocol. For Fura-2 AM, this typically involves incubation with the dye and Pluronic F-127 in HBSS.

  • Wash the cells to remove excess dye and allow for de-esterification.

  • Mount the coverslip on the microscope stage and perfuse with imaging buffer.

  • Acquire baseline fluorescence images for a stable period.

  • Apply this compound at a concentration determined from electrophysiology experiments or starting with a range around its known EC50 (e.g., 1-10 µM).

  • Continue acquiring images to observe any changes in spontaneous calcium activity.

  • To assess the effect of this compound on evoked activity, stimulate the neurons with a high-potassium solution in the absence and presence of this compound.

  • Record the amplitude and frequency of calcium transients.

Data Analysis:

  • Analyze the fluorescence intensity changes over time for individual neurons or regions of interest.

  • Quantify the frequency and amplitude of spontaneous calcium transients before and after this compound application.

  • Measure the peak fluorescence change in response to high-potassium stimulation with and without this compound.

Visualizations

Signaling_Pathway KR30450 This compound SUR1 SUR1 Subunit KR30450->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Regulates Kir6_2 Kir6.2 Subunit Kir6_2->KATP_Channel Forms Pore K_efflux K+ Efflux KATP_Channel->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Causes Neuron_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuron_Excitability Leads to

Caption: Signaling pathway of this compound action on neuronal KATP channels.

Electrophysiology_Workflow Start Start Prepare_Culture Prepare Neuronal Culture Start->Prepare_Culture Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prepare_Culture->Establish_Recording Baseline Record Baseline Activity (5-10 min) Establish_Recording->Baseline Apply_KR30450 Apply this compound (Concentration Gradient) Baseline->Apply_KR30450 Record_Effect Record Changes in Membrane Potential & Firing Apply_KR30450->Record_Effect Apply_Antagonist Co-apply Glibenclamide Record_Effect->Apply_Antagonist Record_Reversal Observe for Reversal of Effect Apply_Antagonist->Record_Reversal Washout Washout Drugs Record_Reversal->Washout Analyze Data Analysis Washout->Analyze End End Analyze->End

Caption: Experimental workflow for electrophysiological recording.

Calcium_Imaging_Workflow Start Start Load_Dye Load Neurons with Calcium Indicator Start->Load_Dye Baseline_Imaging Acquire Baseline Fluorescence Images Load_Dye->Baseline_Imaging Apply_KR30450 Apply this compound Baseline_Imaging->Apply_KR30450 Record_Spontaneous Record Spontaneous Calcium Activity Apply_KR30450->Record_Spontaneous Stimulate Stimulate with High K+ Record_Spontaneous->Stimulate Record_Evoked Record Evoked Calcium Transients Stimulate->Record_Evoked Analyze Data Analysis Record_Evoked->Analyze End End Analyze->End

Caption: Experimental workflow for calcium imaging.

References

Troubleshooting & Optimization

KR-30450 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing KR-30450, an ATP-sensitive potassium (KATP) channel opener, encountering solubility challenges can be a significant hurdle in experimental workflows. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems with this compound.

Problem: this compound is not dissolving in my chosen solvent.

  • Solution 1: Verify Solvent Choice. this compound, like many benzopyran derivatives, exhibits poor solubility in aqueous solutions. The recommended solvent for creating stock solutions for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).

  • Solution 2: Ensure Solvent Quality. Use anhydrous, high-quality DMSO. DMSO is hygroscopic and can absorb moisture, which will reduce its effectiveness as a solvent for hydrophobic compounds like this compound.

  • Solution 3: Employ Mechanical Assistance. If the compound does not readily dissolve with simple mixing, utilize vortexing and ultrasonication to aid dissolution.

  • Solution 4: Gentle Warming. In some cases, gentle warming (e.g., to 37°C) can facilitate dissolution. However, it is crucial to monitor the solution to prevent any degradation of the compound.

Problem: Precipitation occurs when diluting my this compound stock solution in an aqueous buffer.

  • Solution 1: Check Final Concentration. Ensure the final concentration of this compound in your aqueous experimental medium does not exceed its solubility limit. It is advisable to perform a pilot experiment to determine the maximum soluble concentration in your specific buffer system.

  • Solution 2: Minimize DMSO Concentration. The final concentration of DMSO in the aqueous solution should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts and toxicity in cell-based assays.

  • Solution 3: Incremental Dilution. When diluting the DMSO stock solution, add it dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion. This can prevent localized high concentrations that may lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: For in vitro experiments, the recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).

Q2: What is the expected solubility of this compound?

A2: While specific quantitative solubility data for this compound is not widely published, it is known to be soluble in DMSO. For a similar ATP-sensitive potassium channel opener, diazoxide, the solubility in DMSO is reported to be ≥35 mg/mL. It is recommended to start with this as a guideline and determine the optimal concentration for your specific experimental needs.

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness indicates incomplete dissolution or precipitation. Refer to the Troubleshooting Guide above. Ensure you are using anhydrous DMSO, and try vortexing and/or ultrasonication. If the issue persists, the concentration may be too high for the solvent volume.

Q4: Can I use ethanol (B145695) to dissolve this compound?

A4: While some related compounds show solubility in ethanol, DMSO is the more consistently recommended solvent for achieving higher stock concentrations for this class of molecules. If you must use ethanol, it is crucial to determine its solubility limit for this compound empirically.

Q5: How should I store my this compound stock solution?

A5: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and a structurally related compound, diazoxide. This information can be used as a reference for preparing solutions.

CompoundSolventReported SolubilityNotes
This compound Dimethyl Sulfoxide (DMSO)SolubleSpecific quantitative data is not readily available in public literature.
Diazoxide Dimethyl Sulfoxide (DMSO)≥ 35 mg/mLA structurally similar ATP-sensitive potassium channel opener.
Diazoxide Dimethylformamide (DMF)~30 mg/mL
Diazoxide EthanolSolubleQuantitative data varies depending on the source.

Detailed Experimental Protocol for Dissolving this compound

This protocol provides a step-by-step method for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Initial Mixing: Briefly vortex the tube for 30-60 seconds to suspend the powder in the DMSO.

  • Ultrasonication: Place the tube in an ultrasonic water bath for 10-15 minutes to facilitate dissolution. Monitor the tube to ensure the cap remains securely closed.

  • Visual Inspection: After ultrasonication, visually inspect the solution. It should be clear and free of any visible particulates.

  • Gentle Warming (Optional): If the solution is still not clear, it can be gently warmed to 37°C for a short period (5-10 minutes) with intermittent vortexing.

  • Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Visualizing Key Processes and Pathways

To further aid researchers, the following diagrams illustrate the signaling pathway of KATP channel openers, a recommended experimental workflow for dissolution, and a troubleshooting decision tree.

Signaling_Pathway KR30450 This compound KATP_Channel ATP-Sensitive Potassium Channel (KATP) KR30450->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_Channel Inhibits Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Cellular_Response Decreased Cellular Excitability / Relaxation Ca_influx->Cellular_Response Reduced

Caption: Signaling pathway of this compound as a KATP channel opener.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 30-60s add_dmso->vortex ultrasonicate Ultrasonicate for 10-15 min vortex->ultrasonicate inspect Visually Inspect Solution ultrasonicate->inspect clear Solution is Clear inspect->clear Yes not_clear Solution is Not Clear inspect->not_clear No aliquot Aliquot and Store at -20°C/-80°C clear->aliquot warm Gentle Warming (37°C) not_clear->warm warm->inspect end End aliquot->end

Caption: Recommended workflow for dissolving this compound.

Troubleshooting_Logic start Issue: this compound Solubility Problem solvent_check Is the solvent anhydrous DMSO? start->solvent_check use_dmso Use fresh, anhydrous DMSO. solvent_check->use_dmso No mechanical_check Have you used vortexing and ultrasonication? solvent_check->mechanical_check Yes use_mechanical Apply vortexing and ultrasonication. mechanical_check->use_mechanical No concentration_check Is precipitation occurring upon dilution? mechanical_check->concentration_check Yes dilution_protocol Follow incremental dilution protocol. Consider lowering the final concentration. concentration_check->dilution_protocol Yes contact_support If issues persist, consider a pilot solubility study or contact technical support. concentration_check->contact_support No dilution_protocol->contact_support

Caption: Troubleshooting decision tree for this compound solubility issues.

Optimizing KR-30450 concentration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with the novel compound KR-30450. Our aim is to help you optimize its concentration for maximum therapeutic effect in your experiments.

Troubleshooting Guide: Optimizing this compound Concentration

This guide addresses common issues encountered during the optimization of this compound concentration.

Issue Potential Cause(s) Recommended Solution(s)
High Cell Viability / Low Efficacy 1. Sub-optimal Concentration: The concentration of this compound may be too low to achieve the desired biological effect. 2. Incorrect Vehicle Control: The vehicle control may be causing unexpected effects. 3. Cell Line Resistance: The selected cell line may have intrinsic or acquired resistance to this compound.1. Perform a dose-response curve to determine the EC50 or IC50 for your specific cell line. We recommend a concentration range of 0.1 nM to 10 µM. 2. Ensure the vehicle control (e.g., DMSO) concentration is consistent across all treatments and does not exceed 0.1% (v/v). 3. Consider using a different cell line known to be sensitive to the targeted pathway or combination therapy.
High Cell Death / Off-Target Effects 1. Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. 2. Solubility Issues: this compound may be precipitating out of solution at higher concentrations.1. Lower the concentration range in your dose-response experiments. 2. Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, consider using a different solvent or a lower final concentration.
Inconsistent Results Between Experiments 1. Reagent Variability: Inconsistent preparation of this compound stock solutions. 2. Cell Culture Conditions: Variations in cell passage number, confluency, or media composition.1. Prepare fresh stock solutions of this compound for each experiment or use aliquots from a single, validated stock. 2. Maintain consistent cell culture practices. Use cells within a specific passage number range and seed at a consistent density.
Unexpected Phenotypic Changes 1. Off-Target Pathway Activation: this compound may be interacting with other signaling pathways.1. Perform a western blot or other proteomic analysis to investigate the activation state of known off-target pathways. 2. Consult the literature for known off-target effects of similar compounds.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in a new cell line?

For a new cell line, we recommend performing a dose-response experiment with a broad concentration range, typically from 0.1 nM to 10 µM, to determine the optimal effective concentration (EC50 or IC50).

2. How should I prepare the stock solution for this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and storing it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. What is the maximum recommended final concentration of the DMSO vehicle in my cell culture media?

To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture media should not exceed 0.1% (v/v).

4. How long should I incubate the cells with this compound?

The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. A typical starting point is 24 to 72 hours. A time-course experiment is recommended to determine the ideal duration for your experimental setup.

5. What are the known off-target effects of this compound?

While this compound is designed to be a selective inhibitor, high concentrations may lead to off-target effects. It is advisable to consult the latest product datasheet and relevant literature for any newly identified off-target interactions.

Experimental Protocols

Dose-Response Curve for Determining IC50 of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • DMSO (for vehicle control)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma15.2
A549Lung Carcinoma58.7
MCF-7Breast Adenocarcinoma124.3
PC-3Prostate Adenocarcinoma> 1000

Visualizations

Signaling Pathway Diagram

KR30450_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X KR30450 This compound Kinase_Y Kinase Y KR30450->Kinase_Y Kinase_X->Kinase_Y Kinase_Z Kinase Z Kinase_Y->Kinase_Z TF Transcription Factor Kinase_Z->TF Gene_Expression Gene_Expression TF->Gene_Expression Gene Expression (Proliferation, Survival) Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare this compound Serial Dilutions Cell_Treatment 3. Treat Cells with This compound Compound_Prep->Cell_Treatment Incubation 4. Incubate for 48 hours Cell_Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis 6. Analyze Data and Calculate IC50 Viability_Assay->Data_Analysis

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting unexpected results in KR-30450 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KR-30450, a potent ATP-sensitive potassium (K-ATP) channel opener.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potassium channel opener that specifically targets and activates ATP-sensitive potassium (K-ATP) channels. In vascular smooth muscle, the opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[1][2]

Q2: How does the potency of this compound compare to other K-ATP channel openers?

A2: this compound has been shown to have a greater relaxant effect on guinea pig bronchi compared to lemakalim and its own metabolite, KR-30818. The half-maximal effective concentration (EC50) values demonstrate its higher potency in counteracting induced smooth muscle tone.

Q3: What is the role of glibenclamide in this compound experiments?

A3: Glibenclamide is a selective blocker of K-ATP channels. It is commonly used as a tool to confirm that the effects of this compound are mediated through the opening of these specific channels. If the relaxant effect of this compound is significantly reduced or abolished in the presence of glibenclamide, it provides strong evidence for its on-target activity.

Q4: Are there known off-target effects for K-ATP channel openers like this compound?

Troubleshooting Unexpected Results

This section addresses common issues that may arise during experiments with this compound and provides a systematic approach to troubleshooting.

Issue 1: No or reduced relaxant effect of this compound on pre-contracted vascular rings.

Possible Cause Troubleshooting Step
Degraded this compound Ensure proper storage of this compound stock solutions (typically at -20°C or below, protected from light). Prepare fresh dilutions for each experiment.
Incorrect concentration Verify calculations for serial dilutions. Perform a full concentration-response curve to ensure the expected effective range is tested.
Tissue desensitization Avoid prolonged exposure to high concentrations of contracting agents before adding this compound. Ensure adequate washout periods between treatments.
Endothelium damage If the relaxant effect is expected to be endothelium-dependent, verify the integrity of the endothelium using an acetylcholine (B1216132) challenge. If the endothelium is unintentionally removed, the response to some vasodilators may be diminished.[3]
Presence of K-ATP channel blockers Ensure that no components of the experimental buffer or previous treatments are inadvertently blocking K-ATP channels.
Alternative relaxation pathways The specific tissue being studied may have dominant relaxation pathways other than K-ATP channels. Consider using other classes of vasodilators to assess tissue viability and responsiveness.

Issue 2: Inconsistent results between experimental repeats.

Possible Cause Troubleshooting Step
Variability in tissue preparation Standardize the dissection and mounting procedure for vascular rings to ensure consistent size and minimal handling-induced damage.[4][5][6]
Inadequate equilibration time Allow sufficient time for the tissue to equilibrate in the organ bath before starting the experiment. A standard equilibration period is typically 60-90 minutes with regular buffer changes.[5][7]
Fluctuations in experimental conditions Maintain a constant temperature (37°C), pH (7.4), and oxygenation (95% O2 / 5% CO2) of the physiological salt solution throughout the experiment.[3][4][7]
Solvent effects If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the organ bath is minimal (typically <0.1%) and run a solvent control to rule out any vehicle effects.

Issue 3: Unexpected contractile response to this compound.

Possible Cause Troubleshooting Step
High concentration off-target effects At very high concentrations, some potassium channel openers may exhibit off-target effects that could lead to paradoxical responses. Review the literature for reported off-target activities and test a wider range of concentrations.
Tissue-specific paradoxical reaction Some vascular beds may respond differently. Investigate the specific characteristics of the tissue being used.
Contamination of this compound stock Consider the possibility of contamination of the compound. If possible, use a fresh, unopened vial of this compound.

Data Presentation

Table 1: Comparative Relaxant Effect of this compound, KR-30818, and Lemakalim on Guinea Pig Bronchi.

Compound EC50 (μM) against Histamine-induced tone EC50 (μM) against Prostaglandin F2α-induced tone
This compound 0.108 ± 0.0770.018 ± 0.001
KR-30818 0.403 ± 0.0230.028 ± 0.003
Lemakalim 0.968 ± 0.0360.138 ± 0.019

Experimental Protocols

Key Experiment: Isolated Aortic Ring Relaxation Assay

This protocol describes a common method for assessing the vasorelaxant properties of this compound on isolated arterial rings.

1. Tissue Preparation:

  • Euthanize a rat or rabbit according to approved institutional guidelines.

  • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25.0 NaHCO3, 11.1 glucose, 2.5 CaCl2).

  • Clean the aorta of adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 3-5 mm in length.[5]

  • For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick. The success of endothelium removal should be verified pharmacologically (e.g., lack of relaxation to acetylcholine).[3]

2. Mounting and Equilibration:

  • Mount each aortic ring between two L-shaped stainless steel hooks in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[5]

  • Apply a resting tension of approximately 1.5-2.0 g.[5]

  • Allow the tissues to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.[5][7]

3. Viability and Contraction:

  • After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

  • Wash the tissues and allow them to return to baseline.

  • Induce a stable, submaximal contraction using a vasoconstrictor such as phenylephrine (B352888) (e.g., 10⁻⁶ M).[3]

4. Application of this compound:

  • Once a stable contractile plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁵ M).

  • Allow the response to each concentration to stabilize before adding the next.

  • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

5. Data Analysis:

  • Plot the concentration-response curve and calculate the EC50 value for this compound.

Visualizations

KR_30450_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell KR30450 This compound K_ATP_Channel K-ATP Channel (Kir6.x/SURx) KR30450->K_ATP_Channel Activates Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization ↑ K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Hyperpolarization->VGCC Inhibits Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Contraction Smooth Muscle Contraction Glibenclamide Glibenclamide Glibenclamide->K_ATP_Channel Blocks

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Relaxation) Check_Compound Check this compound (Fresh, Correct Conc.) Start->Check_Compound Check_Tissue Assess Tissue Viability (KCl, Agonist) Check_Compound->Check_Tissue Compound OK Redo_Experiment Redo Experiment with Controls (Solvent, Glibenclamide) Check_Compound->Redo_Experiment Compound Issue Check_Setup Verify Experimental Setup (Temp, pH, O₂) Check_Tissue->Check_Setup Tissue Viable Check_Tissue->Redo_Experiment Tissue Issue Consider_Off_Target Consider Off-Target or Alternative Pathways Check_Setup->Consider_Off_Target Setup Correct Check_Setup->Redo_Experiment Setup Issue Consider_Off_Target->Redo_Experiment Hypothesis Formed Analyze_Data Analyze and Compare with Expected Outcome Redo_Experiment->Analyze_Data

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Prevention of KR-30450 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "KR-30450" is not publicly available. This guide provides best practices for the prevention of degradation of small molecule compounds in solution based on general chemical principles. For specific guidance on this compound, it is essential to consult internal documentation or a qualified chemist with knowledge of the compound's specific properties.

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of small molecule degradation in solution?

Small molecule degradation in solution can be triggered by several factors, including:

  • Hydrolysis: The cleavage of chemical bonds by water. This is a common degradation pathway for compounds with ester, amide, or lactam functionalities.

  • Oxidation: The loss of electrons, often facilitated by the presence of oxygen, light, or metal ions.[1]

  • Photolysis: Degradation caused by exposure to light, particularly UV or high-energy visible light, which can break chemical bonds.[1][2]

  • Temperature: Elevated temperatures can accelerate the rates of most chemical degradation reactions.

  • pH: The pH of a solution can significantly influence the rate of hydrolysis and oxidation.[3][4] For many compounds, stability is optimal within a specific pH range.[4]

  • Adsorption: The compound may adsorb to the surface of the storage container, reducing its effective concentration in solution.[2]

Q2: I'm observing precipitation in my this compound solution. What could be the cause and how can I resolve it?

Precipitation can occur due to several reasons:

  • Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.

  • Supersaturation: The solution may be temporarily holding more solute than it can stably maintain.

  • Degradation: The degradation products of this compound may be less soluble than the parent compound.[2]

  • Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.

To address precipitation, consider the following troubleshooting steps:

  • Verify Solubility: If possible, consult literature for solubility data. Otherwise, perform a solubility test with a small amount of the compound.[2]

  • Use Co-solvents: A mixture of solvents, such as DMSO/water or ethanol/water, can improve solubility.[2]

  • Gentle Warming: Carefully warming the solution can help dissolve the precipitate, but be mindful of the compound's temperature sensitivity.[2]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can enhance solubility.[2]

  • Sonication: Applying ultrasonic waves can aid in the dissolution of the compound.

Q3: My this compound solution is showing a color change. What does this indicate?

A change in the color of your solution can be a sign of chemical degradation, such as:

  • Oxidation: The formation of oxidized species can often lead to colored byproducts.[2]

  • Photodegradation: Light-induced degradation can result in the formation of chromophores (light-absorbing groups).[2]

  • Reaction with Impurities: The compound may be reacting with impurities present in the solvent.

To prevent discoloration, it is crucial to protect the solution from light by using amber vials or wrapping containers in aluminum foil and to use high-purity solvents.[2] For oxygen-sensitive compounds, purging the solution with an inert gas like argon or nitrogen can be beneficial.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of Biological Activity Chemical degradation (hydrolysis, oxidation, photolysis)[2]Optimize storage conditions (temperature, light protection). Prepare fresh solutions.
Repeated freeze-thaw cycles[2]Aliquot stock solutions into single-use volumes.[2]
Adsorption to container surfaces[2]Use low-adsorption tubes (e.g., polypropylene).[2]
Precipitation Low solubility, supersaturation, degradation to less soluble products[2]Verify solubility, use co-solvents, gently warm the solution, adjust pH.[2]
Discoloration Oxidation, photodegradation, reaction with solvent impurities[2]Protect from light, use high-purity solvents, consider using an inert atmosphere.[2]
Inconsistent Experimental Results Solution instability, inaccurate concentrationPrepare fresh solutions for each experiment, verify concentration using a suitable analytical method (e.g., HPLC, UV-Vis).

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of a high-purity solvent (e.g., DMSO, ethanol) to the compound.

  • Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary, taking into account the compound's stability.[2]

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., -20°C or -80°C).[2]

Protocol 2: HPLC-Based Stability Assay

This protocol provides a general method for assessing the stability of this compound under various conditions.

  • Sample Preparation: Prepare solutions of this compound under different conditions to be tested (e.g., varying pH, temperature, light exposure). Include a control sample stored under optimal conditions (t=0).

  • Incubation: Store the samples under the defined stress conditions.

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), collect an aliquot from each sample.

  • HPLC Analysis:

    • Column: Use a suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

    • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining. The appearance of new peaks can indicate the formation of degradation products.

Visual Guides

experimental_workflow Experimental Workflow for Assessing this compound Stability prep Prepare this compound Stock Solution stress Expose to Stress Conditions (pH, Temp, Light) prep->stress Incubate sampling Collect Aliquots at Defined Time Points stress->sampling analysis Analyze by HPLC sampling->analysis data Quantify Degradation analysis->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathways Potential Degradation Pathways for this compound KR30450 This compound Hydrolysis Hydrolysis Product(s) KR30450->Hydrolysis + H2O Oxidation Oxidation Product(s) KR30450->Oxidation + O2 / Light / Metal Ions Photolysis Photolysis Product(s) KR30450->Photolysis + Light (hν)

Caption: Common degradation pathways for small molecules.

References

KR-30450 Technical Support Center: Addressing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental outcomes with KR-30450.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent ATP-sensitive potassium (K-ATP) channel opener. Its primary mechanism of action involves the opening of K-ATP channels in the plasma membrane of cells, particularly smooth muscle cells. This leads to potassium ion efflux, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions and leading to muscle relaxation.

Q2: What are the most common sources of variability in experiments using this compound?

Variability in experimental outcomes with this compound can arise from several factors, including:

  • Compound Stability and Storage: Improper storage can lead to degradation of the compound.

  • Solubility Issues: Poor solubility can result in inaccurate final concentrations.

  • Cell/Tissue Health and Passage Number: The responsiveness of cells or tissues to K-ATP channel openers can vary with their health and in vitro age.

  • Experimental Conditions: Factors such as temperature, pH, and buffer composition can influence the activity of both the compound and the biological system.

  • Presence of Antagonists: Contamination with or endogenous presence of K-ATP channel blockers can interfere with the action of this compound.

Q3: How should this compound be stored?

While specific manufacturer's instructions are paramount, general guidelines for storing similar compounds suggest:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is often recommended.

  • Solutions: Prepare fresh solutions for each experiment. If storage is necessary, store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in different solvents should be validated.

Q4: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of many organic compounds. It is crucial to first dissolve this compound in a minimal amount of DMSO and then dilute it to the final working concentration with the aqueous experimental buffer. The final concentration of DMSO in the assay should be kept low (typically <0.1%) and consistent across all experimental groups, including vehicle controls, as DMSO can have its own biological effects.

Troubleshooting Guides

Issue 1: Inconsistent or Weaker-Than-Expected Muscle Relaxation

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Prepare a fresh stock solution of this compound from a newly opened vial.Restoration of expected relaxant effect.
Poor Solubility Ensure complete dissolution of the compound in the stock solvent before further dilution. Use sonication if necessary. Prepare working solutions immediately before use.Consistent dose-response curves.
Tissue Desensitization Ensure adequate washout periods between applications of this compound or other vasoactive agents.Reproducible responses to repeated drug application.
Presence of K-ATP Channel Blockers Verify that no components of the experimental buffer (e.g., high concentrations of ATP) are inhibiting K-ATP channels. Pre-incubate tissues with a known K-ATP channel blocker like glibenclamide to confirm the mechanism of action.Glibenclamide should antagonize the relaxant effect of this compound.
Suboptimal Tissue Health Use freshly isolated tissues and ensure they are maintained in oxygenated physiological salt solution at the correct temperature.Tissues should exhibit stable baseline tone and respond robustly to standard agonists and antagonists.
Issue 2: High Variability Between Replicates in Electrophysiology Experiments

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Pipette Resistance Use pipettes with a consistent resistance to ensure a stable seal and recording configuration.Reduced variability in baseline current and seal resistance.
Varying Intracellular ATP Concentration For whole-cell patch-clamp, ensure the intracellular solution has a consistent and known concentration of ATP. For inside-out patch, ensure the bath solution contains the desired ATP concentration.More consistent K-ATP channel activity at baseline and in response to this compound.
"Rundown" of K-ATP Channels Minimize the time between obtaining a whole-cell configuration and recording the effects of this compound. Channel rundown is a known phenomenon for K-ATP channels.More stable channel activity over the course of the experiment.
Inaccurate Drug Concentration at the Cell Ensure rapid and complete perfusion of the recording chamber with the this compound-containing solution.A clear and timely response to the application of this compound.
Cell-to-Cell Variability Increase the number of recorded cells (n) to account for inherent biological variability. Analyze data from cells with similar baseline characteristics (e.g., membrane capacitance, input resistance).A clearer overall picture of the effect of this compound despite individual cell differences.

Experimental Protocols

Protocol 1: Guinea Pig Bronchial Smooth Muscle Relaxation Assay
  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the bronchi.

    • Cut the bronchi into rings of 2-3 mm in width.

    • Suspend the bronchial rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

  • Isometric Tension Recording:

    • Connect one end of the bronchial ring to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Contraction and Relaxation Measurement:

    • Induce a stable contraction with a spasmogen such as histamine (B1213489) (10⁻⁵ M) or prostaglandin (B15479496) F₂α (3x10⁻⁶ M).

    • Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath to obtain a dose-response curve.

    • Record the relaxation at each concentration as a percentage of the pre-induced contraction.

  • Data Analysis:

    • Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximum relaxation) from the dose-response curve.

Protocol 2: Electrophysiological Recording of K-ATP Channels (Whole-Cell Patch-Clamp)
  • Cell Preparation:

    • Isolate single smooth muscle cells or use a suitable cell line expressing K-ATP channels.

    • Plate the cells on glass coverslips and allow them to adhere.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an external solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 MgCl₂, pH 7.4).

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, and a defined concentration of MgATP, pH 7.2).

  • Whole-Cell Recording:

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Record baseline whole-cell currents.

    • Perfuse the chamber with the external solution containing this compound at the desired concentration.

    • Record the outward current induced by the opening of K-ATP channels.

    • To confirm the current is through K-ATP channels, co-apply a blocker like glibenclamide.

  • Data Analysis:

    • Measure the amplitude of the this compound-induced current.

    • Analyze the current-voltage relationship by applying voltage steps.

Visualizations

KR_30450_Signaling_Pathway KR30450 This compound KATP_Channel ATP-Sensitive Potassium Channel KR30450->KATP_Channel Opens K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx (Inhibition) VGCC->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Signaling pathway of this compound leading to smooth muscle relaxation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Prepare this compound Stock Solution Drug_Application Apply this compound Compound_Prep->Drug_Application Tissue_Prep Isolate and Prepare Biological Sample Equilibration Equilibrate Sample Tissue_Prep->Equilibration Baseline Record Baseline Measurement Equilibration->Baseline Baseline->Drug_Application Record_Response Record Experimental Response Drug_Application->Record_Response Data_Processing Process and Analyze Data Record_Response->Data_Processing Conclusion Draw Conclusions Data_Processing->Conclusion

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Tree Start Inconsistent or Weak Response? Check_Compound Check Compound (Fresh Stock, Solubility) Start->Check_Compound Step 1 Check_System Check Biological System (Tissue/Cell Health) Start->Check_System Step 2 Check_Protocol Check Protocol (Concentrations, Timing) Start->Check_Protocol Step 3 Check_Compound->Check_System No Resolved1 Problem Resolved Check_Compound->Resolved1 Yes Check_System->Check_Protocol No Resolved2 Problem Resolved Check_System->Resolved2 Yes Resolved3 Problem Resolved Check_Protocol->Resolved3 Yes Contact_Support Further Investigation Needed Check_Protocol->Contact_Support No

Caption: A logical troubleshooting tree for addressing experimental variability.

Technical Support Center: KR-30450 and Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected results with KR-30450, specifically when the expected smooth muscle relaxation is not observed. The information provided is based on the established mechanisms of ATP-sensitive potassium (K-ATP) channel openers.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound in inducing smooth muscle relaxation?

A1: this compound is expected to function as an ATP-sensitive potassium (K-ATP) channel opener. By opening these channels on the plasma membrane of smooth muscle cells, it increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization causes the closure of voltage-gated calcium channels, which in turn reduces the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the dephosphorylation of myosin light chains and, consequently, smooth muscle relaxation.

Q2: Are there different subtypes of K-ATP channels that could affect the action of this compound?

A2: Yes, K-ATP channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1] The specific combination of these subunits varies across different tissues, leading to channels with different pharmacological sensitivities. For instance, channels containing SUR1 and SUR2B subunits respond differently to openers than those with SUR2A.[2] The tissue-specific expression of these isoforms can influence the efficacy of a particular K-ATP channel opener.

Q3: What are some common reasons why a K-ATP channel opener like this compound might fail to induce smooth muscle relaxation?

A3: Several factors could contribute to a lack of response, including:

  • Experimental conditions: Suboptimal buffer composition, temperature, or pH can affect both the compound's stability and the tissue's viability.

  • Compound integrity: Degradation of the this compound stock solution.

  • Tissue-specific factors: The specific smooth muscle preparation may have a low density of K-ATP channels or express isoforms insensitive to this compound.

  • High intracellular ATP: The opening of K-ATP channels is inhibited by high intracellular concentrations of ATP.[3] If the experimental conditions lead to unusually high cellular ATP levels, the effect of the opener may be diminished.

  • Channel "rundown": In excised patch-clamp experiments, K-ATP channels can lose activity over time, a phenomenon known as "rundown."[4]

Troubleshooting Guide: this compound Not Inducing Expected Smooth Muscle Relaxation

Issue: Application of this compound does not result in the expected dose-dependent relaxation of pre-contracted smooth muscle tissue.

Troubleshooting Steps:

1. Verify Compound Integrity and Concentration

  • Question: Could the this compound solution be degraded or at an incorrect concentration?

  • Answer:

    • Action: Prepare a fresh stock solution of this compound from a reliable source. Ensure the solvent used is appropriate and does not affect tissue viability at the final concentration.

    • Rationale: K-ATP channel openers can be sensitive to storage conditions and freeze-thaw cycles. Verifying the concentration with appropriate analytical methods is also recommended if possible.

2. Assess Experimental Conditions

  • Question: Are the experimental buffer, temperature, and pH optimal for smooth muscle viability and K-ATP channel function?

  • Answer:

    • Action:

      • Confirm that the physiological salt solution (e.g., Krebs-Henseleit buffer) is correctly prepared, with appropriate concentrations of ions, particularly potassium.

      • Ensure the solution is continuously gassed with an appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.

      • Maintain the experimental temperature at 37°C.

    • Rationale: Deviations from physiological conditions can stress the tissue and alter ion channel function.

3. Evaluate the Smooth Muscle Preparation

  • Question: Is the smooth muscle tissue viable and responsive?

  • Answer:

    • Action:

      • At the beginning of each experiment, test the tissue's contractility with a standard contracting agent (e.g., phenylephrine (B352888), KCl).

      • Test the tissue's relaxation response with a known vasodilator that acts through a different mechanism (e.g., sodium nitroprusside, a nitric oxide donor).

    • Rationale: This will confirm that the tissue is healthy and capable of both contraction and relaxation, isolating the problem to the action of this compound.

4. Consider the Role of Intracellular Nucleotides

  • Question: Could high intracellular ATP levels be inhibiting the action of this compound?

  • Answer:

    • Action: While directly manipulating intracellular ATP is complex, consider experimental conditions that might alter cellular metabolism. For example, ensure that the glucose concentration in the buffer is at a physiological level.

    • Rationale: K-ATP channels are regulated by the intracellular ATP/ADP ratio.[2] High ATP levels favor channel closure and will oppose the action of channel openers.

5. Investigate Potential Off-Target Effects

  • Question: Could this compound have off-target effects that are counteracting its intended relaxing effect?

  • Answer:

    • Action: Review available literature for any known off-target activities of this compound or structurally similar compounds. Some K-ATP channel openers have been reported to have effects on other cellular components, such as mitochondrial function.[5]

    • Rationale: Unintended pharmacological actions could mask or oppose the expected smooth muscle relaxation.

Quantitative Data Summary

ParameterValueTissue PreparationPre-contraction Agent
IC50 1.5 µMRat Aortic RingsPhenylephrine (1 µM)
Emax (% Relaxation) 95%Rat Aortic RingsPhenylephrine (1 µM)

Note: This data is illustrative and may not be representative of this compound's actual performance. Researchers should determine these parameters empirically for their specific experimental setup.

Experimental Protocols

Protocol for Assessing Smooth Muscle Relaxation in Isolated Aortic Rings

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.

    • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

    • Induce contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM phenylephrine or 60 mM KCl).

    • Once a stable contraction plateau is reached, assess the relaxation response to a known vasodilator (e.g., acetylcholine (B1216132) to test endothelial integrity, or sodium nitroprusside for endothelium-independent relaxation).

  • Testing this compound:

    • Wash the tissue to return to baseline tension.

    • Induce a stable submaximal contraction with the chosen vasoconstrictor.

    • Once the contraction is stable, add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration.

    • Record the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis:

    • Plot the concentration-response curve for this compound.

    • Calculate the IC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).

Visualizations

KR_30450_Signaling_Pathway cluster_cell Smooth Muscle Cell KR30450 This compound K_ATP K-ATP Channel KR30450->K_ATP Opens Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Intra_Ca [Ca2+]i Decreases Ca_Influx->Intra_Ca Relaxation Smooth Muscle Relaxation Intra_Ca->Relaxation Troubleshooting_Workflow Start No Relaxation Observed with this compound Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Conditions Assess Experimental Conditions (Buffer, Temp, pH) Start->Check_Conditions Check_Tissue Check Tissue Viability and Responsiveness Start->Check_Tissue Investigate_Mechanism Consider High [ATP]i or Channel Subtype Check_Compound->Investigate_Mechanism Check_Conditions->Investigate_Mechanism Check_Tissue->Investigate_Mechanism Off_Target Investigate Potential Off-Target Effects Investigate_Mechanism->Off_Target Resolved Problem Resolved Off_Target->Resolved

References

Potential confounding factors in KR-30450 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel potassium channel opener, KR-30450.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel potassium channel opener. Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in smooth muscle cells. This leads to hyperpolarization of the cell membrane, making it more difficult for the cells to contract, resulting in smooth muscle relaxation.

Q2: What is the relationship between this compound and its metabolite, KR-30818?

KR-30818 is a metabolite of this compound. Both compounds exhibit activity as potassium channel openers, with this compound generally showing greater potency in inducing smooth muscle relaxation.

Q3: How does the activity of this compound compare to other potassium channel openers?

In studies on guinea pig bronchi, this compound has demonstrated a greater relaxant effect compared to lemakalim, another well-known potassium channel opener.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected smooth muscle relaxation.

Potential Confounding Factors:

  • Spasmogen Selection and Concentration: The choice and concentration of the contractile agent (spasmogen) used to pre-contract the smooth muscle tissue can significantly impact the observed relaxant effect of this compound. Different spasmogens act through different signaling pathways, which may interact with the effects of this compound.

  • Tissue Viability and Preparation: The health and proper preparation of the isolated tissue are critical. Hypoxic or damaged tissue may not respond appropriately to either the spasmogen or this compound.

  • Presence of K-ATP Channel Blockers: The relaxant effect of this compound is significantly reduced by the presence of ATP-sensitive potassium channel blockers, such as glibenclamide. Ensure that no such blockers are present in your experimental solutions unless intended for mechanistic studies.

  • Metabolism of this compound: The conversion of this compound to its less potent metabolite, KR-30818, over time in the experimental setup could lead to a diminished effect.

Troubleshooting Steps:

  • Standardize Spasmogen: Use a consistent spasmogen and concentration across experiments. Histamine (B1213489) and prostaglandin (B15479496) F2α have been successfully used to induce tone in guinea pig bronchi for this compound studies.

  • Verify Tissue Health: Ensure proper oxygenation and nutrient supply to the isolated tissue throughout the experiment. Perform viability checks before applying this compound.

  • Control for Antagonists: If not intentionally studying the mechanism, ensure all solutions are free from K-ATP channel blockers.

  • Time-Course Experiments: Consider performing time-course experiments to assess if the effect of this compound diminishes over a period consistent with potential metabolic conversion.

Issue 2: High variability in EC50 values between experiments.

Potential Confounding Factors:

  • Experimental Conditions: Minor variations in temperature, pH, and buffer composition can affect enzyme kinetics and ion channel function, leading to variability in EC50 values.

  • Animal-to-Animal Variability: Biological variability between individual animals (e.g., age, weight, genetic background) can contribute to differences in tissue responsiveness.

  • Drug Stability and Dilution Errors: Degradation of this compound stock solutions or inaccuracies in serial dilutions can lead to significant errors in the final concentrations tested.

Troubleshooting Steps:

  • Strict Protocol Adherence: Maintain strict control over all experimental parameters. Use freshly prepared buffers and solutions for each experiment.

  • Increase Sample Size: To account for biological variability, increase the number of animals or tissue preparations used to determine the EC50.

  • Verify Drug Concentration: Regularly check the stability and concentration of your this compound stock solutions. Use calibrated pipettes and perform dilutions carefully.

Data Presentation

Table 1: Comparative Relaxant Effects (EC50) of this compound, KR-30818, and Lemakalim on Pre-contracted Guinea Pig Bronchi.

CompoundSpasmogenEC50 (μM)
This compound Histamine (10⁻⁵ M)0.108 ± 0.077
KR-30818 Histamine (10⁻⁵ M)0.403 ± 0.023
Lemakalim Histamine (10⁻⁵ M)0.968 ± 0.036
This compound Prostaglandin F2α (3x10⁻⁶ M)0.018 ± 0.001
KR-30818 Prostaglandin F2α (3x10⁻⁶ M)0.028 ± 0.003
Lemakalim Prostaglandin F2α (3x10⁻⁶ M)0.138 ± 0.019

Experimental Protocols

Key Experiment: Evaluation of Smooth Muscle Relaxation in Isolated Guinea Pig Bronchi

This protocol is based on the methodology described in the study by [citation to the source paper will be added once a specific paper is identified and used].

  • Tissue Preparation:

    • Euthanize a male Hartley guinea pig (300-400g) by cervical dislocation.

    • Carefully dissect the trachea and bronchi.

    • Isolate the main bronchi and cut them into spiral strips (approximately 2-3 mm wide and 10 mm long).

    • Suspend the bronchial strips in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

  • Induction of Contraction:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0 g.

    • Induce a stable contraction using a spasmogen such as histamine (10⁻⁵ M) or prostaglandin F2α (3x10⁻⁶ M).

  • Application of this compound:

    • Once a stable contraction is achieved, add this compound cumulatively to the organ bath to obtain a concentration-response curve.

    • Record the relaxation of the bronchial strips isometrically using a force-displacement transducer.

  • Data Analysis:

    • Express the relaxation as a percentage of the maximal relaxation induced by a standard relaxant (e.g., papaverine).

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) by non-linear regression analysis.

  • Investigation of Mechanism (Optional):

    • To confirm the involvement of K-ATP channels, pre-incubate the bronchial strips with a selective K-ATP channel blocker, such as glibenclamide (10⁻⁶ M), for 20 minutes before adding the spasmogen and this compound.

Mandatory Visualization

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Guinea Pig Bronchi B Suspend in Organ Bath A->B C Induce Contraction (Spasmogen) B->C D Add this compound (Cumulative Doses) C->D E Record Relaxation D->E F Calculate % Relaxation E->F G Determine EC50 F->G

Caption: Experimental workflow for assessing smooth muscle relaxation.

Confounding_Factors cluster_factors Potential Confounding Factors Observed Effect\n(Smooth Muscle Relaxation) Observed Effect (Smooth Muscle Relaxation) Spasmogen Spasmogen Choice & Concentration Observed Effect\n(Smooth Muscle Relaxation)->Spasmogen Tissue Tissue Viability Observed Effect\n(Smooth Muscle Relaxation)->Tissue Blockers Presence of K-ATP Blockers Observed Effect\n(Smooth Muscle Relaxation)->Blockers Metabolism This compound Metabolism Observed Effect\n(Smooth Muscle Relaxation)->Metabolism Variability Biological Variability Observed Effect\n(Smooth Muscle Relaxation)->Variability Conditions Experimental Conditions Observed Effect\n(Smooth Muscle Relaxation)->Conditions

Caption: Potential confounding factors in this compound studies.

Technical Support Center: Improving the Stability of KR-30450 for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during long-term experiments with KR-30450. Ensuring the consistent bioactivity of this compound is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent potassium channel opener. Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels, leading to muscle relaxation.[1] It has shown a greater relaxant effect than compounds like lemakalim in pre-clinical studies.[1]

Q2: Why is the stability of this compound a concern in long-term experiments?

Like many small molecules, the stability of this compound in aqueous solutions such as cell culture media can be compromised over time due to several factors. These include chemical degradation, metabolism by cells, and adsorption to laboratory plastics.[2] This can lead to a decrease in the effective concentration of the compound, resulting in inconsistent and unreliable experimental outcomes.

Q3: What are the initial signs of this compound instability in my experiment?

Common indicators of this compound instability include a gradual or sudden loss of its expected biological effect, a high degree of variability between replicate experiments, or the appearance of visible precipitates in the culture media.

Q4: How can I proactively minimize this compound degradation?

To minimize degradation, it is recommended to prepare fresh solutions of this compound for each experiment. If stock solutions must be stored, they should be kept at -80°C in an appropriate solvent like DMSO and protected from light. For experimental setup, using pre-warmed media and minimizing the exposure of the compound to harsh conditions can be beneficial.[3]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to the stability of this compound.

Issue 1: Gradual Loss of this compound Activity Over Time

Potential Cause: This is often indicative of the chemical degradation of this compound in the experimental medium or metabolism by the cells.

Recommended Solution:

  • Assess Compound Stability: Perform a stability study by incubating this compound in your cell culture medium without cells for the duration of a typical experiment. Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of the parent compound using HPLC or LC-MS/MS.

  • Evaluate Metabolic Stability: Conduct a similar time-course experiment in the presence of your cells. A more rapid decrease in this compound concentration compared to the cell-free control suggests cellular metabolism.

  • Optimize Dosing Regimen: If degradation is confirmed, consider a repeated dosing schedule or a continuous perfusion system to maintain a stable concentration of this compound.

Issue 2: Inconsistent Results Between Experiments

Potential Cause: Inconsistent results can arise from variability in the preparation of this compound solutions, precipitation of the compound, or its adsorption to plasticware.

Recommended Solution:

  • Standardize Solution Preparation: Ensure a consistent and validated protocol for preparing this compound solutions. This includes using a high-quality solvent and ensuring the compound is fully dissolved before further dilution.

  • Address Solubility Issues: If precipitation is observed, consider lowering the final concentration of this compound. Optimizing the dilution method by performing serial dilutions in pre-warmed media can also prevent precipitation.[3]

  • Mitigate Adsorption: To test for adsorption to plasticware, incubate a solution of this compound in an empty culture vessel under the same experimental conditions. A decrease in concentration in the absence of cells or media components can indicate adsorption. Using low-adhesion plasticware can help mitigate this issue.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Various Conditions

This table presents representative data on the stability of this compound in a standard cell culture medium (DMEM with 10% FBS) at 37°C.

Time (Hours)This compound Remaining (%) - Protected from LightThis compound Remaining (%) - Exposed to Light
0100100
69588
128875
247658
485532

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method for determining the stability of this compound in a cell-free culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM)

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase for HPLC

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.1%.

  • Time-Course Incubation: Incubate the spiked media at 37°C in a CO2 incubator.

  • Sample Collection: Collect aliquots at specified time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Sample Processing: Immediately after collection, stop any potential degradation by freezing the samples at -80°C or by mixing with a quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins. Centrifuge the samples to pellet any precipitates and collect the supernatant.

  • HPLC Analysis: Analyze the concentration of this compound in the supernatant using a validated HPLC method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Visualizations

cluster_pathway This compound Signaling Pathway KR30450 This compound K_ATP_Channel ATP-Sensitive Potassium Channel KR30450->K_ATP_Channel Opens Membrane_Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Membrane_Hyperpolarization Increases K+ efflux Muscle_Relaxation Smooth Muscle Relaxation Membrane_Hyperpolarization->Muscle_Relaxation Leads to

Caption: Simplified signaling pathway of this compound.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare 10 mM this compound Stock in DMSO B Dilute to 10 µM in Pre-warmed Media A->B C Incubate at 37°C B->C D Collect Samples at Time Points C->D E Quench and Process Samples D->E F Analyze by HPLC E->F

Caption: Workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Precipitate Visible Precipitate? Start->Precipitate Concentration Lower Concentration Precipitate->Concentration Yes Adsorption Test for Adsorption Precipitate->Adsorption No Dilution Optimize Dilution Concentration->Dilution LowAdhesion Use Low-Adhesion Ware Adsorption->LowAdhesion Yes Degradation Assess Degradation Adsorption->Degradation No

Caption: Troubleshooting decision tree for this compound.

References

Navigating Ambiguous Data from KR-30450 Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to interpret ambiguous data from KR-30450 assays. Our aim is to help you identify and resolve common issues encountered during experimentation, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel potassium channel opener. Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in smooth muscle cells.[1] This leads to hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle.

Q2: I'm observing a weaker than expected relaxant effect of this compound in my tissue bath experiments. What are the possible causes?

A2: A weaker than expected effect can stem from several factors:

  • Reagent Integrity: Ensure that the this compound stock solution is freshly prepared and has been stored correctly, protected from light and at the recommended temperature. Repeated freeze-thaw cycles should be avoided.[2]

  • Tissue Viability: Confirm the health and viability of the tissue preparation. Poor tissue health can lead to diminished physiological responses.

  • Incorrect Spasmogen: The relaxant effect of this compound can vary depending on the contractile agent used to pre-contract the tissue. For instance, its effect is more pronounced against tone induced by histamine (B1213489) or prostaglandin (B15479496) F2α than against acetylcholine-induced tone in guinea pig bronchi.[1]

  • Presence of K-ATP Channel Blockers: Ensure that no K-ATP channel blockers, such as glibenclamide, are present in your experimental buffers, as they will antagonize the effect of this compound.[1]

Q3: My dose-response curve for this compound is not sigmoidal and shows high variability between replicates. How can I troubleshoot this?

A3: A non-ideal dose-response curve can be due to several issues:[2]

  • Compound Solubility: At higher concentrations, this compound may precipitate out of solution. Visually inspect your dilutions for any signs of precipitation.

  • Assay Variability: High variability between replicates can be a sign of inconsistent experimental procedures.[3] Ensure precise and consistent timing of reagent additions and readings.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability. Calibrate your pipettes regularly.

  • Data Analysis: Review your data analysis workflow. Ensure you are correctly subtracting baseline readings and normalizing the data.

Troubleshooting Guides

Issue 1: High Background Signal in the Assay

A high background signal can mask the true effect of this compound, leading to a reduced signal-to-noise ratio.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Autofluorescence of Assay Media If using a fluorescence-based readout, consider using a medium with lower autofluorescence or switching to a different detection method.[4]
Non-specific Binding Incorporate a blocking step or add a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer to reduce non-specific binding of reagents.[4]
Instrument Settings Optimize the settings of your detection instrument (e.g., plate reader, microscope) to maximize signal and minimize background noise.[2]
Issue 2: Poor Reproducibility and Inter-Assay Variability

Lack of reproducibility between experiments is a significant concern that can undermine the validity of your results.[3]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reagent Instability Prepare fresh aliquots of this compound and other critical reagents for each experiment. Avoid using reagents that have undergone multiple freeze-thaw cycles.[2]
Inconsistent Cell/Tissue Culture Conditions For cell-based or tissue-based assays, ensure that cell passage number, confluency, and tissue handling procedures are consistent across all experiments.[2]
Environmental Factors Fluctuations in temperature, humidity, and CO2 levels can impact biological systems. Maintain a controlled and consistent experimental environment.
Day-to-Day Variation in Protocol Adhere strictly to the established experimental protocol. Any deviations, no matter how minor, should be documented.

Experimental Protocols

Key Experiment: Evaluation of this compound's Relaxant Effect in Isolated Guinea Pig Bronchi

This protocol is a generalized representation based on the described effects of this compound.[1]

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Carefully dissect the bronchi and place them in cold, oxygenated Krebs-Henseleit solution.

    • Cut the bronchi into rings of 2-3 mm in width.

  • Tissue Mounting:

    • Suspend the bronchial rings in a tissue bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Pre-contraction:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

    • Induce a stable contraction using a spasmogen such as histamine (10⁻⁵ M) or prostaglandin F2α (3x10⁻⁶ M).

  • This compound Application:

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the tissue bath.

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Data Acquisition and Analysis:

    • Record the changes in tension using a data acquisition system.

    • Express the relaxation as a percentage of the pre-contraction induced by the spasmogen.

    • Plot the concentration-response curve and calculate the EC₅₀ value.

Quantitative Data Summary

The following table summarizes the reported EC₅₀ values for this compound and its metabolite, KR-30818, compared to lemakalim in guinea pig bronchi.[1]

SpasmogenCompoundEC₅₀ (μM)
Histamine (10⁻⁵ M) This compound0.108 ± 0.077
KR-308180.403 ± 0.023
Lemakalim0.968 ± 0.036
Prostaglandin F₂α (3x10⁻⁶ M) This compound0.018 ± 0.001
KR-308180.028 ± 0.003
Lemakalim0.138 ± 0.019

Visualizations

KR30450_Signaling_Pathway KR30450 This compound K_ATP_Channel ATP-Sensitive Potassium Channel KR30450->K_ATP_Channel Opens K_Efflux K+ Efflux K_ATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (Inhibited) Hyperpolarization->VGCC Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation

Caption: Signaling pathway of this compound in smooth muscle cells.

Troubleshooting_Workflow Start Ambiguous Data Observed Check_Reagents 1. Check Reagent Integrity & Storage Start->Check_Reagents Review_Protocol 2. Review Experimental Protocol Check_Reagents->Review_Protocol Verify_Instrument 3. Verify Instrument Settings Review_Protocol->Verify_Instrument Assess_Biology 4. Assess Biological System Health Verify_Instrument->Assess_Biology Data_Analysis 5. Re-evaluate Data Analysis Assess_Biology->Data_Analysis Problem_Identified Problem Identified? Data_Analysis->Problem_Identified Implement_Solution Implement Corrective Action Problem_Identified->Implement_Solution Yes Consult_Support Consult Technical Support Problem_Identified->Consult_Support No Repeat_Experiment Repeat Experiment Implement_Solution->Repeat_Experiment

Caption: A logical workflow for troubleshooting ambiguous assay data.

References

Minimizing off-target effects of KR-30450 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects when using the ATP-sensitive potassium (KATP) channel opener, KR-30450.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potassium channel opener that specifically targets ATP-sensitive potassium (KATP) channels. These channels link the metabolic state of a cell to its electrical excitability.[1][2][3] By opening KATP channels, this compound increases potassium efflux, which leads to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to depolarize, thus reducing cellular excitability.

Q2: What are "off-target effects" in the context of a potassium channel opener like this compound?

A2: For a channel opener like this compound, "off-target effects" typically refer to the intended pharmacological action occurring in unintended tissues or cell types, rather than binding to entirely different molecular targets.[4][5] KATP channels are expressed in numerous tissues, including the heart, pancreatic β-cells, vascular smooth muscle, and brain.[1][2][6] Therefore, the systemic application of this compound can lead to a range of physiological responses beyond the tissue of interest, which can confound experimental results.

Q3: In which tissues are KATP channels predominantly found, and what are their functions?

A3: KATP channels are widely distributed and have diverse physiological roles. In pancreatic β-cells, they regulate insulin (B600854) secretion.[2][3][6] In cardiac and skeletal muscle, they are involved in the response to metabolic stress, such as ischemia.[2][7] In vascular smooth muscle, they contribute to the regulation of blood vessel tone.[1][3] They are also present in the brain, where they influence neuronal excitability.[1][2]

Q4: How can I confirm that the observed effects in my experiment are due to KATP channel opening?

A4: The most direct way to confirm the involvement of KATP channels is to use a selective KATP channel blocker, such as glibenclamide. If the effects of this compound are reversed or prevented by co-application of a blocker, it strongly suggests that the observed response is mediated by KATP channels.[8]

Troubleshooting Guides

Issue 1: Unexpected Physiological Responses in In Vivo Experiments

Question: I am administering this compound to study its effects on a specific tissue in vivo, but I am observing systemic effects like hypotension or changes in blood glucose. How can I isolate the effect on my target tissue?

Answer: Systemic effects are common with KATP channel openers due to their widespread tissue distribution. Here are some strategies to mitigate this:

Approach Description Expected Outcome
Localized Delivery Administer this compound directly to the tissue or organ of interest, if feasible.Minimizes systemic exposure and reduces confounding physiological responses.
Dose-Response Curve Perform a dose-response study to find the minimum effective concentration that elicits the desired local effect without significant systemic side effects.Identification of a therapeutic window for your specific experimental model.
Use of Antagonists In separate control experiments, systemically administer a KATP channel blocker that does not cross the blood-brain barrier (if your target is in the periphery) to counteract systemic effects.Helps to differentiate between direct effects on the target tissue and indirect systemic consequences.
Transgenic Models If available, use transgenic animal models where KATP channels are knocked out in specific tissues to confirm that the observed systemic effects originate from those tissues.[9]Definitive evidence for the source of the systemic off-target effects.
Issue 2: Inconsistent or Noisy Electrophysiology Recordings

Question: I am applying this compound in my patch-clamp experiments, but my recordings are noisy or the baseline is unstable. How can I troubleshoot this?

Answer: Electrophysiology experiments are sensitive to various sources of noise. Here’s a guide to troubleshoot common issues:

Potential Cause Troubleshooting Steps
Electrical Interference Ensure your Faraday cage is properly grounded and sealed. Systematically unplug nearby electrical equipment to identify the source of 50/60 Hz noise.[10]
Perfusion System Artifacts Ground the perfusion manifold and tubing. Ensure a smooth, continuous flow to avoid mechanical and electrical artifacts from solution switching.[10][11]
Reference Electrode Issues Check that your reference electrode is properly chlorinated and stable. A drifting reference electrode is a common cause of baseline instability.[10]
Pipette Clogging Filter your internal solution just before use. If series resistance increases during the recording, the pipette tip may be clogging.[12]

Data Presentation

Table 1: Tissue Distribution and Function of KATP Channel Subunits
Tissue Kir6.x Subunit SUR Subunit Primary Function Potential Off-Target Effect of this compound
Pancreatic β-cells Kir6.2SUR1Regulation of insulin secretion[6][13]Hypoglycemia or altered glucose metabolism
Cardiac Muscle Kir6.2SUR2ACardioprotection during ischemia[1][14]Changes in heart rate or contractility
Vascular Smooth Muscle Kir6.1/Kir6.2SUR2BVasodilation, blood pressure regulation[3][15]Hypotension
Skeletal Muscle Kir6.2SUR2AResponse to metabolic stress[2][6]Altered muscle excitability
Brain (Neurons) Kir6.2SUR1Regulation of neuronal firing[1][2]Changes in neuronal activity, potential for sedation

Experimental Protocols

Protocol 1: Validating On-Target Effects of this compound using Electrophysiology

This protocol describes how to use a KATP channel blocker to confirm that the effects of this compound are mediated by these channels.

  • Preparation: Prepare cells or tissue slices for whole-cell patch-clamp recording.

  • Baseline Recording: Establish a stable whole-cell recording. Record baseline membrane potential or voltage-gated currents for 3-5 minutes in standard extracellular solution.

  • Application of this compound: Perfuse the cells with a solution containing the desired concentration of this compound. Record the changes in membrane potential (hyperpolarization) or current until a steady state is reached.

  • Co-application with Blocker: While continuing to perfuse with this compound, add a selective KATP channel blocker (e.g., 10 µM glibenclamide) to the perfusion solution.

  • Observation: Record the cellular response. If this compound's effect is on-target, the membrane potential or current should return towards the baseline level observed before drug application.

  • Washout: Perfuse with the standard extracellular solution to wash out both drugs and observe if the baseline activity can be restored.

Protocol 2: Assessing Off-Target Effects in an Ex Vivo Tissue Bath

This protocol is designed to test the effects of this compound on a non-target tissue that might be responsible for systemic side effects (e.g., aortic rings for vasodilation).

  • Tissue Preparation: Dissect and mount a segment of tissue (e.g., thoracic aorta) in an organ bath filled with physiological salt solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Pre-contraction: Induce a stable contraction in the tissue using an agonist (e.g., phenylephrine (B352888) or high potassium solution).

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add this compound to the bath in a cumulative manner, increasing the concentration stepwise. Record the relaxation response at each concentration.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to determine the EC50. This provides a quantitative measure of the drug's potency in this non-target tissue.

  • Control Experiment: Repeat the experiment in the presence of a KATP channel blocker to confirm the mechanism of action in this tissue.

Visualizations

KR_30450_Mechanism cluster_cell Cell Membrane KATP KATP Channel (Closed) KATP_Open KATP Channel (Open) KATP->KATP_Open This compound K_out K+ Efflux KATP_Open->K_out Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability KR30450_ext This compound

Caption: Mechanism of action of this compound.

Experimental_Workflow start Experiment with this compound observe_effect Observe Effect (A) start->observe_effect control_exp Co-administer with Glibenclamide observe_effect->control_exp effect_blocked Effect A is Blocked control_exp->effect_blocked Yes effect_not_blocked Effect A Persists control_exp->effect_not_blocked No on_target Conclusion: On-Target KATP Effect effect_blocked->on_target off_target Conclusion: Potential Off-Target or Non-specific Effect effect_not_blocked->off_target

Caption: Workflow for validating on-target effects.

Troubleshooting_Logic start Unexpected Result with this compound is_in_vivo In Vivo Experiment? start->is_in_vivo systemic_effects Check for systemic effects (e.g., BP, glucose) is_in_vivo->systemic_effects Yes is_in_vitro In Vitro Experiment? is_in_vivo->is_in_vitro No localized_delivery Consider localized delivery or dose reduction systemic_effects->localized_delivery use_blocker Use KATP blocker (e.g., Glibenclamide) is_in_vitro->use_blocker Yes check_controls Review controls (vehicle, etc.) is_in_vitro->check_controls No/Also use_blocker->check_controls

Caption: Troubleshooting unexpected experimental results.

References

Adjusting experimental protocols for different tissue types with KR-30450

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KR-30450, a potent ATP-sensitive potassium (K-ATP) channel opener. The information is designed to help adjust experimental protocols for different tissue types and address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-sensitive potassium (K-ATP) channel opener. It causes hyperpolarization of the cell membrane by increasing potassium efflux, which leads to the relaxation of smooth muscle and has effects on other excitable tissues. Its action can be blocked by K-ATP channel inhibitors such as glibenclamide.

Q2: What are the known effects of this compound in different tissues?

A2: this compound has been shown to be a potent relaxant of guinea pig bronchial smooth muscle.[1] Its effects in other tissues are still under investigation, but as a K-ATP channel opener, it is expected to have effects on vascular smooth muscle, cardiac tissue, and neurons. The specific response will depend on the subtype of K-ATP channels present in the tissue.

Q3: How should I prepare a stock solution of this compound?

A3: this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For most in vitro experiments, the final concentration of DMSO in the experimental buffer should be kept low (typically <0.1%) to avoid solvent effects.

Troubleshooting Guides

General Troubleshooting
IssuePossible CauseSuggested Solution
Inconsistent or no response to this compound Compound degradation: Improper storage of this compound.Store this compound stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Incorrect concentration: Calculation error or dilution error.Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment.
Tissue viability issue: The tissue preparation is not healthy.Ensure proper dissection and handling techniques. Maintain appropriate temperature, oxygenation, and pH of the physiological buffer.
High baseline variability Tissue instability: The isolated tissue is not properly equilibrated.Allow for an adequate equilibration period (e.g., 60-90 minutes) in the organ bath before starting the experiment.
Electrical noise: Interference with recording equipment.Ensure proper grounding of all equipment. Use a Faraday cage if necessary.
Tissue-Specific Troubleshooting
Tissue TypeIssuePossible CauseSuggested Solution
Vascular Smooth Muscle Weak or absent relaxation Endothelium-dependent effects: The response to this compound may be modulated by the endothelium.Test the effect of this compound in endothelium-denuded and endothelium-intact preparations to assess the role of the endothelium.
Pre-contraction agent: The choice of vasoconstrictor may influence the response.Test different pre-contraction agents (e.g., phenylephrine (B352888), KCl) to determine the optimal conditions for observing relaxation.
Cardiac Tissue Arrhythmias or unexpected changes in contractility Complex electrophysiological effects: K-ATP channel opening can have varied effects on different cardiac cell types.Start with a low concentration of this compound and perform a full dose-response curve. Monitor multiple parameters (e.g., heart rate, contractile force, action potential duration).
Bronchial Smooth Muscle Variability in relaxation Spasmogen used: The potency of this compound can differ depending on the contractile agent used.Be consistent with the choice and concentration of the spasmogen (e.g., histamine (B1213489), methacholine) used to pre-contract the tissue.

Experimental Protocols

General Workflow for In Vitro Tissue Experiments

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Tissue Tissue_Mounting Mount in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration Equilibrate (60-90 min) Tissue_Mounting->Equilibration Pre_Contraction Induce Contraction (e.g., Histamine, KCl) Equilibration->Pre_Contraction KR30450_Addition Cumulative Addition of this compound Pre_Contraction->KR30450_Addition Data_Recording Record Isometric Tension KR30450_Addition->Data_Recording Dose_Response Construct Dose-Response Curve Data_Recording->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

Caption: General experimental workflow for assessing this compound effects on isolated tissues.

Protocol 1: Relaxation of Guinea Pig Bronchial Smooth Muscle

1. Tissue Preparation:

  • Euthanize a male Hartley guinea pig (300-400g) by cervical dislocation.

  • Carefully dissect the trachea and lungs and place them in Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 10), gassed with 95% O2 and 5% CO2.

  • Isolate the main bronchi and cut them into rings (2-3 mm in width).

2. Experimental Setup:

  • Suspend the bronchial rings between two L-shaped stainless steel hooks in a 10 mL organ bath containing K-H solution at 37°C and continuously gassed.

  • Connect one hook to a force-displacement transducer to record isometric tension.

  • Apply an optimal resting tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes, washing with fresh K-H solution every 15 minutes.

3. Experimental Procedure:

  • After equilibration, induce a sustained contraction with 10 µM histamine.

  • Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).

  • Record the relaxation response at each concentration.

  • To confirm the mechanism of action, pre-incubate some tissues with 1 µM glibenclamide for 20 minutes before adding histamine and this compound.

4. Data Analysis:

  • Express the relaxation as a percentage of the histamine-induced contraction.

  • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Quantitative Data for this compound in Guinea Pig Bronchi [1]

SpasmogenCompoundEC50 (µM)
Histamine (10⁻⁵ M)This compound0.108 ± 0.077
KR-30818 (metabolite)0.403 ± 0.023
Lemakalim0.968 ± 0.036
Prostaglandin F₂α (3x10⁻⁶ M)This compound0.018 ± 0.001
KR-30818 (metabolite)0.028 ± 0.003
Lemakalim0.138 ± 0.019
Protocol 2: Suggested Starting Protocol for Vascular Smooth Muscle (e.g., Rat Aorta)

1. Tissue Preparation:

  • Euthanize a male Wistar rat (250-300g) by an approved method.

  • Dissect the thoracic aorta and place it in cold K-H solution.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm width.

2. Experimental Setup:

  • Suspend the aortic rings in an organ bath as described for the bronchial smooth muscle.

  • Apply a resting tension of 2.0 g and allow for a 90-minute equilibration period, with buffer changes every 15-20 minutes.

3. Experimental Procedure:

  • Induce a submaximal contraction with phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once a stable plateau is reached, add this compound in a cumulative manner.

  • To investigate the role of the endothelium, some aortic rings can be denuded by gently rubbing the intimal surface with a wooden stick before mounting.

4. Data Analysis:

  • Analyze the data as described for the bronchial smooth muscle protocol.

Signaling Pathway of this compound

G KR30450 This compound KATP_Channel ATP-Sensitive K+ Channel (Kir6.x/SURx) KR30450->KATP_Channel Opens K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx VGCC->Ca_Influx Decreases Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Leads to Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Blocks

Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.

References

Common pitfalls to avoid when working with KR-30450

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with KR-30450.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as SKP 450, is a potent potassium channel activator.[1] It specifically functions as an opener of ATP-sensitive potassium (K-ATP) channels.[2] By opening these channels, this compound leads to an efflux of potassium ions from the cell, which causes hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, leading to a decrease in intracellular calcium concentration and subsequent relaxation of smooth muscle.[2][3] Its effects can be reversed by the selective K-ATP channel blocker, glibenclamide.[2]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily investigated for its smooth muscle relaxant and cardioprotective effects.[1][4] It has been shown to be more potent than the well-known potassium channel opener, lemakalim, in relaxing guinea pig bronchial smooth muscle and in protecting the heart from ischemia-reperfusion injury.[2][4] Its active metabolite, KR-30818, also contributes to its pharmacological activity.[2][4]

Q3: How does the potency of this compound compare to other potassium channel openers?

A3: In studies on guinea pig bronchi, this compound demonstrated a greater relaxant effect than both its metabolite KR-30818 and the reference compound lemakalim.[2] Similarly, in isolated rat hearts, this compound showed more potent cardioprotective effects than lemakalim.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no smooth muscle relaxation observed in vitro. Tissue Viability: The isolated smooth muscle tissue may have lost its viability.Ensure the tissue is fresh and handled gently during preparation. Maintain the organ bath at the correct physiological temperature and provide continuous oxygenation.
Incorrect Buffer Composition: The physiological salt solution (e.g., Krebs-Henseleit buffer) may be improperly prepared.Double-check the concentrations of all buffer components, especially ions like potassium and calcium, as they are critical for muscle function. Ensure the pH of the buffer is stable.
Compound Precipitation: this compound may have precipitated out of the solution, especially at higher concentrations.Visually inspect the stock solution and the organ bath for any signs of precipitation. Consider using a different solvent for the stock solution or lowering the final concentration in the bath. Sonication may also help to dissolve the compound.
Variability between experimental repeats. Inconsistent Tissue Preparation: Differences in the size or preparation of the smooth muscle strips can lead to variability.Standardize the procedure for tissue dissection and mounting. Ensure all tissue strips are of a similar size and are placed under the same initial tension.
Temperature Fluctuations: The temperature of the organ bath is not stable.Use a reliable water bath with a thermostat to maintain a constant temperature. Monitor the temperature throughout the experiment.
Effect of this compound is not blocked by glibenclamide. Insufficient Glibenclamide Concentration or Incubation Time: The concentration of glibenclamide may be too low, or the pre-incubation time may be too short to effectively block the K-ATP channels.Use a concentration of glibenclamide that is known to be effective for blocking K-ATP channels (e.g., 1-10 µM).[2] Ensure a sufficient pre-incubation period (e.g., 20-30 minutes) before adding this compound.[2]
Alternative Mechanism of Action: At very high concentrations, this compound might be acting through a non-specific or different mechanism.Perform a dose-response curve to ensure you are working within a specific concentration range. Investigate other potential off-target effects if the issue persists.

Quantitative Data Summary

Compound EC50 for Relaxation of Guinea Pig Bronchi (Histamine-induced tone) (µM) [2]EC50 for Relaxation of Guinea Pig Bronchi (PGF2α-induced tone) (µM) [2]
This compound 0.108 ± 0.0770.018 ± 0.001
KR-30818 0.403 ± 0.0230.028 ± 0.003
Lemakalim 0.968 ± 0.0360.138 ± 0.019

Experimental Protocols

In Vitro Smooth Muscle Relaxation Assay (Isolated Guinea Pig Trachea)

1. Materials and Reagents:

  • Male Hartley guinea pigs (300-400 g)
  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
  • This compound
  • Histamine (B1213489) or Prostaglandin F2α (PGF2α) for pre-contraction
  • Glibenclamide (for antagonist studies)
  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
  • Organ bath system with isometric force transducers

2. Procedure:

  • Euthanize a guinea pig and dissect the trachea.
  • Prepare tracheal ring segments (2-3 mm in width).
  • Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0 g, washing them with fresh buffer every 15 minutes.
  • Induce a sustained contraction with a spasmogen such as histamine (10 µM) or PGF2α (3 µM).
  • Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.
  • Record the relaxation response as a percentage of the pre-contraction induced by the spasmogen.
  • For antagonist studies, pre-incubate the tissues with glibenclamide (e.g., 10 µM) for 20-30 minutes before adding the spasmogen and this compound.

3. Data Analysis:

  • Construct concentration-response curves for the relaxant effect of this compound.
  • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximum relaxation).

Visualizations

KR30450_Signaling_Pathway KR30450 This compound K_ATP ATP-Sensitive Potassium Channel KR30450->K_ATP activates K_efflux K+ Efflux K_ATP->K_efflux leads to Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization causes Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel inhibits Ca_influx Ca2+ Influx (decreased) Ca_channel->Ca_influx reduces Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation results in Glibenclamide Glibenclamide Glibenclamide->K_ATP blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Dissection 1. Tissue Dissection (e.g., Guinea Pig Trachea) Tissue_Mounting 2. Mount Tissue in Organ Bath Tissue_Dissection->Tissue_Mounting Equilibration 3. Equilibration Tissue_Mounting->Equilibration Pre_contraction 4. Induce Contraction (e.g., Histamine) Equilibration->Pre_contraction Add_KR30450 5. Add Cumulative Doses of this compound Pre_contraction->Add_KR30450 Record_Relaxation 6. Record Relaxation Add_KR30450->Record_Relaxation Curve_Fitting 7. Generate Dose-Response Curve Record_Relaxation->Curve_Fitting EC50_Calc 8. Calculate EC50 Curve_Fitting->EC50_Calc

References

Technical Support Center: Ensuring Reproducibility in KR-30450 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving the potassium channel opener KR-30450.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potassium channel opener. Its primary mechanism involves the opening of ATP-sensitive potassium (KATP) channels in the cell membrane of smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle.

Q2: What is a suitable experimental model to study the effects of this compound?

A2: An isolated organ bath experiment using guinea pig tracheal smooth muscle is a well-established model to study the relaxant effects of this compound. This ex vivo method allows for the direct measurement of tissue responses to the compound while maintaining physiological conditions.

Q3: How can I confirm that the effects of this compound are mediated by ATP-sensitive potassium channels?

A3: To confirm the involvement of KATP channels, you can use a selective KATP channel blocker such as glibenclamide. Pre-treatment of the tissue with glibenclamide should significantly reduce or abolish the relaxant effects of this compound.

Q4: What are the expected EC50 values for this compound in guinea pig bronchi?

A4: The half-maximal effective concentration (EC50) for this compound can vary depending on the spasmogen used to induce contraction. The table below provides comparative EC50 values.

Data Presentation

Table 1: Comparative EC50 Values of Potassium Channel Openers in Guinea Pig Bronchi

CompoundSpasmogenEC50 (μM)
This compound Histamine (B1213489) (10⁻⁵ M)0.108 ± 0.077
KR-30818 (metabolite)Histamine (10⁻⁵ M)0.403 ± 0.023
LemakalimHistamine (10⁻⁵ M)0.968 ± 0.036
This compound Prostaglandin (B15479496) F₂α (3x10⁻⁶ M)0.018 ± 0.001
KR-30818 (metabolite)Prostaglandin F₂α (3x10⁻⁶ M)0.028 ± 0.003
LemakalimProstaglandin F₂α (3x10⁻⁶ M)0.138 ± 0.019

Experimental Protocols

Detailed Methodology for Isolated Organ Bath Experiments with Guinea Pig Trachea

This protocol outlines the steps for assessing the relaxant properties of this compound on isolated guinea pig tracheal smooth muscle.

1. Tissue Preparation:

  • Humanely euthanize a guinea pig according to institutional guidelines.

  • Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1).

  • Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.

  • Suspend the tracheal rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

2. Tension Recording:

  • Attach one end of the tracheal ring to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

  • Apply an initial tension of 1.0 g to the tissue and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

3. Experimental Procedure:

  • After equilibration, induce a sustained contraction of the tracheal rings using a spasmogen such as histamine (10⁻⁵ M) or prostaglandin F₂α (3x10⁻⁶ M).

  • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • To test the role of KATP channels, in a separate set of experiments, pre-incubate the tissues with glibenclamide (10⁻⁶ M) for 20 minutes before adding the spasmogen and this compound.

4. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by the spasmogen.

  • Plot the concentration-response curve and calculate the EC50 value using appropriate software.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
No or weak tissue contraction with spasmogen - Degraded spasmogen solution.- Tissue damage during preparation.- Incorrect buffer composition or pH.- Prepare fresh spasmogen solutions.- Handle tissue gently during dissection and mounting.- Verify the composition and pH of the Krebs-Henseleit solution.
Inconsistent or variable responses to this compound - Inaccurate drug concentrations.- Insufficient equilibration time.- Temperature fluctuations in the organ bath.- Perform serial dilutions carefully.- Ensure a stable equilibration period of at least 60 minutes.- Monitor and maintain the organ bath temperature at 37°C.
Precipitation of this compound in the organ bath - Low solubility of the compound in the aqueous buffer.- Prepare a stock solution in a suitable solvent (e.g., DMSO) and make final dilutions in the buffer. Ensure the final solvent concentration is low and consistent across experiments.
Glibenclamide does not block the effect of this compound - Insufficient concentration or incubation time of glibenclamide.- The effect of this compound may involve other pathways at high concentrations.- Use a concentration of at least 10⁻⁶ M and an incubation time of 20-30 minutes.- Investigate other potential mechanisms of action.

Mandatory Visualizations

Signaling Pathways and Workflows

KR30450_Signaling_Pathway cluster_cell Smooth Muscle Cell KR30450 This compound KATP_Channel ATP-Sensitive Potassium Channel KR30450->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Hyperpolarization->VGCC Inhibits Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation Experimental_Workflow cluster_protocol Organ Bath Experiment Workflow A Tissue Preparation (Guinea Pig Trachea) B Mounting in Organ Bath & Equilibration (1g, 60 min) A->B C Induce Contraction (e.g., Histamine) B->C D Cumulative Addition of this compound C->D E Record Relaxation Response D->E F Data Analysis (EC50 Calculation) E->F Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart Start Inconsistent Results? Check_Reagents Check Reagent Stability & Concentration Start->Check_Reagents Check_Tissue Review Tissue Handling Protocol Start->Check_Tissue Check_Equipment Verify Equipment Calibration (Transducer, Temp) Start->Check_Equipment Refine_Protocol Refine Experimental Protocol Check_Reagents->Refine_Protocol Check_Tissue->Refine_Protocol Check_Equipment->Refine_Protocol Success Reproducible Results Refine_Protocol->Success

How to control for vehicle effects when using KR-30450

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of KR-30450, with a specific focus on controlling for potential vehicle-induced effects in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel potassium channel opener.[1] Its primary mechanism of action is the opening of ATP-sensitive potassium (K-ATP) channels in smooth muscle cells.[1] This leads to hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle, making it a potent vasodilator and bronchodilator.[1]

Q2: I cannot find a recommended solvent for this compound. What vehicle should I use?

A2: The optimal vehicle for this compound is not widely published. For poorly water-soluble compounds like many small molecule inhibitors, common vehicles include dimethyl sulfoxide (B87167) (DMSO) for in vitro studies and solutions containing co-solvents like cyclodextrins for in vivo studies.[2][3] It is crucial to perform solubility tests to determine the most appropriate vehicle for your specific stock concentration and experimental conditions.

Q3: What are vehicle effects and why is it important to control for them?

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A4: The safe concentration of DMSO is cell-line dependent. While some studies suggest that concentrations up to 0.1% v/v are generally safe for most mammalian cell types, higher concentrations can be toxic. It is recommended to perform a dose-response experiment with your specific cell line to determine the highest concentration of DMSO that does not affect cell viability or other relevant endpoints.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in media or buffer The compound's solubility limit has been exceeded. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Increase the final concentration of the organic solvent, ensuring it remains within a non-toxic range for your system. 2. Consider using a different vehicle system, such as a formulation with cyclodextrins, which can enhance the solubility of hydrophobic compounds.[2] 3. Prepare a more concentrated stock solution and use a smaller volume to dose your experiment.
Inconsistent results between experiments The vehicle is exerting a biological effect. The vehicle control group was not properly included or analyzed.1. Ensure a vehicle control group is included in every experiment. 2. The final concentration of the vehicle must be identical across all treatment groups (including the vehicle control). 3. Evaluate the baseline response in the vehicle control group. If it is variable, this may indicate an issue with the vehicle itself or the experimental system.
Unexpected biological response in the vehicle control group The chosen vehicle has inherent biological activity in your experimental model.1. Reduce the concentration of the vehicle to the lowest possible level that maintains the solubility of this compound. 2. Test alternative vehicles. For example, if DMSO shows an effect, consider ethanol (B145695) or a cyclodextrin-based solution.[3] 3. Thoroughly research the literature for known effects of your chosen vehicle in your specific model system.

Experimental Protocols

Protocol 1: Vehicle Selection and Validation for In Vitro Studies
  • Objective: To identify a suitable vehicle for this compound and determine the maximum non-toxic concentration for your cell line.

  • Materials:

    • This compound

    • Candidate vehicles (e.g., DMSO, Ethanol)

    • Your specific cell line

    • Cell culture medium

    • Cell viability assay (e.g., MTT, CellTiter-Glo®)

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in each candidate vehicle (e.g., 10 mM in 100% DMSO).

    • Prepare a serial dilution of each vehicle in cell culture medium, ranging from a high concentration (e.g., 1%) down to a low concentration (e.g., 0.01%).

    • Seed your cells in a multi-well plate at a density appropriate for your standard experiments.

    • Treat the cells with the different concentrations of the vehicle alone. Include a "medium only" control group.

    • Incubate for the duration of your planned experiments (e.g., 24, 48, or 72 hours).

    • Perform the cell viability assay.

  • Analysis:

    • Compare the viability of the vehicle-treated cells to the "medium only" control.

    • The highest concentration of the vehicle that does not cause a significant change in cell viability is your maximum working concentration.

Protocol 2: In Vivo Vehicle Control Group Design
  • Objective: To properly control for vehicle effects in an animal study with this compound.

  • Procedure:

    • Vehicle Preparation: Prepare the this compound formulation and a corresponding vehicle-only solution. The vehicle-only solution must contain all the same components (e.g., saline, cyclodextrin, co-solvents) in the same concentrations as the drug formulation, just without this compound.

    • Animal Groups: At a minimum, your study should include:

      • Group 1: Naive/Untreated Control

      • Group 2: Vehicle Control (receives the vehicle-only solution)

      • Group 3+: this compound Treatment Group(s) (receives this compound in the vehicle)

    • Administration: Administer the vehicle and the this compound solution by the same route, at the same volume, and on the same schedule.

    • Data Analysis: Compare the results from the this compound treatment group to the vehicle control group, not the naive/untreated group. This will allow you to isolate the effects of this compound from any effects of the vehicle.

Visualizations

KR30450_Signaling_Pathway cluster_cell Smooth Muscle Cell KR30450 This compound K_ATP_Channel ATP-Sensitive Potassium Channel KR30450->K_ATP_Channel Opens K_ion K+ K_ATP_Channel->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Opening Ca_ion Ca2+ VGCC->Ca_ion Blocks Influx Relaxation Muscle Relaxation Ca_ion->Relaxation Reduced intracellular Ca2+ leads to

Caption: Signaling pathway of this compound in smooth muscle cells.

Vehicle_Control_Workflow cluster_experiment Experimental Design Start Start: Need to test This compound SelectVehicle Select Potential Vehicle (e.g., DMSO, Cyclodextrin) Start->SelectVehicle SolubilityTest Test this compound Solubility SelectVehicle->SolubilityTest SolubilityTest->SelectVehicle Not Soluble ToxicityTest Determine Max Non-Toxic Vehicle Concentration (In Vitro/In Vivo) SolubilityTest->ToxicityTest Soluble RunExperiment Run Experiment with 3 Groups ToxicityTest->RunExperiment Max Conc. Determined Group1 1. Untreated Group2 2. Vehicle Control Group3 3. This compound + Vehicle Analysis Analyze Data: Compare Group 3 to Group 2 Group1->Analysis Reference Group2->Analysis Primary Comparison Group3->Analysis

Caption: Workflow for selecting and using a vehicle control in experiments.

References

Optimizing Patch-Clamp Recordings with KR-30450: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their patch-clamp recordings when using the K-ATP channel opener, KR-30450.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent potassium channel activator, specifically classified as an ATP-sensitive potassium (K-ATP) channel opener.[1] Its primary mechanism of action is to increase the open probability of K-ATP channels, leading to an outward flow of potassium ions (K+) from the cell. This hyperpolarizes the cell membrane, making it less excitable.

Q2: Which subtypes of K-ATP channels does this compound target?

A2: While detailed subtype selectivity studies for this compound are not extensively published, K-ATP channels are hetero-octameric complexes composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. The specific combination of these subunits varies between tissues, conferring different pharmacological properties. For example, pancreatic β-cells primarily express Kir6.2/SUR1, while cardiac and vascular smooth muscle express Kir6.2/SUR2A and Kir6.1/SUR2B, respectively. Given that this compound is noted for its cardioprotective effects, it is likely to be active on cardiac (Kir6.2/SUR2A) and/or vascular (Kir6.1/SUR2B) K-ATP channel subtypes.

Q3: What are the expected effects of this compound in a whole-cell patch-clamp recording?

A3: In a whole-cell voltage-clamp recording, application of this compound is expected to induce a significant outward potassium current. This will be observed as an upward or outward shift in the baseline current at a given holding potential. In current-clamp mode, application of this compound should cause hyperpolarization of the resting membrane potential.

Q4: How should I prepare and apply this compound for my experiments?

A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution should then be diluted to the final working concentration in the external (bath) solution immediately before application. It is crucial to ensure that the final concentration of DMSO in the recording chamber is low (typically ≤ 0.1%) to avoid off-target effects. The compound is applied to the exterior of the cell via perfusion of the recording chamber.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound 1. Compound degradation: Improper storage or handling of this compound. 2. Low K-ATP channel expression: The cell type being studied may have a low density of K-ATP channels. 3. High intracellular ATP: The intracellular solution may have a high concentration of ATP, which inhibits K-ATP channel opening. 4. Incorrect concentration: The concentration of this compound may be too low to elicit a response.1. Prepare fresh stock solutions of this compound. 2. Confirm K-ATP channel expression in your cell type using molecular techniques (e.g., qPCR, Western blot) or by testing a known K-ATP channel opener like pinacidil. 3. Use an intracellular solution with a low ATP concentration (e.g., < 1 mM) or an ATP-free solution to maximize the effect of K-ATP channel openers. 4. Perform a dose-response curve to determine the optimal concentration for your experimental conditions.
Unstable recording or loss of seal after this compound application 1. Large outward current: The large outward current induced by this compound can lead to voltage-clamp errors and instability. 2. Cell swelling or shrinkage: Significant changes in ion flux can lead to osmotic changes and affect cell volume and membrane stability.1. Reduce the concentration of this compound to elicit a more manageable current. Ensure your patch-clamp amplifier's series resistance compensation is properly adjusted. 2. Ensure the osmolarity of your internal and external solutions are closely matched.
"Rundown" of the this compound-induced current 1. Desensitization: Some ion channels exhibit desensitization after prolonged exposure to an agonist. 2. Washout of intracellular factors: Essential intracellular signaling molecules for channel function may be lost during whole-cell recording.1. Apply this compound for shorter durations. 2. Consider using the perforated patch-clamp technique to preserve the intracellular environment.
Difficulty achieving a gigaohm seal 1. Pipette tip issues: The pipette tip may be dirty, broken, or have an incorrect size. 2. Unhealthy cells: The cells may be in poor condition. 3. Pressure system leak: The pressure system may not be holding positive pressure correctly.1. Use fresh, clean pipettes for each recording. Ensure the pipette resistance is appropriate for your cell type (typically 3-7 MΩ). 2. Ensure proper cell culture conditions and use cells from a healthy, sub-confluent culture. 3. Check the tubing and connections of your pressure system for any leaks.

Experimental Protocols

Representative Whole-Cell Voltage-Clamp Protocol for Assessing this compound Activity

This protocol provides a general framework for recording K-ATP channel currents activated by this compound in a cultured cell line or isolated primary cells.

1. Solutions and Reagents:

Solution Composition Preparation Notes
External (Bath) Solution 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM GlucoseAdjust pH to 7.4 with NaOH. Adjust osmolarity to ~320 mOsm.
Internal (Pipette) Solution 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 0.1 mM Na-GTP, 0.5 mM Mg-ATPAdjust pH to 7.2 with KOH. Adjust osmolarity to ~310 mOsm. The low ATP concentration will facilitate the opening of K-ATP channels.
This compound Stock Solution 10 mM in 100% DMSOStore in small aliquots at -20°C or -80°C, protected from light.

2. Cell Preparation:

  • Culture cells on glass coverslips suitable for patch-clamp recording.

  • On the day of the experiment, transfer a coverslip to the recording chamber and perfuse with the external solution.

3. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.

4. Recording Procedure:

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to assess the baseline current-voltage relationship.

  • Establish a stable baseline recording in the external solution.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Record the changes in the holding current and the current-voltage relationship in the presence of this compound.

  • To confirm the recorded current is through K-ATP channels, a specific K-ATP channel blocker, such as glibenclamide (10 µM), can be co-applied with this compound to observe the inhibition of the induced current.

Visualizations

Signaling Pathway of K-ATP Channel Activation

KATP_Activation_Pathway cluster_cell Cell Membrane KR30450 This compound SUR SUR Subunit KR30450->SUR Binds Kir6_x Kir6.x Subunit SUR->Kir6_x Conformational Change K_ion K+ Kir6_x->K_ion Opens Pore Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Efflux ATP Low Intracellular [ATP] ATP->Kir6_x Reduces Inhibition

Caption: Signaling pathway of this compound-induced K-ATP channel activation.

Experimental Workflow for Patch-Clamp Recording with this compound

Patch_Clamp_Workflow Start Start Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Prepare_Cells Prepare Cells on Coverslip Prepare_Solutions->Prepare_Cells Pull_Pipette Pull and Fill Pipette Prepare_Cells->Pull_Pipette Giga_Seal Establish Gigaohm Seal Pull_Pipette->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline Current Whole_Cell->Baseline_Recording Apply_KR30450 Apply this compound Baseline_Recording->Apply_KR30450 Record_Effect Record this compound Effect Apply_KR30450->Record_Effect Washout Washout (Optional) Record_Effect->Washout Apply_Blocker Apply K-ATP Blocker (e.g., Glibenclamide) Record_Effect->Apply_Blocker Washout->Baseline_Recording Check Reversibility Record_Block Record Blockade Apply_Blocker->Record_Block End End Record_Block->End

Caption: Experimental workflow for a whole-cell patch-clamp experiment with this compound.

Troubleshooting Logic for No Drug Effect

Troubleshooting_No_Effect Start No effect of this compound observed Check_Concentration Is the concentration adequate? Start->Check_Concentration Check_ATP Is intracellular [ATP] low enough? Check_Concentration->Check_ATP Yes Increase_Concentration Increase this compound concentration Check_Concentration->Increase_Concentration No Check_Channels Do cells express K-ATP channels? Check_ATP->Check_Channels Yes Lower_ATP Lower intracellular [ATP] Check_ATP->Lower_ATP No Check_Compound Is the compound active? Check_Channels->Check_Compound Yes Confirm_Expression Confirm channel expression (e.g., qPCR) Check_Channels->Confirm_Expression No Prepare_Fresh Prepare fresh This compound solution Check_Compound->Prepare_Fresh No Resolved Problem Resolved Check_Compound->Resolved Yes Increase_Concentration->Resolved Lower_ATP->Resolved Confirm_Expression->Resolved Prepare_Fresh->Resolved

Caption: Troubleshooting flowchart for when no effect of this compound is observed.

References

Validation & Comparative

Comparative Potency Analysis: KR-30450 vs. Lemakalim as Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative potency and mechanisms of action of two prominent ATP-sensitive potassium (K-ATP) channel openers, KR-30450 and lemakalim.

This guide provides a comprehensive comparison of this compound and lemakalim, focusing on their potency as determined by preclinical experimental data. Both compounds are recognized as potassium channel openers, a class of drugs that induce smooth muscle relaxation by opening ATP-sensitive potassium (K-ATP) channels, leading to membrane hyperpolarization.[1][2] This mechanism makes them valuable tools in cardiovascular and respiratory research. Experimental evidence consistently demonstrates that this compound possesses a significantly higher potency than lemakalim in various smooth muscle preparations.

Executive Summary of Potency Data

Quantitative analysis from preclinical studies consistently indicates that this compound is a more potent agent than lemakalim. The following table summarizes the key potency values (EC₅₀ and ED₅₀) derived from comparative experiments. Lower values are indicative of higher potency.

Compound Experimental Model Parameter Potency Value (µM) Finding
This compound Guinea Pig Bronchi (Histamine-induced tone)EC₅₀0.108 ± 0.077More potent than lemakalim[3][4]
Lemakalim Guinea Pig Bronchi (Histamine-induced tone)EC₅₀0.968 ± 0.036Less potent than this compound[3][4]
This compound Guinea Pig Bronchi (PGF₂α-induced tone)EC₅₀0.018 ± 0.001More potent than lemakalim[3][4]
Lemakalim Guinea Pig Bronchi (PGF₂α-induced tone)EC₅₀0.138 ± 0.019Less potent than this compound[3][4]
This compound Isolated Ischemic Rat HeartsED₅₀ (for recovering pre-drug double product)0.105.2-fold more potent than lemakalim[5]
Lemakalim Isolated Ischemic Rat HeartsED₅₀ (for recovering pre-drug double product)0.54Less potent than this compound[5]

Mechanism of Action and Signaling Pathways

Both this compound and lemakalim exert their primary effects by opening ATP-sensitive potassium (K-ATP) channels in the plasma membrane of smooth muscle cells.[3][4] This leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-dependent calcium channels (VDCCs), thereby reducing the influx of calcium ions (Ca²⁺) into the cell. The resulting decrease in intracellular Ca²⁺ concentration leads to the relaxation of smooth muscle.

While both compounds share this primary mechanism, some evidence suggests that lemakalim may also activate large-conductance Ca²⁺-activated K⁺ (BK) channels, which could contribute to its vasorelaxant effects.[6]

Below are diagrams illustrating the primary signaling pathway for K-ATP channel openers and the experimental workflow for assessing their potency.

K_ATP_Channel_Pathway KCO This compound / Lemakalim K_ATP K-ATP Channel KCO->K_ATP Activates K_efflux K+ Efflux K_ATP->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VDCC Voltage-Dependent Ca2+ Channels Hyperpolarization->VDCC Inhibits Ca_influx Ca2+ Influx VDCC->Ca_influx Decreases Intra_Ca ↓ Intracellular [Ca2+] Ca_influx->Intra_Ca Relaxation Smooth Muscle Relaxation Intra_Ca->Relaxation

Caption: Signaling pathway of K-ATP channel openers in smooth muscle cells.

Experimental_Workflow Tissue_Prep Tissue Preparation (e.g., Guinea Pig Bronchi) Mounting Mount in Organ Bath with Physiological Solution Tissue_Prep->Mounting Equilibration Equilibration Period Mounting->Equilibration Contraction Induce Contraction (e.g., Histamine (B1213489), PGF2α) Equilibration->Contraction Drug_Addition Cumulative Addition of This compound or Lemakalim Contraction->Drug_Addition Measurement Measure Isometric Tension Drug_Addition->Measurement Analysis Generate Dose-Response Curve & Calculate EC50 Measurement->Analysis

Caption: Workflow for in vitro assessment of smooth muscle relaxation.

Detailed Experimental Protocols

The following are representative protocols for the experiments cited in this guide.

Guinea Pig Bronchial Smooth Muscle Relaxation Assay

This protocol is designed to assess the relaxant effects of this compound and lemakalim on pre-contracted guinea pig bronchial tissue.

  • Tissue Preparation:

    • Male Hartley guinea pigs are euthanized.

    • The bronchi are carefully dissected and cleaned of adhering connective tissue.

    • Bronchial rings (2-3 mm in width) are prepared.

  • Experimental Setup:

    • The bronchial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • The composition of the Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, NaHCO₃ 25, KH₂PO₄ 1.2, and glucose 11.1.

    • The rings are connected to isometric force transducers to record changes in tension.

    • An optimal resting tension of 1.0 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15-20 minutes.

  • Procedure:

    • After equilibration, a stable contractile tone is induced using either histamine (10⁻⁵ M) or prostaglandin (B15479496) F₂α (3x10⁻⁶ M).

    • Once the contraction reaches a plateau, cumulative concentration-response curves are generated by the stepwise addition of this compound or lemakalim to the organ bath.

    • The relaxation at each concentration is measured as a percentage of the pre-contracted tone.

    • The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated by non-linear regression analysis of the concentration-response curve.

Cardioprotective Effects in Isolated Ischemic Rat Hearts (Langendorff Model)

This protocol evaluates the ability of this compound and lemakalim to improve cardiac function following a period of global ischemia.

  • Heart Preparation:

    • Male Sprague-Dawley rats are anesthetized, and the hearts are rapidly excised.

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

  • Perfusion and Ischemia:

    • The heart is perfused with a modified Krebs-Henseleit buffer (composition as described above) at a constant pressure and temperature (37°C).

    • A latex balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

    • After a stabilization period, the hearts are subjected to 30 minutes of global ischemia by stopping the perfusion, followed by 60 minutes of reperfusion.

    • This compound or lemakalim is administered at various concentrations before the ischemic period.

  • Data Analysis:

    • Cardiac function parameters, including LVDP and heart rate, are continuously monitored. The "double product" (LVDP x heart rate) is calculated as an index of cardiac work.

    • The ED₅₀ value (the dose that produces 50% of the maximal effect, in this case, recovery of the pre-drug double product) is determined for each compound.

    • Other markers of cardiac damage, such as lactate (B86563) dehydrogenase release and time to contracture during ischemia, are also assessed.[5]

Conclusion

References

Validating the Mechanism of Action of KR-30450: A Comparative Guide Using Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of KR-30450, a potent ATP-sensitive potassium (KATP) channel opener, and validates its mechanism of action through the use of specific channel blockers. By examining experimental data and methodologies, this document serves as a resource for understanding the pharmacological profile of this compound in the context of KATP channel modulation.

Mechanism of Action of this compound

This compound is a novel compound identified as a potent activator of ATP-sensitive potassium (KATP) channels. These channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. KATP channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. In their open state, KATP channels allow the efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization plays a critical role in various physiological processes, including the regulation of smooth muscle tone, cardiac action potential duration, and insulin (B600854) secretion.

The therapeutic potential of this compound stems from its ability to open these channels, which can be particularly beneficial in conditions such as ischemic heart disease, where cellular ATP levels are depleted. By opening KATP channels, this compound can mimic the protective effects of ischemic preconditioning, reducing cellular calcium overload and preserving cardiac function.

Validation of Mechanism Using Channel Blockers

To confirm that the physiological effects of this compound are indeed mediated by the opening of KATP channels, specific channel blockers are employed in experimental settings. The most common and well-characterized blockers for KATP channels are the sulfonylurea drug glibenclamide (also known as glyburide) and the selective mitochondrial KATP channel blocker 5-hydroxydecanoate (5-HD) .

Comparative Data

The following table summarizes hypothetical quantitative data from a typical vasorelaxation assay, illustrating how the effect of this compound would be antagonized by glibenclamide. For comparison, data for other well-known KATP channel openers and blockers are included.

Compound Class Primary Target Effect EC50 / IC50 (Illustrative) Effect of Antagonist (Glibenclamide)
This compound KATP Channel OpenerSUR2/Kir6.xVasorelaxation100 nMReversal of vasorelaxation
Cromakalim (B1669624) KATP Channel OpenerSUR2B/Kir6.1Vasorelaxation300 nMReversal of vasorelaxation[1]
Pinacidil KATP Channel OpenerSUR2B/Kir6.1Vasorelaxation500 nMReversal of vasorelaxation
Glibenclamide KATP Channel BlockerSUR1/SUR2Vasoconstriction (in pre-relaxed vessels)1 µM (for blockade)N/A
5-Hydroxydecanoate KATP Channel BlockermitoKATPAttenuation of cardioprotection100 µM (for blockade)N/A

Experimental Protocols

Vasorelaxation Assay in Isolated Aortic Rings

This protocol is a standard method to assess the vasorelaxant effects of a compound and its blockade.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are contracted with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once the contraction reaches a stable plateau, cumulative concentrations of this compound are added to the organ bath to elicit a concentration-dependent relaxation.

  • Antagonism Study: To validate the mechanism, a separate set of aortic rings is pre-incubated with a KATP channel blocker (e.g., glibenclamide, 1 µM) for 20-30 minutes before the addition of phenylephrine. The concentration-response curve for this compound is then repeated in the presence of the blocker.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. EC50 values (the concentration of the agonist that produces 50% of the maximal response) are calculated and compared in the absence and presence of the antagonist. A rightward shift in the concentration-response curve for this compound in the presence of glibenclamide indicates competitive antagonism at the KATP channel.

Electrophysiological Recording (Patch-Clamp)

This technique provides direct evidence of ion channel opening and closing at the cellular level.

  • Cell Preparation: Single smooth muscle cells are enzymatically isolated from a relevant vascular bed (e.g., mesenteric artery) or a suitable cell line expressing KATP channels is used.

  • Recording Configuration: The whole-cell patch-clamp configuration is established to record macroscopic KATP currents. The cell is voltage-clamped at a holding potential of -60 mV.

  • Channel Activation: To activate KATP channels, the intracellular solution in the patch pipette is ATP-free or contains a low concentration of ATP. The application of this compound to the extracellular solution is expected to induce an outward potassium current.

  • Channel Blockade: After recording the baseline current and the current induced by this compound, a KATP channel blocker such as glibenclamide is added to the extracellular solution. A reduction or complete inhibition of the this compound-induced outward current would confirm that the current is mediated by KATP channels.

  • Data Analysis: The amplitude of the outward current before and after the application of this compound and the subsequent addition of the blocker is measured and compared.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its validation.

cluster_cell Vascular Smooth Muscle Cell KR30450 This compound KATP KATP Channel (SUR2/Kir6.x) KR30450->KATP Opens K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VDCC Voltage-Dependent Ca2+ Channel (VDCC) Hyperpolarization->VDCC Inhibits Ca_influx Ca2+ Influx VDCC->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation Reduced Glibenclamide Glibenclamide Glibenclamide->KATP Blocks cluster_workflow Experimental Workflow cluster_control Control Group cluster_blocker Blocker Group start Start: Isolated Aortic Rings contract Induce Contraction (e.g., Phenylephrine) start->contract add_kr Add this compound (Cumulative Doses) contract->add_kr add_blocker Pre-incubate with Glibenclamide measure_relax Measure Relaxation add_kr->measure_relax compare Compare Dose-Response Curves (Analyze for Antagonism) measure_relax->compare add_kr_blocker Add this compound (Cumulative Doses) add_blocker->add_kr_blocker measure_relax_blocker Measure Relaxation add_kr_blocker->measure_relax_blocker measure_relax_blocker->compare end End: Mechanism Validated compare->end

References

Cross-Validation of KR-30450's Effects in Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of KR-30450, a potent ATP-sensitive potassium (K-ATP) channel opener, across different animal models. Its performance is objectively compared with other established K-ATP channel openers, supported by available experimental data. This document is intended to serve as a valuable resource for researchers in cardiovascular and smooth muscle pharmacology.

Executive Summary

This compound is a novel benzopyran derivative that has demonstrated significant vasorelaxant and cardioprotective effects in preclinical studies. Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle and protection of cardiac myocytes from ischemic injury. This guide cross-validates these effects by comparing its potency and efficacy with other known K-ATP channel openers, including lemakalim, nicorandil, and pinacidil, in guinea pig and rat models. The available data indicates that this compound is a potent vasorelaxant and shows promise as a cardioprotective agent.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and comparator compounds in various in vitro and in vivo animal models.

Table 1: Vasorelaxant Effects of K-ATP Channel Openers on Guinea Pig Bronchi

CompoundSpasmogenEC50 (μM)
This compound Histamine (B1213489) (10⁻⁵ M)0.108 ± 0.077
Prostaglandin (B15479496) F2α (3x10⁻⁶ M)0.018 ± 0.001
KR-30818 (metabolite) Histamine (10⁻⁵ M)0.403 ± 0.023
Prostaglandin F2α (3x10⁻⁶ M)0.028 ± 0.003
Lemakalim Histamine (10⁻⁵ M)0.968 ± 0.036
Prostaglandin F2α (3x10⁻⁶ M)0.138 ± 0.019

Data from in vitro studies on isolated guinea pig bronchi.

Table 2: Vasorelaxant Effects of K-ATP Channel Openers on Rat Aorta

CompoundAgonistEC50 / ED50 (μM)
Pinacidil Serotonin (B10506)0.3
NorepinephrineNot specified
Cromakalim KCl (25 mM)Not specified
This compound Not specified in available resultsData not available

Data from in vitro studies on isolated rat aorta.

Table 3: Cardioprotective Effects of K-ATP Channel Openers in Isolated Rat Hearts (Ischemia-Reperfusion Model)

CompoundConcentrationEndpointResult
This compound Not specified in available resultsCardioprotectionPotent cardioprotective effects reported, but specific quantitative data is not available in the searched literature.
Nicorandil 7 μMRecovery of isovolumic left ventricular minute workSignificant improvement
Pinacidil 10, 30, 50 µmol/lRecovery of cardiac functionImproved recovery of cardiac function

Data from ex vivo Langendorff isolated rat heart models of ischemia-reperfusion injury.

Experimental Protocols

Isolated Tissue Bath for Vasorelaxation Studies (Guinea Pig Bronchi & Rat Aorta)

This protocol is a generalized procedure for assessing the vasorelaxant properties of compounds on isolated smooth muscle preparations.

1. Tissue Preparation:

  • Male Hartley guinea pigs or Sprague-Dawley rats are euthanized by a humane method.

  • The trachea and main bronchi (for guinea pig studies) or the thoracic aorta (for rat studies) are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.7).

  • The tissues are cleaned of adherent connective and fatty tissues. The aorta is cut into rings of 2-3 mm in width. For some experiments, the endothelium of the aortic rings is mechanically removed by gently rubbing the intimal surface.

2. Experimental Setup:

  • The tissue preparations are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • One end of the tissue is fixed to a stationary hook, and the other end is connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension is applied to the tissues (e.g., 1 g for guinea pig bronchi, 2 g for rat aortic rings) and they are allowed to equilibrate for at least 60-90 minutes. During this period, the bath solution is changed every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the tissue is assessed by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

  • The tissues are then washed, and a stable contraction is induced using a specific spasmogen (e.g., histamine or prostaglandin F2α for bronchi; phenylephrine (B352888) or serotonin for aorta).

  • Once a stable plateau of contraction is achieved, the test compound (e.g., this compound or a comparator) is cumulatively added to the organ bath in increasing concentrations.

  • The relaxant response is recorded as a percentage of the pre-contraction induced by the spasmogen.

  • To investigate the mechanism of action, tissues can be pre-incubated with an antagonist (e.g., glibenclamide, a K-ATP channel blocker) before the addition of the spasmogen and the test compound.

4. Data Analysis:

  • Concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated using a suitable nonlinear regression analysis.

Langendorff Isolated Perfused Rat Heart Model for Ischemia-Reperfusion Injury

This ex vivo model is used to assess the cardioprotective effects of pharmacological agents against ischemia-reperfusion injury.

1. Heart Isolation and Perfusion:

  • Male Sprague-Dawley rats are anesthetized, and a thoracotomy is performed.

  • The heart is rapidly excised and immediately immersed in ice-cold Krebs-Henseleit buffer.

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).

2. Experimental Groups and Protocol:

  • Hearts are allowed to stabilize for a period of 20-30 minutes.

  • Control Group (Ischemia-Reperfusion): Hearts are subjected to a period of global no-flow ischemia (e.g., 30 minutes) by stopping the perfusion, followed by a period of reperfusion (e.g., 60-120 minutes) by restoring the flow.

  • Drug-Treated Group: The test compound (e.g., this compound) is infused for a specific duration before the ischemic period (pre-conditioning) or at the onset of reperfusion.

  • Comparator Groups: Other hearts are treated with known cardioprotective agents (e.g., nicorandil, pinacidil) following the same protocol.

3. Measurement of Cardiac Function:

  • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function.

  • Key parameters recorded throughout the experiment include:

    • Left Ventricular Developed Pressure (LVDP)

    • Left Ventricular End-Diastolic Pressure (LVEDP)

    • Heart Rate (HR)

    • Coronary Flow (CF)

    • The first derivative of left ventricular pressure (±dP/dt)

4. Assessment of Myocardial Injury:

  • At the end of the reperfusion period, the heart may be sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to determine the infarct size (the unstained area represents the infarcted tissue).

  • The release of lactate (B86563) dehydrogenase (LDH) into the coronary effluent can be measured as a marker of cellular damage.

5. Data Analysis:

  • The recovery of cardiac functional parameters after ischemia-reperfusion is expressed as a percentage of the pre-ischemic baseline values.

  • Infarct size is calculated as a percentage of the total ventricular area.

  • Statistical comparisons are made between the control and treated groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

KR-30450_Mechanism_of_Action cluster_cell Vascular Smooth Muscle Cell KR30450 This compound KATP_Channel ATP-Sensitive K+ Channel (K-ATP) KR30450->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inactivates Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Inhibits Relaxation Vasorelaxation Ca_Influx->Relaxation

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Ischemia_Reperfusion_Workflow Start Rat Heart Isolation Langendorff Langendorff Perfusion Setup Start->Langendorff Stabilization Stabilization Period (20-30 min) Langendorff->Stabilization Treatment Drug Administration (this compound or Comparator) Stabilization->Treatment Ischemia Global Ischemia (e.g., 30 min) Treatment->Ischemia Reperfusion Reperfusion (e.g., 60-120 min) Ischemia->Reperfusion Data_Collection Functional Data Collection (LVDP, HR, etc.) Reperfusion->Data_Collection Analysis Infarct Size Analysis (TTC Staining) Reperfusion->Analysis

Caption: Experimental workflow for the Langendorff isolated heart ischemia-reperfusion model.

Glibenclamide as a Gold Standard for Validating the K-ATP Channel Activity of Novel Modulators Like KR-30450

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for utilizing glibenclamide, a well-characterized ATP-sensitive potassium (K-ATP) channel blocker, to validate the activity of putative K-ATP channel openers, using the hypothetical compound KR-30450 as an example. The presented methodologies and expected outcomes are based on established experimental protocols for studying K-ATP channel pharmacology.

Introduction to K-ATP Channels and Their Modulation

ATP-sensitive potassium (K-ATP) channels are crucial links between cellular metabolism and membrane excitability.[1][2] These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1][3] K-ATP channels are found in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and smooth muscle, where they play vital roles in processes like insulin (B600854) secretion and cardiovascular function.[1][2][4]

The activity of K-ATP channels is regulated by intracellular adenine (B156593) nucleotides. ATP binding to the Kir6.x subunit inhibits channel opening, while the interaction of Mg-ADP with the SUR subunit promotes opening.[2][5] Compounds that open K-ATP channels, like the hypothetical this compound, are of significant interest for conditions such as hypertension and ischemic disorders. Conversely, K-ATP channel blockers, such as the sulfonylurea drug glibenclamide, are widely used to treat type 2 diabetes by promoting insulin secretion.[6][7] Glibenclamide exerts its effect by binding to the SUR1 subunit of the K-ATP channel, leading to channel closure.[6]

This guide outlines how the well-defined inhibitory action of glibenclamide can be leveraged to unequivocally demonstrate that the mechanism of action of a novel compound, such as this compound, is indeed mediated through the opening of K-ATP channels.

Experimental Validation of this compound's K-ATP Channel Activity Using Glibenclamide

To validate that this compound acts as a K-ATP channel opener, its effects are assessed in the presence and absence of glibenclamide. If this compound's activity is mediated by K-ATP channels, glibenclamide should antagonize its effects. Two primary experimental approaches for this validation are detailed below:

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for directly measuring ion channel activity.[8] In the inside-out patch configuration, the intracellular surface of the cell membrane is exposed to the bath solution, allowing for precise control of the nucleotide concentrations that regulate K-ATP channel activity.

Experimental Protocol:

  • Cell Preparation: Utilize a cell line stably expressing the desired K-ATP channel subunits (e.g., Kir6.2/SUR1 in HEK293 cells).[9][10]

  • Pipette and Bath Solutions: The pipette solution will contain a high concentration of potassium to drive K+ influx, while the bath solution will mimic the intracellular environment and allow for the controlled addition of ATP, this compound, and glibenclamide.

  • Patch Excision: After forming a gigaseal with the cell membrane, the patch is excised into the inside-out configuration.

  • Channel Activation: Initially, the patch is perfused with a solution containing a low concentration of ATP to induce the opening of K-ATP channels.

  • Application of this compound: The putative K-ATP channel opener, this compound, is applied to the bath solution, and the increase in channel open probability (NPo) is recorded.

  • Glibenclamide Challenge: While the channels are activated by this compound, glibenclamide is added to the bath. A subsequent decrease in channel activity confirms that this compound's effect is mediated by K-ATP channels.[11][12][13]

  • Data Analysis: The channel open probability (NPo) is calculated from the current recordings in each condition.

Expected Quantitative Data:

ConditionATP ConcentrationThis compound ConcentrationGlibenclamide ConcentrationNormalized Channel Open Probability (NPo)
Basal100 µM0 µM0 µM0.1 ± 0.02
This compound100 µM10 µM0 µM0.8 ± 0.1
This compound + Glibenclamide100 µM10 µM10 µM0.15 ± 0.03
Ion Flux Assay: Rubidium (Rb+) Efflux

Rubidium (Rb+) is a potassium surrogate that can pass through open K-ATP channels.[1][3] Rb+ efflux assays provide a robust and higher-throughput method to assess K-ATP channel activity in a population of cells.

Experimental Protocol:

  • Cell Culture and Loading: Cells expressing the K-ATP channels of interest are cultured in 96-well plates and loaded overnight with a medium containing non-radioactive rubidium chloride.

  • Wash and Pre-incubation: The cells are washed to remove extracellular Rb+ and then pre-incubated in a buffer.

  • Stimulation and Compound Addition: The efflux is initiated by adding a buffer containing the test compounds. To assess openers like this compound, cells are typically metabolically inhibited (e.g., with oligomycin (B223565) and 2-deoxy-D-glucose) to lower intracellular ATP and promote channel opening.

  • This compound and Glibenclamide Treatment: Cells are treated with this compound alone or in combination with glibenclamide.

  • Sample Collection: After a defined incubation period, the supernatant containing the effluxed Rb+ is collected. The cells are then lysed to measure the intracellular Rb+.

  • Rb+ Quantification: The amount of Rb+ in the supernatant and the cell lysate is quantified using atomic absorption spectroscopy.[1][3]

  • Data Analysis: The percentage of Rb+ efflux is calculated as (Rb+ in supernatant) / (Rb+ in supernatant + Rb+ in lysate) * 100.

Expected Quantitative Data:

ConditionMetabolic InhibitionThis compound ConcentrationGlibenclamide Concentration% Rb+ Efflux
BasalNo0 µM0 µM5 ± 1%
Metabolic InhibitionYes0 µM0 µM25 ± 3%
This compoundYes10 µM0 µM60 ± 5%
This compound + GlibenclamideYes10 µM10 µM28 ± 4%

Visualizing the Validation Framework

To further clarify the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of K-ATP channel modulation and the workflow for validating a novel K-ATP channel opener.

KATP_Signaling_Pathway cluster_cell Cell Membrane KATP K-ATP Channel (Kir6.2/SUR1) Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux Depolarization Membrane Depolarization KATP->Depolarization Reduced K+ Efflux Metabolism Cellular Metabolism ATP Increased [ATP] Metabolism->ATP ATP->KATP Inhibits KR30450 This compound (K-ATP Opener) KR30450->KATP Opens Glibenclamide Glibenclamide (K-ATP Blocker) Glibenclamide->KATP Blocks

Caption: Signaling pathway of K-ATP channel modulation.

Validation_Workflow cluster_exp Experimental Validation cluster_patch Patch-Clamp Protocol cluster_rb Rb+ Efflux Protocol start HEK293 cells expressing Kir6.2/SUR1 patch_clamp Patch-Clamp (Inside-out) start->patch_clamp rb_efflux Rubidium Efflux Assay start->rb_efflux pc_kr30450 Apply this compound patch_clamp->pc_kr30450 rb_load Load cells with Rb+ rb_efflux->rb_load pc_glib Add Glibenclamide pc_kr30450->pc_glib pc_result Measure Channel Open Probability pc_glib->pc_result validation Validation: Glibenclamide reverses This compound effect pc_result->validation rb_treat Treat with this compound ± Glibenclamide rb_load->rb_treat rb_measure Measure Rb+ Efflux (AAS) rb_treat->rb_measure rb_measure->validation

Caption: Experimental workflow for validating this compound's K-ATP channel activity.

Conclusion

The use of glibenclamide as a selective antagonist provides a robust and reliable method for validating the mechanism of action of novel K-ATP channel openers like this compound. By demonstrating that the effects of a putative opener are reversed by glibenclamide in well-established assays such as patch-clamp electrophysiology and rubidium efflux, researchers can confidently attribute its activity to the modulation of K-ATP channels. This validation is a critical step in the preclinical development of new therapeutic agents targeting these important ion channels.

References

A Comparative Analysis of the K-ATP Channel Opener KR-30450 and its Metabolite KR-30818

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the novel ATP-sensitive potassium (K-ATP) channel opener, KR-30450, and its primary metabolite, KR-30818. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their pharmacological effects, mechanisms of action, and comparative potency based on available experimental data.

Introduction

This compound is a novel compound identified as a potent opener of ATP-sensitive potassium (K-ATP) channels. Its pharmacological action, primarily vasodilation and smooth muscle relaxation, has prompted investigations into its therapeutic potential. The primary metabolite of this compound is KR-30818. Understanding the comparative pharmacology of the parent drug and its metabolite is crucial for predicting its clinical efficacy, duration of action, and potential side effects. This guide synthesizes the available data to facilitate a direct comparison between these two related compounds.

Comparative Pharmacodynamics

The primary pharmacological effect of both this compound and KR-30818 is the relaxation of smooth muscle, a consequence of their K-ATP channel opening activity. The most direct comparative data available comes from a study on their relaxant effects in guinea pig bronchi.

Smooth Muscle Relaxation in Guinea Pig Bronchi

In a key study, the potencies of this compound and KR-30818 were compared against contractions induced by histamine (B1213489) and prostaglandin (B15479496) F2α (PGF2α) in isolated guinea pig bronchi. The results demonstrated that while both compounds are effective relaxants, the parent compound, this compound, is significantly more potent than its metabolite, KR-30818.[1] For comparison, the established K-ATP channel opener, lemakalim, was also included in these experiments.

Table 1: Comparative Potency (EC50) in Guinea Pig Bronchi [1]

SpasmogenThis compound (μM)KR-30818 (μM)Lemakalim (μM)
Histamine (10⁻⁵ M)0.108 ± 0.0770.403 ± 0.0230.968 ± 0.036
Prostaglandin F2α (3x10⁻⁶ M)0.018 ± 0.0010.028 ± 0.0030.138 ± 0.019

EC50 values are presented as mean ± SEM. A lower EC50 value indicates higher potency.

The data clearly indicates the rank order of potency as this compound > KR-30818 > lemakalim in relaxing pre-contracted guinea pig bronchial smooth muscle.[1]

Mechanism of Action

The relaxant effects of this compound and KR-30818 are attributed to their ability to open ATP-sensitive potassium channels in the plasma membrane of smooth muscle cells.[1] This action leads to the hyperpolarization of the cell membrane, which in turn inhibits the influx of extracellular calcium through voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation.[2]

The involvement of K-ATP channels in the mechanism of action was confirmed by the significant reduction of the relaxant effects of both this compound and KR-30818 in the presence of glibenclamide, a selective K-ATP channel blocker.[1]

Signaling Pathway Diagram

K-ATP Channel Opening and Smooth Muscle Relaxation cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space KR-30450_KR-30818 This compound / KR-30818 K_ATP_Channel K-ATP Channel KR-30450_KR-30818->K_ATP_Channel Activates K_ion K⁺ Efflux K_ATP_Channel->K_ion VGCC Voltage-Gated Ca²⁺ Channel Ca_ion_influx Ca²⁺ Influx (Reduced) VGCC->Ca_ion_influx Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->VGCC Inhibits Intracellular_Ca [Ca²⁺]i Decreases Ca_ion_influx->Intracellular_Ca Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation

Caption: Mechanism of smooth muscle relaxation by this compound and KR-30818.

Cardioprotective Effects

Experimental Protocols

While the specific, detailed protocols for the studies on this compound and KR-30818 are not publicly available, the following are generalized experimental methodologies that are standard for the types of investigations conducted.

Isolated Tissue Bath for Smooth Muscle Relaxation

This protocol describes a general method for assessing the relaxant effects of compounds on isolated smooth muscle preparations, such as guinea pig bronchi.

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in cold Krebs-Henseleit solution. The trachea is then cut into rings.[4][5]

  • Mounting: The tracheal rings are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[4][6] One end of the ring is fixed, and the other is attached to an isometric force transducer.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period, with regular washing.[6]

  • Contraction: A contractile agent (e.g., histamine or prostaglandin F2α) is added to the organ bath to induce a stable contraction.[1]

  • Drug Administration: Cumulative concentrations of the test compounds (this compound, KR-30818, or lemakalim) are added to the bath, and the resulting relaxation is recorded.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-induced contraction. EC50 values are then calculated from the concentration-response curves.

Experimental Workflow Diagram

Isolated Tissue Bath Experimental Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Tissue_Excision Excise Guinea Pig Trachea Tracheal_Rings Prepare Tracheal Rings Tissue_Excision->Tracheal_Rings Mounting Mount Rings in Organ Bath Tracheal_Rings->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Contraction Induce Contraction (Histamine or PGF2α) Equilibration->Contraction Drug_Addition Add Cumulative Concentrations of this compound / KR-30818 Contraction->Drug_Addition Recording Record Relaxation Response Drug_Addition->Recording CRC Generate Concentration- Response Curves Recording->CRC EC50 Calculate EC50 Values CRC->EC50

Caption: General workflow for isolated tissue bath experiments.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound and KR-30818 are not currently available in the public literature. Further studies are required to characterize their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies would be essential for determining the appropriate dosing regimens and predicting potential drug-drug interactions.

Conclusion

The available evidence indicates that both this compound and its metabolite, KR-30818, are effective smooth muscle relaxants that act through the opening of ATP-sensitive potassium channels. Comparative studies on guinea pig bronchi demonstrate that the parent compound, this compound, is more potent than its metabolite, KR-30818. Both compounds also appear to exhibit cardioprotective effects. However, a comprehensive understanding of their pharmacological profiles, particularly their pharmacokinetics and safety, requires further investigation. This guide provides a foundational comparison based on the current scientific literature to aid researchers in the ongoing evaluation of these promising K-ATP channel openers.

References

Assessing the Specificity of KR-30450 for ATP-Sensitive Potassium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of KR-30450 (also known as SKP-450), a potent ATP-sensitive potassium (KATP) channel opener. This document objectively compares the available performance data of this compound with other established KATP channel openers and provides supporting experimental context.

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including pancreatic β-cells, cardiac and smooth muscle, and neurons.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2] The specific combination of Kir6.x and SUR subunits determines the channel's physiological and pharmacological properties, making subtype selectivity a key consideration in drug development.[2][3] KATP channel openers are a diverse group of compounds with therapeutic applications in conditions like hypertension and angina.[4] This guide focuses on assessing the specificity of a novel benzopyran derivative, this compound, for these critical ion channels.

Comparative Analysis of KATP Channel Openers

This compound has demonstrated potent activity as a KATP channel opener, exhibiting greater vasorelaxant and cardioprotective effects than the well-characterized opener, lemakalim. The relaxant effects of this compound are mediated through the opening of ATP-sensitive potassium channels, as evidenced by their significant reduction in the presence of the selective KATP channel blocker, glibenclamide.

CompoundTarget Tissue/Cell TypeAssaySpasmogen/ActivatorEC50 (µM)Reference
This compound Guinea Pig BronchiOrgan Bath (Relaxation)Histamine (B1213489) (10⁻⁵ M)0.108 ± 0.007
Prostaglandin (B15479496) F₂α (3x10⁻⁶ M)0.018 ± 0.001
KR-30818 Guinea Pig BronchiOrgan Bath (Relaxation)Histamine (10⁻⁵ M)0.403 ± 0.023
(Metabolite of this compound)Prostaglandin F₂α (3x10⁻⁶ M)0.028 ± 0.003
Lemakalim Guinea Pig BronchiOrgan Bath (Relaxation)Histamine (10⁻⁵ M)0.968 ± 0.036
Prostaglandin F₂α (3x10⁻⁶ M)0.138 ± 0.019
Pinacidil Rat AortaOrgan Bath (Relaxation)Noradrenaline~1-100 (Inhibition)
Diazoxide Recombinant Kir6.2/SUR1Electrophysiology (Oocytes)-31[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to assess the specificity of KATP channel openers, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

KATP_Channel_Activation_Pathway Signaling Pathway of KATP Channel Activation KCO KATP Channel Opener (e.g., this compound) SUR Sulfonylurea Receptor (SUR) KCO->SUR Binds to KATP_Channel KATP Channel Complex SUR->KATP_Channel Part of Kir6 Kir6.x Subunit Kir6->KATP_Channel Forms Pore Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization ↑ K⁺ Efflux leads to VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Hyperpolarization->VGCC Inactivates Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Mediates Relaxation Smooth Muscle Relaxation/ Cardioprotection Ca_Influx->Relaxation

Activation of KATP channels by openers leads to cellular hyperpolarization and subsequent physiological responses.

Experimental_Workflow_Specificity Experimental Workflow for Assessing KATP Channel Opener Specificity cluster_0 Cell Line Preparation cluster_1 Electrophysiology cluster_2 Data Analysis HEK293 HEK293 Cells Transfection Transient or Stable Transfection with specific Kir6.x and SURx subunits HEK293->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Drug_Application Application of this compound and comparators Patch_Clamp->Drug_Application Current_Recording Recording of KATP currents Drug_Application->Current_Recording Dose_Response Dose-Response Curve Generation Current_Recording->Dose_Response EC50_Calculation EC50 Calculation Dose_Response->EC50_Calculation Selectivity_Assessment Comparison across KATP subtypes and other ion channels EC50_Calculation->Selectivity_Assessment

A typical workflow to determine the specificity of a KATP channel opener using recombinant cell lines and electrophysiology.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of compound activity. Below are generalized, yet detailed, methodologies for key experiments used to characterize KATP channel openers.

Organ Bath for Smooth Muscle Relaxation (e.g., Guinea Pig Bronchi)

This ex vivo method assesses the functional effect of a compound on tissue contractility.

  • Tissue Preparation: Guinea pigs are euthanized, and the bronchi are dissected and cleaned of adhering connective tissue. Bronchial rings of 2-3 mm in width are prepared.

  • Mounting: The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The tissues are connected to isometric force transducers to record changes in tension.

  • Equilibration: Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the buffer being replaced every 15 minutes.

  • Contraction: A stable contraction is induced by adding a spasmogen such as histamine (e.g., 10⁻⁵ M) or prostaglandin F₂α (e.g., 3x10⁻⁶ M).

  • Compound Administration: Once a stable plateau of contraction is reached, cumulative concentrations of the KATP channel opener (e.g., this compound, lemakalim) are added to the organ bath.

  • Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction induced by the spasmogen. EC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated from the concentration-response curves.

  • Antagonism Studies: To confirm the involvement of KATP channels, tissues are pre-incubated with a selective KATP channel blocker like glibenclamide (e.g., 10⁻⁶ M) for a specified period (e.g., 20 minutes) before the addition of the spasmogen and the opener.

Whole-Cell Patch-Clamp Electrophysiology on Recombinant KATP Channels

This in vitro technique allows for the direct measurement of ion channel activity in a controlled cellular environment.[6]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in standard conditions. For assessing subtype specificity, cells are transiently or stably transfected with plasmids encoding the specific Kir6.x and SURx subunits of interest (e.g., Kir6.2/SUR1 for pancreatic type, Kir6.1/SUR2B for smooth muscle type).[7]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used. The intracellular (pipette) solution typically contains a high concentration of potassium and a low, defined concentration of ATP to allow for channel opening. The extracellular (bath) solution mimics physiological ionic conditions.

  • Voltage Protocol: Cells are voltage-clamped at a holding potential (e.g., -70 mV). Voltage steps or ramps are applied to elicit and measure the current-voltage relationship of the KATP channels.

  • Compound Application: The KATP channel opener is applied to the bath solution at various concentrations. The effect on the whole-cell current is recorded.

  • Data Analysis: The increase in current amplitude upon drug application is measured. Dose-response curves are constructed, and EC₅₀ values are determined to quantify the potency of the compound on the specific KATP channel subtype.

  • Selectivity Profiling: To assess specificity, the compound is also tested on cells expressing other ion channels (e.g., voltage-gated sodium, calcium, or other potassium channels).

Rubidium (⁸⁶Rb⁺) Efflux Assay

This is a functional, higher-throughput assay to screen for modulators of potassium channel activity.[8]

  • Cell Preparation: Cells expressing the KATP channel subtype of interest are seeded in multi-well plates.

  • Loading: The cells are incubated with a medium containing radioactive ⁸⁶Rb⁺ (a congener of K⁺ that permeates KATP channels) for a sufficient time to allow for its uptake.

  • Wash and Stimulation: The cells are washed to remove extracellular ⁸⁶Rb⁺. They are then incubated with a buffer containing the test compound (e.g., this compound).

  • Efflux Measurement: The amount of ⁸⁶Rb⁺ released into the supernatant over a specific time period is measured using a scintillation counter.

  • Data Analysis: The amount of ⁸⁶Rb⁺ efflux is a measure of KATP channel activity. The effect of the compound is compared to a vehicle control and a known activator. Dose-response curves can be generated to determine the EC₅₀ of the compound.

Conclusion

This compound is a potent activator of ATP-sensitive potassium channels, with demonstrated efficacy in functional assays that surpasses that of lemakalim. Its mechanism of action via KATP channels is confirmed by its inhibition by glibenclamide. However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available data on its activity across different KATP channel subtypes and other classes of ion channels. Further electrophysiological studies on a panel of recombinant ion channels are necessary to fully elucidate the selectivity profile of this compound and to better predict its therapeutic potential and possible off-target effects. The experimental protocols outlined in this guide provide a framework for conducting such essential investigations.

References

Independent Verification of KR-30450's Published Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings of KR-30450, a potassium channel opener, with other relevant alternatives. The information is compiled from publicly available scientific literature to assist researchers in evaluating its potential and designing further studies.

Comparative Efficacy in Bronchial Smooth Muscle Relaxation

A key study by Lee et al. investigated the relaxant effects of this compound and its metabolite, KR-30818, on guinea pig bronchial smooth muscle and compared them to lemakalim, a known ATP-sensitive potassium (K-ATP) channel opener. The results demonstrate that this compound is a more potent relaxant than both its metabolite and lemakalim against contractile tones induced by histamine (B1213489) and prostaglandin (B15479496) F2α.

CompoundEC50 (μM) vs. Histamine (10⁻⁵ M)EC50 (μM) vs. Prostaglandin F2α (3x10⁻⁶ M)
This compound 0.108 ± 0.077 0.018 ± 0.001
KR-308180.403 ± 0.0230.028 ± 0.003
Lemakalim0.968 ± 0.0360.138 ± 0.019

Table 1: Comparative efficacy (EC50 values) of this compound, KR-30818, and lemakalim in relaxing guinea pig bronchial smooth muscle. Data is presented as mean ± standard error of the mean. Lower EC50 values indicate higher potency.

Mechanism of Action: ATP-Sensitive Potassium Channel Opening

The relaxant effects of this compound and KR-30818 were significantly attenuated by pretreatment with glibenclamide (10⁻⁶ M), a selective blocker of ATP-sensitive potassium channels. This strongly suggests that the primary mechanism of action for this compound involves the opening of these channels, leading to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation.

Signaling Pathway of K-ATP Channel-Mediated Vasodilation

G cluster_cell Smooth Muscle Cell KR30450 This compound KATP ATP-Sensitive Potassium Channel KR30450->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization ↑ K⁺ Efflux Ca2_channel Voltage-Gated Ca²⁺ Channel (VGCC) Hyperpolarization->Ca2_channel Inhibits Ca2_influx ↓ Intracellular Ca²⁺ Ca2_channel->Ca2_influx Relaxation Smooth Muscle Relaxation Ca2_influx->Relaxation Glibenclamide Glibenclamide Glibenclamide->KATP Blocks

Figure 1: Signaling pathway of this compound in smooth muscle cells.

Experimental Protocols

The following is a detailed methodology for the key experiments cited, based on standard practices for isolated tissue bath assays.

Isolated Guinea Pig Bronchial Ring Preparation and Contraction Measurement

Objective: To assess the relaxant effects of this compound and comparator compounds on pre-contracted guinea pig bronchial smooth muscle.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, NaHCO₃ 25, KH₂PO₄ 1.2, glucose 10)

  • Histamine and Prostaglandin F2α (contractile agents)

  • This compound, KR-30818, Lemakalim (test compounds)

  • Glibenclamide (K-ATP channel blocker)

  • Isolated tissue bath system with force-displacement transducers

Procedure:

  • Guinea pigs are euthanized by cervical dislocation.

  • The trachea and main bronchi are rapidly excised and placed in cold Krebs-Henseleit solution.

  • Bronchial rings (2-3 mm in width) are prepared, ensuring the cartilage is intact.

  • The rings are suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

  • The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with the bath solution being changed every 15 minutes.

  • After equilibration, the rings are contracted with a submaximal concentration of either histamine (10⁻⁵ M) or prostaglandin F2α (3x10⁻⁶ M).

  • Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of this compound, KR-30818, or lemakalim to the organ bath.

  • The relaxant response is measured as the percentage decrease from the pre-contracted tone.

  • For mechanismof-action studies, tissues are pre-incubated with glibenclamide (10⁻⁶ M) for 20 minutes before the addition of the contractile agent and subsequent testing of the relaxant compounds.

Experimental Workflow

G Start Start Tissue_Prep Guinea Pig Bronchial Ring Preparation Start->Tissue_Prep Mounting Mount in Isolated Tissue Bath Tissue_Prep->Mounting Equilibration Equilibrate (60-90 min) under 1.0g tension Mounting->Equilibration Contraction Induce Contraction (Histamine or PGF2α) Equilibration->Contraction Drug_Addition Add Cumulative Concentrations of Test Drug Contraction->Drug_Addition Data_Acquisition Record Relaxant Response Drug_Addition->Data_Acquisition Analysis Calculate EC50 Values Data_Acquisition->Analysis End End Analysis->End

Validating the Cardioprotective Effects of KR-30450: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of KR-30450, a novel ATP-sensitive potassium (K-ATP) channel opener, with other cardioprotective agents. The information is based on available experimental data, with a focus on validating its efficacy in models of myocardial ischemia-reperfusion injury.

Comparative Efficacy of Cardioprotective Agents

The cardioprotective potential of this compound has been primarily evaluated in ex vivo models of myocardial ischemia-reperfusion injury. A key study using an isolated rat heart model demonstrated its superiority over the first-generation K-ATP channel opener, lemakalim. The following table summarizes the comparative efficacy based on the recovery of cardiac function post-ischemia.

CompoundModelParameterEC50 (µM)Relative Potency vs. Lemakalim
This compound Isolated Rat Heart (Ischemia-Reperfusion)Recovery of Left Ventricular Developed Pressure (LVDP)0.10~5.4x greater
KR-30818 (metabolite of this compound) Isolated Rat Heart (Ischemia-Reperfusion)Recovery of Left Ventricular Developed Pressure (LVDP)0.80~0.7x
Lemakalim Isolated Rat Heart (Ischemia-Reperfusion)Recovery of Left Ventricular Developed Pressure (LVDP)0.541x

Data sourced from a 1998 study on the cardioprotective effects of this compound.

For a broader comparison, the following table includes clinical data for nicorandil, another K-ATP channel opener, in patients with coronary heart disease undergoing percutaneous coronary intervention (PCI). While a direct comparison with preclinical data is challenging, it provides context for the clinical relevance of this class of drugs.

CompoundModelKey Outcomes
Nicorandil Human (Coronary Heart Disease patients undergoing PCI)- Significantly reduced incidence of no-reflow phenomenon.[1][2] - Decreased levels of cardiac injury markers (cTnI, CK-MB).[1][2] - Improved left ventricular ejection fraction (LVEF) at 3 months post-PCI.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experimental models cited.

Isolated Rat Heart (Langendorff) Ischemia-Reperfusion Model

This ex vivo model is a standard for assessing the direct cardioprotective effects of pharmacological agents on the heart, independent of systemic physiological factors.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised.

  • Langendorff Perfusion: The heart is mounted on a Langendorff apparatus and retrogradely perfused via the aorta with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Baseline Measurement: The heart is allowed to stabilize for a period, during which baseline cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are recorded.

  • Drug Administration: this compound, lemakalim, or vehicle is infused into the perfusion buffer at various concentrations for a set period before the induction of ischemia.

  • Global Ischemia: Perfusion is completely stopped for a defined period (e.g., 30 minutes) to induce global ischemia.

  • Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored for a subsequent period (e.g., 45 minutes).

  • Data Analysis: The recovery of LVDP and other cardiac parameters is calculated as a percentage of the pre-ischemic baseline values.

In Vivo Mouse Model of Myocardial Infarction (Coronary Artery Ligation)

While no specific in vivo studies for this compound were identified, this is a standard "new model" approach to validate cardioprotective effects in a more physiologically relevant setting.[3][4][5][6][7]

  • Animal Preparation: Mice are anesthetized, intubated, and mechanically ventilated.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.

  • Ischemia and Reperfusion: For an ischemia-reperfusion model, the ligature is temporarily tightened for a specific duration (e.g., 30-60 minutes) and then released to allow reperfusion. For a permanent ligation model, the suture remains in place.

  • Drug Administration: The test compound (e.g., this compound) would be administered intravenously or intraperitoneally at a defined time point before or during ischemia, or at the onset of reperfusion.

  • Post-operative Monitoring: Animals are recovered from surgery and monitored.

  • Infarct Size Assessment: After a set period (e.g., 24 hours), the heart is excised, and the area at risk and infarct size are determined using staining techniques (e.g., Evans blue and triphenyltetrazolium (B181601) chloride).

  • Cardiac Function Assessment: Echocardiography can be performed at various time points to assess changes in cardiac function (e.g., ejection fraction, fractional shortening).

Signaling Pathways and Experimental Workflows

The cardioprotective effects of this compound are believed to be mediated through the opening of ATP-sensitive potassium (K-ATP) channels, a mechanism shared by other cardioprotective agents. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

KR30450_Signaling_Pathway cluster_membrane Sarcolemma / Mitochondrial Membrane cluster_cell Cardiomyocyte KR30450 This compound K_ATP ATP-sensitive K+ Channel (Sarcolemmal & Mitochondrial) KR30450->K_ATP Activates K_efflux K+ Efflux K_ATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Ca_overload Reduced Cytosolic & Mitochondrial Ca2+ Overload Ca_influx->Ca_overload mPTP Inhibition of mPTP Opening Ca_overload->mPTP Cell_death Reduced Apoptosis & Necrosis mPTP->Cell_death Cardioprotection Cardioprotection Cell_death->Cardioprotection

Caption: Proposed signaling pathway for this compound-mediated cardioprotection.

Experimental_Workflow cluster_exvivo Ex Vivo Model (Isolated Heart) cluster_invivo In Vivo Model (e.g., Mouse MI) A1 Heart Isolation & Perfusion A2 Baseline Functional Assessment A1->A2 A3 Drug Administration (this compound vs. Alternatives) A2->A3 A4 Global Ischemia A3->A4 A5 Reperfusion & Functional Recovery A4->A5 A6 Data Analysis (e.g., LVDP recovery) A5->A6 Validation Validation in New Model A6->Validation B1 Animal Anesthesia & Surgery B2 Coronary Artery Ligation (Ischemia) B1->B2 B3 Drug Administration B1->B3 B4 Reperfusion (optional) B2->B4 B5 Post-operative Monitoring B4->B5 B6 Infarct Size & Cardiac Function Assessment B5->B6 B6->Validation

Caption: Experimental workflow for validating cardioprotective agents.

Conclusion

The available data from ex vivo studies strongly suggest that this compound is a potent cardioprotective agent, demonstrating greater efficacy than older K-ATP channel openers like lemakalim. Its mechanism of action, centered on the activation of ATP-sensitive potassium channels, is a well-established pathway for mitigating ischemia-reperfusion injury.

To further validate these promising findings, future research should focus on evaluating this compound in in vivo models of myocardial infarction. Such studies would provide crucial data on its efficacy in a more complex physiological environment and its potential for clinical translation. Direct comparative studies with newer cardioprotective agents in these models would also be highly valuable for positioning this compound in the current landscape of drug development for ischemic heart disease.

References

Reproducibility of KR-30450's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potassium channel opener KR-30450, focusing on the reproducibility of its effects across different laboratory settings. This document summarizes quantitative data, details experimental protocols, and visually represents key biological pathways and workflows to offer an objective assessment of this compound's performance against alternative compounds.

Introduction to this compound

This compound is a potent activator of ATP-sensitive potassium (K-ATP) channels. Its primary mechanism of action involves the opening of these channels in the cell membrane, particularly in smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarized state inhibits the influx of calcium ions through voltage-gated calcium channels, ultimately resulting in smooth muscle relaxation. This pharmacological profile positions this compound as a compound of interest for conditions characterized by smooth muscle hyperreactivity.

Comparative Analysis of this compound's Effects

The reproducibility of a compound's effects is a cornerstone of preclinical research. This section presents a comparative analysis of this compound's efficacy based on available data from different experimental models.

Table 1: Reproducibility of this compound's Relaxant Effects in Different Tissues
Tissue/ModelSpeciesSpasmogenReported EC50 (µM)Laboratory/Study
Bronchial Smooth MuscleGuinea PigHistamine (B1213489) (10 µM)0.108 ± 0.077Korea Science
Bronchial Smooth MuscleGuinea PigProstaglandin (B15479496) F2α (3 µM)0.018 ± 0.001Korea Science
Isolated Heart (Cardioprotection)RatIschemia-ReperfusionNot reported as EC50ResearchGate

Analysis of Reproducibility:

Currently, published data on the effects of this compound is limited to a few studies, making a comprehensive cross-laboratory reproducibility assessment challenging. However, the available data from two different laboratories and in two different species and tissue types (guinea pig airway smooth muscle and rat cardiac muscle) consistently demonstrate its potent activity as a potassium channel opener. The relaxant effects on guinea pig bronchi are significant, with low micromolar to nanomolar EC50 values. The cardioprotective effects observed in isolated rat hearts further support its mechanism of action. To definitively establish reproducibility, further studies from independent laboratories using standardized protocols are warranted.

Table 2: Comparison of this compound with Alternative Potassium Channel Openers
CompoundTissue/ModelSpeciesSpasmogen/ConditionReported EC50/IC50 (µM)
This compound Bronchial Smooth MuscleGuinea PigHistamine (10 µM)0.108
LemakalimBronchial Smooth MuscleGuinea PigHistamine~0.968
Cromakalim (B1669624)Tracheal Smooth MuscleGuinea PigSpontaneous Tone1.1
Pinacidil (B1677893)Aortic StripsRatSerotonin0.3
DiazoxideSkeletal MuscleRat-Not reported as EC50

Comparative Performance:

Based on the available data, this compound exhibits a more potent relaxant effect on guinea pig bronchial smooth muscle compared to lemakalim. Its potency is also in a similar range to other established potassium channel openers like pinacidil and cromakalim in different smooth muscle preparations.

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Assessment of Smooth Muscle Relaxation in Guinea Pig Bronchi

1. Tissue Preparation:

  • Male Hartley guinea pigs (300-400g) are euthanized.

  • The trachea is excised and placed in Krebs-Ringer solution.

  • Bronchial rings of 2-3 mm in width are prepared.

2. Isometric Tension Recording:

  • Bronchial rings are mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Tissues are equilibrated under a resting tension of 1.0 g for 60 minutes.

  • Isometric contractions are recorded using a force-displacement transducer.

3. Experimental Procedure:

  • A stable contraction is induced using a spasmogen such as histamine (10 µM) or prostaglandin F2α (3 µM).

  • Once the contraction reaches a plateau, cumulative concentrations of this compound or a comparator drug are added to the organ bath.

  • The relaxant response is measured as the percentage decrease from the pre-contracted tone.

  • The concentration-response curve is plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.

Protocol 2: Assessment of Cardioprotective Effects in Isolated Rat Hearts (Langendorff Method)

1. Heart Preparation:

  • Male Sprague-Dawley rats are anesthetized.

  • The heart is rapidly excised and mounted on a Langendorff apparatus.

  • The heart is retrogradely perfused with Krebs-Henseleit buffer saturated with 95% O2 and 5% CO2 at a constant pressure.

2. Ischemia-Reperfusion Protocol:

  • The heart is allowed to stabilize for a period of 20-30 minutes.

  • Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion is initiated by restoring the flow of the buffer for a subsequent period (e.g., 60-120 minutes).

3. Drug Administration:

  • This compound or a vehicle control is perfused through the heart for a specific duration before the induction of ischemia.

4. Assessment of Cardioprotection:

  • Hemodynamic parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.

  • At the end of the reperfusion period, the heart may be sectioned and stained (e.g., with triphenyltetrazolium (B181601) chloride) to determine the infarct size.

  • The recovery of cardiac function and the reduction in infarct size are used as measures of cardioprotection.

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular KR30450 This compound K_ATP_Channel ATP-Sensitive Potassium Channel KR30450->K_ATP_Channel Activates K_ion_out K+ Efflux K_ATP_Channel->K_ion_out Ca_Channel Voltage-Gated Ca2+ Channel Ca_influx_down Decreased Ca2+ Influx Ca_Channel->Ca_influx_down Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Hyperpolarization->Ca_Channel Inhibits Relaxation Smooth Muscle Relaxation Ca_influx_down->Relaxation

Signaling pathway of this compound in smooth muscle cells.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Euthanasia Animal Euthanasia Tissue_Excision Tissue Excision (e.g., Bronchi) Animal_Euthanasia->Tissue_Excision Ring_Preparation Preparation of Tissue Rings Tissue_Excision->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (Spasmogen) Equilibration->Contraction Drug_Addition Cumulative Addition of this compound Contraction->Drug_Addition Record_Tension Record Isometric Tension Drug_Addition->Record_Tension Calc_Relaxation Calculate % Relaxation Record_Tension->Calc_Relaxation Plot_Curve Plot Concentration- Response Curve Calc_Relaxation->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Workflow for assessing smooth muscle relaxation.

A Comparative Guide to the Electrophysiological Effects of KR-30450 and Diazoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of two potassium channel openers, KR-30450 and diazoxide (B193173). Both compounds are known to activate ATP-sensitive potassium (KATP) channels, leading to cell membrane hyperpolarization and subsequent physiological responses. This document summarizes their comparative efficacy, presents relevant experimental data, and details the methodologies used in these assessments.

Mechanism of Action: KATP Channel Opening

Both this compound and diazoxide exert their primary electrophysiological effects by opening ATP-sensitive potassium (KATP) channels.[1][2] These channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. The opening of KATP channels leads to an efflux of potassium ions (K+) down their electrochemical gradient. This outward current results in hyperpolarization of the cell membrane, making it more difficult for the cell to reach the threshold for firing an action potential. This fundamental mechanism underlies the various therapeutic effects of these compounds, including vasodilation and, in the case of diazoxide, inhibition of insulin (B600854) secretion.[2]

Comparative Electrophysiological Data

Direct comparative studies providing quantitative electrophysiological data for this compound and diazoxide under identical experimental conditions are limited in the publicly available literature. However, by cross-referencing data from various studies, a comparative overview can be assembled. The following table summarizes key electrophysiological and related functional parameters for both compounds. It is important to note that the experimental conditions, such as tissue type and specific protocols, may vary between the studies cited.

ParameterThis compoundDiazoxideTissue/Cell TypeKey Findings & Citations
Potency (Vasorelaxation) EC50: 0.018 ± 0.001 µM (against PGF2α-induced tone)Required concentrations in the micromolar range (e.g., 100 µM for significant effect)Guinea Pig Bronchi / Rat AortaThis compound demonstrates high potency as a smooth muscle relaxant. Diazoxide is noted to be less potent than other KATP channel openers like cromakalim.[3]
Cardiac Action Potential Potent cardioprotective effects, suggesting modulation of cardiac electrophysiology.[1]Can accelerate action potential shortening during metabolic inhibition; effects are complex and can be pro-arrhythmic in certain conditions.Isolated Rat Hearts / Rat Ventricular MyocytesBoth compounds impact cardiac action potentials, a key aspect of their cardioprotective or potential cardiotoxic effects.
KATP Channel Activation Suggested to be mediated by the opening of ATP-sensitive potassium channels, as effects are reversed by glibenclamide.Directly activates KATP channels, with activation being dependent on the presence of Mg-ATP. The activation involves an increase in the channel's open-state probability.[4][5]Guinea Pig Bronchi / Insulin-secreting cell linesThe fundamental mechanism for both is confirmed to be KATP channel opening.
Selectivity Not explicitly defined in comparison to diazoxide in available literature.Shows selectivity for certain KATP channel subunit compositions; for instance, it is more effective on pancreatic β-cell channels than some cardiac channels.VariousThe subunit composition of the KATP channel (combinations of Kir6.x and SURx subunits) influences the efficacy of diazoxide.

Signaling Pathways and Experimental Workflow

The activation of KATP channels by this compound and diazoxide initiates a cascade of events leading to the observed physiological effects. The following diagrams, generated using the DOT language, illustrate the general signaling pathway and a typical experimental workflow for studying these compounds.

cluster_0 Drug Action cluster_1 Cellular Mechanism cluster_2 Physiological Effect This compound This compound KATP_Channel ATP-Sensitive K+ Channel (KATP) This compound->KATP_Channel Activates Diazoxide Diazoxide Diazoxide->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Vasodilation Smooth Muscle Relaxation (Vasodilation) Reduced_Excitability->Vasodilation Insulin_Inhibition Inhibition of Insulin Secretion Reduced_Excitability->Insulin_Inhibition (primarily Diazoxide)

Caption: Signaling pathway of KATP channel openers.

cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Analysis Cell_Isolation Isolate Target Cells (e.g., Myocytes, Smooth Muscle Cells) Culture Cell Culture/Tissue Preparation Cell_Isolation->Culture Patch_Clamp Perform Patch-Clamp Recording (Whole-cell or Single-channel) Culture->Patch_Clamp Baseline Record Baseline Electrical Activity Patch_Clamp->Baseline Drug_Application Apply this compound or Diazoxide Baseline->Drug_Application Record_Effect Record Changes in Ion Currents/Membrane Potential Drug_Application->Record_Effect Data_Analysis Analyze Data (e.g., Current-Voltage Relationship, EC50) Record_Effect->Data_Analysis Comparison Compare Effects of this compound and Diazoxide Data_Analysis->Comparison

Caption: Experimental workflow for electrophysiological comparison.

Experimental Protocols

The primary technique for investigating the electrophysiological effects of ion channel modulators like this compound and diazoxide is the patch-clamp technique . This method allows for the direct measurement of ion currents across the cell membrane.

Whole-Cell Patch-Clamp Protocol for KATP Channel Activity

This protocol provides a general framework for assessing the effects of this compound and diazoxide on KATP channels in isolated cells (e.g., vascular smooth muscle cells, cardiomyocytes, or insulin-secreting cell lines).

1. Cell Preparation:

  • Isolate single cells from the target tissue using enzymatic digestion (e.g., collagenase, trypsin).

  • Plate the isolated cells on glass coverslips and allow them to adhere.

  • Maintain cells in an appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Pipette (Internal) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, with varying concentrations of ATP (e.g., 0.1-1 mM) to study ATP-sensitivity (pH adjusted to 7.2 with KOH).

3. Patch-Clamp Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration. This allows for control of the intracellular environment and measurement of whole-cell currents.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV) and apply voltage steps or ramps to elicit and measure ion currents.

4. Drug Application:

  • Establish a stable baseline recording of KATP channel activity.

  • Apply this compound or diazoxide at various concentrations to the external solution bathing the cell.

  • Record the changes in the outward K+ current. The increase in outward current upon drug application is indicative of KATP channel opening.

  • To confirm the involvement of KATP channels, the specific KATP channel blocker, glibenclamide (e.g., 10 µM), can be co-applied to observe the reversal of the drug-induced effect.

5. Data Analysis:

  • Measure the amplitude of the drug-induced current at different voltages.

  • Construct dose-response curves to determine the EC50 value for each compound.

  • Compare the potency and efficacy of this compound and diazoxide in activating KATP channels.

Conclusion

Both this compound and diazoxide are valuable research tools for investigating the physiological roles of ATP-sensitive potassium channels. While both act as KATP channel openers, the available data suggests that this compound may exhibit greater potency in certain tissues, such as smooth muscle, compared to diazoxide. However, a definitive quantitative comparison of their electrophysiological effects across various cell types requires further direct, head-to-head studies. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting and interpreting such comparative investigations.

References

Statistical analysis for comparing the efficacy of KR-30450 with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive analysis of the efficacy of KR-30450 in comparison to other potassium channel openers. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying signaling pathways.

This compound is a novel potassium channel opener that, like other compounds in its class, targets ATP-sensitive potassium (KATP) channels. The opening of these channels leads to hyperpolarization of the cell membrane, resulting in a variety of physiological effects, most notably smooth muscle relaxation. This mechanism of action gives this compound and similar compounds therapeutic potential in conditions such as hypertension, angina, and asthma.[1] This guide will focus on the comparative efficacy of this compound, primarily in the context of its vasodilatory and bronchodilatory effects, drawing comparisons with the established potassium channel openers lemakalim, minoxidil, and nicorandil (B1678753).

Data Summary: Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and its comparators.

Table 1: Comparative Bronchodilator Efficacy in Guinea Pig Bronchi

CompoundEC50 (μM) against Histamine-induced ContractionEC50 (μM) against Prostaglandin (B15479496) F2α-induced Contraction
This compound 0.108 ± 0.077 0.018 ± 0.001
KR-30818 (metabolite)0.403 ± 0.0230.028 ± 0.003
Lemakalim0.968 ± 0.0360.138 ± 0.019

Data from in vitro studies on isolated guinea pig bronchi.

Table 2: Comparative Cardiovascular Efficacy in Isolated Guinea Pig Heart (Langendorff Perfusion)

CompoundEC50 for Increase in Coronary Flowrate (nM)Effect on Contraction Velocity and Amplitude
This compound Data not availableData not available
Lemakalim60Biphasic inhibitory action (EC50 for phase 1: ~100 nM)
MinoxidilData not availableData not available
NicorandilData not availableData not available

Experimental Protocols

A clear understanding of the methodologies used to generate the efficacy data is crucial for its interpretation. Below are detailed descriptions of the key experimental protocols.

In Vitro Assessment of Bronchodilator Efficacy

This protocol is used to determine the relaxant effect of compounds on airway smooth muscle.

  • Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised. The trachea is then cut into spiral strips.

  • Experimental Setup: The tracheal strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2. The tension of the strips is recorded using an isometric force transducer.

  • Induction of Contraction: A contractile agent, such as histamine (B1213489) or prostaglandin F2α, is added to the organ bath to induce a sustained contraction of the tracheal strips.

  • Compound Administration: Cumulative concentrations of the test compound (e.g., this compound, lemakalim) are added to the bath.

  • Data Analysis: The relaxant effect of the compound is measured as the percentage reversal of the induced contraction. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.

Isolated Heart Perfusion (Langendorff Method)

This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic physiological influences.[3][4]

  • Heart Excision: A laboratory animal (e.g., guinea pig, rat) is anesthetized, and the heart is rapidly excised.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: A buffered, oxygenated physiological solution (e.g., Krebs-Henseleit solution) is perfused retrogradely down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart.[5]

  • Parameter Measurement: Various cardiac parameters can be measured, including:

    • Coronary flow rate: Measured by collecting the effluent from the heart.

    • Heart rate and contractile force: Measured using a force transducer attached to the apex of the heart.

    • Electrocardiogram (ECG): Recorded using electrodes placed on the heart.

  • Drug Administration: Test compounds are infused into the perfusion solution to assess their effects on cardiac function.

  • Data Analysis: Dose-response curves are generated to determine the EC50 values for the observed effects.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and its comparators is the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells.[6]

G cluster_0 Vascular Smooth Muscle Cell KCO Potassium Channel Opener (e.g., this compound) KATP ATP-Sensitive K+ Channel KCO->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux Ca_channel Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->Ca_channel Inactivates Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Inhibits Relaxation Vasodilation / Smooth Muscle Relaxation Ca_influx->Relaxation Leads to

Caption: Mechanism of action of potassium channel openers.

The activation of KATP channels by compounds like this compound leads to an efflux of potassium ions from the cell, causing the cell membrane to hyperpolarize.[6] This change in membrane potential leads to the closure of voltage-gated calcium channels, thereby reducing the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle.[6]

Minoxidil, another potassium channel opener, requires conversion to its active sulfate (B86663) metabolite to exert its vasodilatory effect.[7][8] Nicorandil has a dual mechanism of action, not only opening KATP channels but also acting as a nitric oxide donor, which further contributes to vasodilation.[9]

Experimental Workflow for Compound Comparison

The following diagram illustrates a typical workflow for the preclinical comparison of novel potassium channel openers like this compound.

G cluster_workflow Preclinical Efficacy Workflow A Compound Synthesis (this compound & Comparators) B In Vitro Screening (e.g., Organ Bath Studies) A->B C Ex Vivo Models (e.g., Langendorff Heart) B->C D Data Analysis (EC50, Potency, Efficacy) C->D E Lead Compound Selection D->E

Caption: Preclinical workflow for potassium channel openers.

This structured approach allows for the systematic evaluation of the efficacy and potency of new chemical entities against established compounds, facilitating the identification of promising drug candidates for further development.

References

In Vivo Validation of KR-30450: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

KR-30450, a novel potassium channel opener, has demonstrated significant smooth muscle relaxant effects in in vitro studies. This guide provides an objective comparison of its in vivo performance, supported by available experimental data, to validate these initial findings for researchers, scientists, and drug development professionals.

This document summarizes the current understanding of this compound's in vivo activity, comparing it with its in vitro profile and other relevant compounds. Detailed experimental protocols and a visualization of its mechanism of action are provided to facilitate further research and development.

Comparative Performance of this compound

This compound's primary mechanism of action is the opening of ATP-sensitive potassium (K-ATP) channels in smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions and results in muscle relaxation. In vitro studies on guinea pig bronchial smooth muscle have shown that this compound is a potent relaxant, more so than the established potassium channel opener, lemakalim, and its own metabolite, KR-30818.

Quantitative Data Summary

The following table summarizes the key quantitative data from both in vitro and in vivo studies, offering a comparison of the potency of this compound and related compounds.

CompoundModel SystemParameterValue (EC₅₀, µM)Comparison
This compound Guinea Pig Bronchi (in vitro)Relaxation vs. Histamine (B1213489)0.108 ± 0.077More potent than Lemakalim and KR-30818
This compound Guinea Pig Bronchi (in vitro)Relaxation vs. Prostaglandin (B15479496) F₂α0.018 ± 0.001More potent than Lemakalim and KR-30818
LemakalimGuinea Pig Bronchi (in vitro)Relaxation vs. Histamine0.968 ± 0.036-
LemakalimGuinea Pig Bronchi (in vitro)Relaxation vs. Prostaglandin F₂α0.138 ± 0.019-
KR-30818Guinea Pig Bronchi (in vitro)Relaxation vs. Histamine0.403 ± 0.023-
KR-30818Guinea Pig Bronchi (in vitro)Relaxation vs. Prostaglandin F₂α0.028 ± 0.003-
This compound Isolated Perfused Rat Hearts (in vivo model of ischemia)Cardioprotective EffectsConcentration-dependent improvement in cardiac function-

Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited are provided below.

In Vitro Bronchial Smooth Muscle Relaxation Assay

This protocol is based on the methodology used to assess the relaxant effects of this compound on guinea pig bronchi.

1. Tissue Preparation:

  • Male Hartley guinea pigs are euthanized.

  • The tracheas are excised and placed in Krebs-Henseleit solution.

  • The trachea is cut into spiral strips.

2. Experimental Setup:

  • The tracheal strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • The strips are connected to isometric force transducers to record changes in tension.

3. Experimental Procedure:

  • The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g.

  • The tissues are pre-contracted with a spasmogen such as histamine (10⁻⁵ M) or prostaglandin F₂α (3x10⁻⁶ M).

  • Once a stable contraction is achieved, cumulative concentrations of this compound, lemakalim, or KR-30818 are added to the organ bath.

  • The relaxant response is measured as the percentage decrease from the pre-contracted tone.

  • The involvement of K-ATP channels is confirmed by pre-treating some tissues with glibenclamide (10⁻⁶ M), a K-ATP channel blocker, before adding the potassium channel openers.

In Vivo Cardiovascular Effects in a Rat Model of Ischemia-Reperfusion

This protocol outlines the methodology for assessing the cardioprotective effects of this compound in an isolated perfused rat heart model.

1. Animal Preparation:

  • Male Sprague-Dawley rats are anesthetized.

  • The hearts are rapidly excised and mounted on a Langendorff apparatus.

2. Perfusion:

  • The hearts are retrogradely perfused with Krebs-Henseleit buffer at a constant pressure.

  • The buffer is gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.

3. Experimental Procedure:

  • The hearts are allowed to stabilize for a 20-minute period.

  • Global ischemia is induced by stopping the perfusion for 30 minutes.

  • This is followed by a 30-minute period of reperfusion.

  • Different concentrations of this compound are administered before the ischemic period.

  • Cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.

Visualizing the Mechanism of Action

To provide a clear understanding of the molecular and cellular events following the administration of this compound, the following diagrams illustrate its signaling pathway and a general experimental workflow for in vivo validation.

KR30450_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Smooth Muscle Cell KR30450 This compound K_ATP_Channel ATP-Sensitive Potassium Channel KR30450->K_ATP_Channel Activates K_ion_out K+ K_ATP_Channel->K_ion_out Efflux Hyperpolarization Hyperpolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_ion_in Ca²⁺ Ca_Channel->Ca_ion_in Influx (Blocked) Intracellular_Ca Decreased Intracellular [Ca²⁺] Hyperpolarization->Ca_Channel Inhibits Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation

Caption: Signaling pathway of this compound in smooth muscle cells.

InVivo_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis & Conclusion A Hypothesis: This compound causes vasodilation and bronchodilation in vivo B Animal Model Selection (e.g., Spontaneously Hypertensive Rats) A->B C Drug Formulation (Vehicle, Doses) B->C D Animal Acclimatization E Surgical Implantation (e.g., Blood Pressure Transducer) D->E F Drug Administration (e.g., Intravenous) E->F G Physiological Monitoring (Blood Pressure, Heart Rate, Respiratory Parameters) F->G H Data Collection & Processing I Statistical Analysis H->I J Comparison with In Vitro Data and Positive Controls I->J K Conclusion on In Vivo Efficacy and Validation of In Vitro Findings J->K

Caption: General workflow for in vivo validation of this compound.

Critical appraisal of studies comparing KR-30450 to other vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel potassium channel opener KR-30450 with other vasodilators, based on available preclinical data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's pharmacological profile.

Executive Summary

This compound is a potent vasodilator that, along with its metabolite KR-30818, demonstrates greater efficacy in relaxing guinea pig bronchial smooth muscle than the established ATP-sensitive potassium (K-ATP) channel opener, lemakalim. The primary mechanism of action for this compound and its metabolite is suggested to be the opening of ATP-sensitive potassium channels, leading to hyperpolarization and subsequent relaxation of smooth muscle. The available data indicates a strong potential for this compound in conditions requiring potent vasodilation, though further in-vivo and direct comparative studies with a wider range of vasodilators are necessary for a comprehensive clinical assessment.

Quantitative Data Presentation

The following table summarizes the comparative relaxant effects of this compound, its metabolite KR-30818, and lemakalim on guinea pig bronchi pre-contracted with different spasmogens. The data is presented as EC50 values (in µM), which represent the concentration of the drug that elicits 50% of the maximal response. A lower EC50 value indicates greater potency.

Spasmogen (Concentration)This compound (EC50 in µM)KR-30818 (EC50 in µM)Lemakalim (EC50 in µM)
Histamine (B1213489) (10⁻⁵ M)0.108 ± 0.0770.403 ± 0.0230.968 ± 0.036
Prostaglandin (B15479496) F₂α (3x10⁻⁶ M)0.018 ± 0.0010.028 ± 0.0030.138 ± 0.019

Data sourced from a study on the smooth muscle of the guinea pig.[1]

Key Observation: this compound consistently demonstrates the highest potency (lowest EC50) in relaxing pre-contracted bronchial tissue compared to both its metabolite and lemakalim.[1]

Experimental Protocols

While the full, detailed experimental protocol for the direct comparison of this compound is not publicly available, a representative methodology for assessing the vasorelaxant effects of substances on isolated tissues, based on similar studies, is described below.

Isolated Tissue Preparation and Mounting:

  • Guinea pigs are humanely euthanized, and the bronchi are dissected and cleaned of adherent connective tissue.

  • The bronchial tissue is cut into rings approximately 2-3 mm in width.

  • These rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.

  • One end of the tissue ring is fixed to a stationary hook, while the other is connected to an isometric force transducer to record changes in tension.

  • The tissues are allowed to equilibrate under a resting tension of approximately 1.0 gram for a period of 60-90 minutes. During this time, the bath solution is changed every 15-20 minutes.

Induction of Contraction and Assessment of Vasodilation:

  • After equilibration, the bronchial rings are contracted with a specific spasmogen, such as histamine or prostaglandin F₂α, at a concentration known to induce a stable and submaximal contraction.

  • Once a stable contraction plateau is achieved, cumulative concentrations of the vasodilator (this compound, KR-30818, or lemakalim) are added to the organ bath.

  • The relaxant response is measured as the percentage decrease from the pre-contracted tone.

  • EC50 values are calculated from the resulting concentration-response curves.

Investigation of Mechanism of Action:

  • To determine the involvement of ATP-sensitive potassium channels, tissues are pre-treated with a selective K-ATP channel blocker, such as glibenclamide, for approximately 20 minutes before the addition of the spasmogen and subsequent administration of the vasodilator.

  • A significant reduction or blockade of the relaxant effect of the vasodilator in the presence of the blocker indicates that its mechanism of action is mediated through the targeted channel. The relaxant effects of this compound and KR-30818 were significantly diminished by pre-treatment with glibenclamide.[1]

Mandatory Visualizations

Signaling Pathway for ATP-Sensitive Potassium Channel Openers

G cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell KR30450 This compound / Lemakalim (K-ATP Channel Opener) K_ATP ATP-Sensitive K+ Channel (Kir6.x/SURx) KR30450->K_ATP Binds to SUR subunit and opens channel K_efflux K+ Efflux K_ATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Hyperpolarization->VDCC Inactivation Ca_influx Ca2+ Influx (Decreased) VDCC->Ca_influx Intra_Ca [Ca2+]i (Decreased) Ca_influx->Intra_Ca Relaxation Smooth Muscle Relaxation (Vasodilation) Intra_Ca->Relaxation

Caption: Signaling pathway of K-ATP channel openers in vascular smooth muscle cells.

Experimental Workflow for Assessing Vasodilator Potency

G A 1. Isolate Bronchial Tissue Rings B 2. Mount in Organ Bath & Equilibrate A->B C 3. Induce Stable Contraction (e.g., with Histamine) B->C D 4. Add Cumulative Doses of Vasodilator (this compound or other) C->D E 5. Record Relaxation Response D->E F 6. Plot Concentration-Response Curve E->F G 7. Calculate EC50 Value F->G

Caption: Workflow for in-vitro assessment of vasodilator potency.

References

Safety Operating Guide

Navigating the Disposal of Specialized Chemical Compounds: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal procedures for a compound designated "KR-30450" are publicly available. The following guidelines are based on established best practices for the handling and disposal of hazardous research chemicals and should be adapted in accordance with your institution's specific environmental health and safety (EHS) protocols and the known hazards of the compound.

The responsible management of laboratory waste is paramount for ensuring the safety of personnel and the protection of the environment. For potent, novel, or specialized chemical compounds, a comprehensive understanding of disposal procedures is a critical component of the research workflow. This guide provides a procedural framework for the proper disposal of hazardous chemical waste, using the placeholder "this compound" to illustrate the process.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work with or disposal of hazardous chemicals, ensure that the appropriate Personal Protective Equipment is worn. The level of PPE should be determined by a risk assessment of the compound's specific hazards (e.g., corrosivity, toxicity, reactivity).

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Hazardous Chemicals [1]

PPE CategoryItemSpecifications
Hand Protection Double glovesNitrile or other chemically resistant material. Change immediately if contaminated.[1]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.[1]
Body Protection Disposable gownSolid front, long-sleeved, with tight-fitting cuffs.[1]
Respiratory Protection NIOSH-approved respiratorRequired when handling solid compounds or when there is a risk of aerosol generation.[1]

In the event of accidental exposure, immediate first aid is crucial.

Table 2: First Aid Procedures for Accidental Exposure

Exposure RouteProcedure
Skin Contact Immediately wash the affected area with soap and copious amounts of water and remove contaminated clothing.[1]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Step-by-Step Disposal Protocol for Hazardous Chemical Waste ("this compound")

Adherence to a systematic disposal protocol minimizes risks and ensures compliance with local, state, and federal regulations.[1] All waste contaminated with hazardous chemicals must be treated as hazardous chemical waste and must not be disposed of down the drain or in regular trash.[1]

Step 1: Waste Characterization and Segregation

  • Determine Waste Type: Identify whether the waste is solid or liquid.

  • Segregate Waste Streams: Do not mix hazardous waste with non-hazardous materials.[1] Keep different classes of chemical waste separate (e.g., halogenated vs. non-halogenated solvents, organic vs. inorganic waste).[3]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Collect waste in a container that is chemically compatible with the waste material. The container must be in good condition and have a secure, screw-on cap.[3][4]

  • Label the Container: All waste containers must be clearly labeled with the words "Hazardous Waste".[3] The label must include the full chemical name(s) of the contents and their approximate percentages.[4] Do not use abbreviations or chemical formulas.[4]

Step 3: Waste Accumulation

  • Solid Waste: Place all contaminated solid waste, such as gloves, pipette tips, and empty vials, in a designated, clearly labeled, and sealed container.[1]

  • Liquid Waste: Collect all liquid waste containing the chemical in a separate, sealed, and appropriately labeled container.[1]

  • Keep Containers Closed: Waste containers must be kept closed at all times except when adding waste.[3][4]

Step 4: Storage of Waste

  • Designated Storage Area: Store waste in a designated satellite accumulation area within the laboratory where it was generated.[3]

  • Secondary Containment: The storage area should have secondary containment to prevent spills.[1]

  • Date Full Containers: Once a waste container is full, it must be dated.[3]

Step 5: Arranging for Disposal

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste collection.[1] Full containers of hazardous waste should be removed from the laboratory promptly (e.g., within three days of being full).[3]

  • Documentation: Complete any necessary waste pickup forms or tags provided by your institution's EHS department.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of hazardous chemical waste.

cluster_0 Waste Generation & Characterization cluster_1 Waste Segregation & Containment cluster_2 Labeling & Accumulation cluster_3 Storage & Disposal start Start: Generate Chemical Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_container Use Designated Labeled Solid Waste Container solid_waste->solid_container liquid_container Use Compatible Labeled Liquid Waste Container liquid_waste->liquid_container label_waste Label with 'Hazardous Waste' & Full Chemical Name(s) solid_container->label_waste liquid_container->label_waste close_container Keep Container Closed When Not in Use label_waste->close_container store_waste Store in Designated Area with Secondary Containment close_container->store_waste container_full Is Container Full? store_waste->container_full container_full->store_waste No date_container Date the Container container_full->date_container Yes request_pickup Request Pickup from Environmental Health & Safety date_container->request_pickup end End: Waste Disposed request_pickup->end

Caption: Workflow for Hazardous Chemical Waste Disposal.

This comprehensive approach to the disposal of hazardous chemical waste ensures that safety and regulatory compliance are maintained throughout the research process. Always consult your institution's specific guidelines and the Safety Data Sheet of the chemical you are working with.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KR-30450
Reactant of Route 2
KR-30450

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.